molecular formula C9H16O2 B1319493 4-Isopropoxycyclohexanone CAS No. 69697-46-7

4-Isopropoxycyclohexanone

Cat. No.: B1319493
CAS No.: 69697-46-7
M. Wt: 156.22 g/mol
InChI Key: QVHMVEHDBXFYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxycyclohexanone is a versatile cyclohexanone derivative valued in research and development for its utility as a key synthetic intermediate. Its molecular structure, featuring a ketone group and an isopropoxy substituent on the cyclohexane ring, makes it a valuable scaffold for constructing more complex molecules. This compound is primarily used in medicinal chemistry and organic synthesis, where it can serve as a precursor for developing novel pharmaceutical candidates, including receptor antagonists and enzyme inhibitors. Researchers also utilize it in method development, such as exploring novel catalytic reactions including Baeyer-Villiger oxidations to access oxygenated heterocycles. As a cyclohexanone derivative, its reactivity is characterized by the carbonyl group, which is amenable to nucleophilic addition and reduction, while the isopropoxy group can influence the compound's stereoelectronic properties and conformational behavior. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

IUPAC Name

4-propan-2-yloxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)11-9-5-3-8(10)4-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHMVEHDBXFYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593545
Record name 4-[(Propan-2-yl)oxy]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69697-46-7
Record name 4-[(Propan-2-yl)oxy]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropoxycyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Isopropoxycyclohexanone

In the landscape of synthetic chemistry, this compound serves as a valuable intermediate, particularly in the development of materials and pharmaceutical agents. Its bifunctional nature, possessing both a ketone and an ether, offers rich chemical handles for further molecular elaboration. The unambiguous confirmation of its structure and purity is paramount before its use in downstream applications. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. Our approach emphasizes not just the data itself, but the scientific rationale behind the spectral interpretation, providing a robust framework for researchers in the field.

Molecular Structure and Analytical Workflow

The structural integrity of a chemical intermediate is the foundation of any synthetic campaign. For this compound, a combination of spectroscopic methods provides a multi-faceted and definitive confirmation of its identity.

Caption: Molecular structure of this compound with atom numbering.

The analytical workflow leverages the strengths of each technique: IR for functional group identification, NMR for mapping the carbon-hydrogen framework, and MS for determining molecular mass and fragmentation patterns.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton signal is indicative of its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule for simple systems.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Data Interpretation and Results: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Based on published data, the following signals are observed and assigned.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proton)Rationale
3.78Multiplet1HH-1'The methine proton of the isopropoxy group is deshielded by the adjacent oxygen and split by the six methyl protons and potentially H-4.
3.72Multiplet1HH-4The methine proton on the cyclohexanone ring attached to the ether oxygen is deshielded.
2.57 - 2.24Multiplet4HH-2, H-6Protons alpha to the carbonyl group (C=O) are deshielded and appear as complex multiplets due to coupling with each other and adjacent protons.
1.99 - 1.92Multiplet4HH-3, H-5Protons beta to the carbonyl group are less deshielded and show complex splitting patterns.
1.17Doublet6HH-2'The six equivalent protons of the two methyl groups in the isopropoxy moiety are split into a doublet by the single H-1' proton.

Data sourced from patent CN112778108A.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy detects the carbon nuclei. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Instrument Setup: Acquire on a spectrometer operating at a corresponding ¹³C frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

Predicted Data Interpretation: While specific experimental data for this compound is not widely published, a predicted spectrum can be constructed based on established chemical shift ranges and data from analogous structures like cyclohexanone and isopropyl ethers.

Predicted Shift (δ) ppmAssignment (Carbon)Rationale
~210C1 (C=O)The carbonyl carbon of a six-membered ring ketone typically appears in this highly deshielded region.[1]
~75C4 (CH-O)The carbon atom bonded to the ether oxygen is significantly deshielded.
~70C1' (CH-O)The methine carbon of the isopropoxy group is also deshielded by the oxygen atom.
~41C2, C6Carbons alpha to the carbonyl group are deshielded relative to other alkanes.
~30C3, C5Carbons beta to the carbonyl group.
~22C2'The two equivalent methyl carbons of the isopropoxy group appear in the aliphatic region.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, specific bonds stretch or bend at characteristic frequencies. This technique is exceptionally useful for identifying the presence or absence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Apply a small drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

Data Interpretation: The IR spectrum is dominated by absorptions corresponding to the ketone and ether functional groups, as well as the aliphatic C-H bonds.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
2970-2850StrongC-H StretchAliphatic C-H bonds of the cyclohexyl and isopropyl groups.
~1715Strong, SharpC=O StretchThe carbonyl of a saturated six-membered ring ketone. This is a highly diagnostic peak.[2]
~1100StrongC-O-C StretchAsymmetric stretch of the ether linkage. This confirms the presence of the isopropoxy group.
1470-1370MediumC-H BendScissoring and bending vibrations of the CH₂ and CH₃ groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). The excess energy causes this ion to fragment in predictable ways, creating a unique fragmentation pattern that provides structural clues.

Experimental Protocol (GC-MS):

  • Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: Use a standard electron ionization source (70 eV).

  • Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer.

Data Interpretation: The molecular formula of this compound is C₉H₁₆O₂, giving a molecular weight of 156.22 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 156 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways: The primary fragmentation events in EI-MS for ketones and ethers are alpha-cleavages (cleavage of the bond adjacent to the heteroatom).[3]

MS_Fragmentation cluster_alpha α-Cleavage (Ketone) cluster_ether α-Cleavage (Ether) M [C₉H₁₆O₂]⁺• m/z = 156 (Molecular Ion) F1 [M - C₃H₇O]⁺ m/z = 97 M->F1 Loss of •O-iPr F2 [M - C₂H₄]⁺• (McLafferty-type) m/z = 128 M->F2 Ring Cleavage F3 [M - CH₃]⁺ m/z = 141 M->F3 Loss of •CH₃ from iPr F4 [M - C₃H₇]⁺ m/z = 113 M->F4 Loss of •C₃H₇

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Fragments:

m/z Proposed Fragment Rationale
156 [C₉H₁₆O₂]⁺• Molecular Ion (M⁺•)
141 [C₈H₁₃O₂]⁺ Loss of a methyl radical (•CH₃) from the isopropoxy group via alpha-cleavage.[4]
113 [C₆H₉O₂]⁺ Loss of a propyl radical (•C₃H₇) from the cyclohexyl ring adjacent to the ether.
97 [C₆H₉O]⁺ Loss of the isopropoxy radical (•OC₃H₇) via alpha-cleavage.
84 [C₅H₈O]⁺• Retro-Diels-Alder type fragmentation of the cyclohexanone ring.

| 43 | [C₃H₇]⁺ | Isopropyl cation, a very common and stable fragment. |

Conclusion

The structural identity of this compound is unequivocally established through the synergistic application of NMR, IR, and MS. The ¹H NMR data provides a precise map of the proton environment, IR spectroscopy confirms the presence of the critical ketone and ether functionalities, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. This comprehensive spectroscopic profile serves as a reliable reference for quality control and characterization in any research or development context.

References

An In-depth Technical Guide to the Physical Properties of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Theoretical Estimation of Physical Properties

In the absence of direct experimental data, the physical properties of a novel compound can be estimated by analyzing the trends within its homologous series and related structures. The boiling and melting points of a substance are primarily governed by the strength of its intermolecular forces. For 4-Isopropoxycyclohexanone, these forces include London dispersion forces, dipole-dipole interactions due to the polar carbonyl group, and steric effects from the isopropoxy group.

To provide a scientifically grounded estimation, we can compare it to the known properties of cyclohexanone and other 4-substituted cyclohexanones.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Cyclohexanone98.14155.65[1][2]-47[1][2]
4-Methylcyclohexanone112.17169-171[3][4]-40.6[3]
4-Ethylcyclohexanone126.20192-194[5]9.25 (estimate)[5]
4-Methoxycyclohexanone128.17189[6][7]Not available
This compound 156.22 Estimated: 200-220 Estimated: < 25

The boiling point of substituted cyclohexanones generally increases with molecular weight due to stronger van der Waals forces.[8] The addition of an isopropoxy group significantly increases the molecular weight compared to the other examples. Therefore, the boiling point of this compound is expected to be higher than that of 4-ethylcyclohexanone and 4-methoxycyclohexanone. A reasonable estimate would be in the range of 200-220 °C at atmospheric pressure.

The melting point is more complex to predict as it is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The presence of the somewhat bulky and flexible isopropoxy group might disrupt efficient crystal packing, potentially leading to a low melting point, likely below room temperature.

Experimental Determination of Physical Properties

Given the absence of established data, experimental determination of the boiling and melting points of this compound is essential for its proper characterization. The following sections detail the standard, reliable protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.[9]

This is a common and accurate method for determining the melting point of a crystalline solid.[9]

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point range.

  • Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10]

This method is suitable for small quantities of liquid.[10]

Protocol:

  • Sample Preparation: A small amount of liquid this compound (a few drops) is placed in a small test tube or a fusion tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a novel compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physical Property Analysis cluster_2 Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification Crude Product Melting_Point Melting Point Determination (Capillary Method) Purification->Melting_Point Boiling_Point Boiling Point Determination (Micro Method) Purification->Boiling_Point Data_Analysis Data Analysis & Comparison with Theoretical Estimates Melting_Point->Data_Analysis Melting Range Boiling_Point->Data_Analysis Boiling Temperature Final_Report Final Report with Experimental Data Data_Analysis->Final_Report

Caption: Workflow for the determination of physical properties.

Significance in Research and Drug Development

Accurate knowledge of the boiling and melting points of this compound is critical for several reasons:

  • Purification: The boiling point is essential for designing purification protocols such as distillation. A significant difference between the boiling points of the desired compound and any impurities allows for efficient separation.

  • Reaction Conditions: The boiling point dictates the maximum temperature for a reaction conducted at atmospheric pressure if the compound is used as a solvent or a neat reactant.

  • Compound Identification and Purity: The melting point range is a crucial parameter for identifying a compound and assessing its purity. A sharp melting range typically indicates a high degree of purity.[9]

  • Physical State and Handling: These properties determine the physical state of the compound at ambient temperature, which is vital for its storage and handling.

  • Solubility and Formulation: In drug development, the physical properties of a molecule influence its solubility and formulation characteristics, which are key determinants of its bioavailability.

Conclusion

While the definitive boiling and melting points of this compound await experimental verification, this guide provides a robust framework for their estimation and determination. The detailed protocols and the underlying scientific principles offer researchers and drug development professionals the necessary tools to accurately characterize this and other novel chemical entities. Rigorous adherence to these experimental methodologies is paramount for ensuring the quality and reliability of data in any scientific endeavor.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Pharmaceutical Intermediates

In the intricate tapestry of drug development, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific investigation. A critical juncture in this journey is the comprehensive characterization of pharmaceutical intermediates, the building blocks of active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of these intermediates, such as solubility and stability, is not merely a regulatory formality but a cornerstone of robust process development, formulation design, and ultimately, patient safety. This guide provides a detailed exploration of the methodologies and scientific rationale for determining the solubility and stability of 4-Isopropoxycyclohexanone, a cyclohexanone derivative with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my aim is to equip fellow researchers, scientists, and drug development professionals with the field-proven insights and practical protocols necessary to navigate the complexities of characterizing this and similar molecules. We will delve into not just the "how" but, more importantly, the "why" behind each experimental choice, fostering a deeper understanding of the principles that govern the behavior of these critical compounds.

Part 1: Solubility Profile of this compound: A Foundation for Formulation

Theoretical Considerations: "Like Dissolves Like" and Beyond

The age-old principle of "like dissolves like" provides a foundational understanding of solubility[2]. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses a moderate polarity. The cyclohexanone ring contributes to its non-polar character, while the carbonyl and ether functionalities introduce polarity. Therefore, we can hypothesize that it will exhibit good solubility in a range of organic solvents of varying polarity and limited solubility in highly polar solvents like water.

Factors influencing solubility include:

  • Solvent Polarity: A spectrum of solvents with varying dielectric constants should be tested.

  • Temperature: Solubility is generally temperature-dependent, and this relationship should be quantified.

  • pH (for aqueous solubility): While expected to be low, the influence of pH on the aqueous solubility of this compound should be assessed, particularly at pH extremes where hydrolysis might occur.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents at different temperatures. The shake-flask method is a reliable and widely accepted technique.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • A range of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Validated quantitative analytical method (e.g., HPLC-UV, GC-FID)[3][4]

  • Syringe filters (0.45 µm, compatible with the solvent)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume or weight of each selected solvent to the respective vials.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed. The time to reach equilibrium should be determined preliminarily, but 24-48 hours is often sufficient[5].

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L. Repeat the experiment at different temperatures to establish the temperature dependency of solubility.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Constant Agitation: Facilitates the dissolution process and ensures homogeneity.

  • Temperature Control: Solubility is highly sensitive to temperature.

  • Filtration: Crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Data Presentation: Solubility Profile Summary

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1 (Practically Insoluble)
Methanol25To be determined
Ethanol25To be determined
Isopropanol25To be determined
Acetone25To be determined
Ethyl Acetate25To be determined
Acetonitrile25To be determined
Toluene25To be determined
Hexane25To be determined

This table should be populated with experimentally determined values.

Part 2: Stability Assessment of this compound: Ensuring Purity and Shelf-Life

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] For an intermediate like this compound, understanding its stability profile is essential for defining appropriate storage conditions, re-test periods, and identifying potential degradation products that could impact the quality of the final API.

Regulatory Framework and Scientific Rationale

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing.[8][9] These guidelines outline the conditions for long-term, intermediate, and accelerated stability studies. Forced degradation studies, also known as stress testing, are conducted under more severe conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13]

Pillars of a Robust Stability Program:

  • Long-Term Stability: Studies conducted under the recommended storage conditions to establish the re-test period.

  • Accelerated Stability: Studies conducted at elevated temperature and humidity to predict the long-term stability profile.[8]

  • Forced Degradation: Exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and pathways.[10][11]

Experimental Design: A Multi-faceted Approach

A comprehensive stability study for this compound should encompass both formal stability studies according to ICH guidelines and forced degradation studies.

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • Three representative batches of this compound

  • Appropriate container closure system that simulates the proposed packaging for storage and distribution

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical method

Procedure:

  • Sample Preparation: Package the samples in the chosen container closure system.

  • Storage Conditions: Place the samples in stability chambers set to the conditions outlined in the table below.

  • Time Points: Pull samples at predetermined time points for analysis.

  • Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Table of ICH Stability Conditions:

StudyStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Adapted from ICH Q1A(R2) guidelines.[9][14]

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

General Procedure:

  • Prepare solutions or suspensions of this compound in the appropriate stress medium.

  • Expose the samples to the stress conditions for a defined period.

  • At various time points, withdraw samples, neutralize if necessary, and dilute for analysis.

  • Analyze the samples using a stability-indicating method, often coupled with mass spectrometry (MS) for identification of degradation products.

Specific Stress Conditions:

  • Acidic Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C). At the molecular level, acidic hydrolysis of the ether linkage or reactions involving the ketone could occur[13].

  • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature. Base-catalyzed reactions, such as aldol condensation or cleavage of the ether bond, are possible[13].

  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature. The cyclohexanone ring or the isopropoxy group could be susceptible to oxidation.

  • Thermal Degradation: Expose the solid material and a solution to dry heat (e.g., 80°C). Thermal degradation can induce various reactions, including rearrangements and fragmentation[13].

  • Photolytic Degradation: Expose the solid material and a solution to light according to ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-ultraviolet lamps.

Causality Behind Forced Degradation:

  • Understanding Degradation Pathways: Helps in identifying and characterizing potential impurities that may form during storage or manufacturing.

  • Developing Stability-Indicating Methods: The degradation samples are used to demonstrate the specificity of the analytical method in separating the parent compound from its degradation products.

  • Informing Formulation and Packaging: Knowledge of sensitivities to light, heat, or pH can guide the selection of appropriate excipients and packaging materials.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by validated method (HPLC/GC) E->F

Caption: Workflow for equilibrium solubility determination.

Forced Degradation Study Design

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (0.1M HCl) Analysis Stability-Indicating Method (HPLC-UV/MS) Acid->Analysis Base Basic Hydrolysis (0.1M NaOH) Base->Analysis Oxidation Oxidation (3% H2O2) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Characterization Identification of Degradation Products Analysis->Characterization Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Overview of the forced degradation study design.

Part 3: Analytical Methodologies for Quantification

A robust and validated analytical method is the linchpin of both solubility and stability studies. The choice of method depends on the physicochemical properties of this compound, such as its volatility, thermal stability, and chromophoric properties.

Primary Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile and widely used technique for the quantification of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution from any impurities or degradation products.[4][15]

  • Gas Chromatography (GC): Given that this compound is likely to be volatile, GC with a flame ionization detector (FID) is another suitable technique for quantification. A capillary column with a non-polar or mid-polar stationary phase would be appropriate. The key parameters to optimize include the temperature program, carrier gas flow rate, and injector and detector temperatures.[3]

Method Validation

Any analytical method used for these studies must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Identification of Degradation Products

For the identification of unknown degradation products formed during stability studies, hyphenated techniques are invaluable. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide both chromatographic separation and mass spectral data, which can be used to elucidate the structures of the degradants.[15][16]

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide has provided a comprehensive framework for determining the solubility and stability of this compound. By combining theoretical understanding with robust experimental protocols, researchers can generate the critical data needed to support the development of this and other pharmaceutical intermediates. The emphasis on the causality behind experimental choices is intended to empower scientists to not only follow procedures but to critically evaluate and adapt them to the specific challenges presented by the molecule under investigation. The successful characterization of intermediates like this compound is a vital step in the collective endeavor to bring safe and effective medicines to patients.

References

An In-depth Technical Guide to 4-Isopropoxycyclohexanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-isopropoxycyclohexanone, a substituted cyclohexanone derivative. While the specific historical discovery of this compound is not extensively documented, its significance can be understood within the broader context of cyclohexanone chemistry, which has been pivotal in both industrial and pharmaceutical research. This document details a modern synthetic pathway to this compound, offers an in-depth analysis of its structural characterization through spectroscopic methods, and explores its potential applications in medicinal chemistry and materials science, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Enduring Importance of the Cyclohexanone Scaffold

The cyclohexanone framework is a cornerstone of organic synthesis, valued for its conformational properties and the reactivity of its carbonyl group. Historically, cyclohexanone itself gained prominence as a key intermediate in the production of nylon.[1] However, its utility extends far beyond industrial polymers. The ability to introduce a wide array of functional groups onto the cyclohexanone ring has made its derivatives invaluable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2]

Substituted cyclohexanones are integral components of numerous natural products and pharmaceutically active compounds.[2] The stereoselective synthesis of these molecules is of considerable interest, as the spatial arrangement of substituents can dramatically influence biological activity.[2] The 4-position of the cyclohexanone ring is a common site for substitution, leading to a class of compounds with diverse applications, including the development of gamma-secretase inhibitors for potential Alzheimer's disease treatment.[3] It is within this rich chemical context that we examine the synthesis and properties of this compound.

Synthesis of this compound: A Two-Step Approach

A robust and efficient synthesis of this compound can be achieved through a two-step process commencing with the catalytic hydrogenation of 4-isopropoxyphenol to yield the intermediate, 4-isopropoxycyclohexanol. This is followed by the oxidation of the secondary alcohol to the desired ketone.

Step 1: Synthesis of 4-Isopropoxycyclohexanol

The precursor, 4-isopropoxycyclohexanol, is synthesized via the catalytic hydrogenation of 4-isopropoxyphenol. This reaction involves the reduction of the aromatic ring, a common transformation in organic synthesis.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropoxyphenol

  • Reaction Setup: A solution of 4-isopropoxyphenol in a suitable solvent, such as ethanol or methanol, is prepared in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 1-5 MPa.

  • Reaction Conditions: The reaction mixture is stirred vigorously at a temperature of 50-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield crude 4-isopropoxycyclohexanol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to afford pure 4-isopropoxycyclohexanol.

Causality Behind Experimental Choices: The choice of a palladium on carbon catalyst is based on its high efficiency and selectivity for the hydrogenation of aromatic rings. The use of a pressurized hydrogen atmosphere and elevated temperature provides the necessary energy to overcome the activation barrier for this reduction. The solvent choice is critical for dissolving the starting material and ensuring efficient contact with the catalyst.

Step 2: Oxidation of 4-Isopropoxycyclohexanol to this compound

The final step involves the oxidation of the secondary alcohol, 4-isopropoxycyclohexanol, to the target ketone, this compound. A modern and environmentally conscious approach utilizes a catalytic system with a clean oxidant.

Experimental Protocol: Catalytic Oxidation of 4-Isopropoxycyclohexanol

A recently patented method provides an efficient and environmentally friendly route to this compound.

  • Reaction Setup: In a 500 mL autoclave, 15.8 g of 4-isopropoxycyclohexanol is dissolved in 150 mL of methylene chloride.

  • Catalyst System Addition: To this solution, 0.5 g of a specified catalyst, 0.5 mL of a 25 wt% hydrochloric acid solution, and 0.09 g of potassium nitrite are added.

  • Oxidation: The autoclave is continuously supplied with oxygen at 1 MPa.

  • Reaction Conditions: The reaction mixture is stirred at 30 °C for 3 hours.

  • Work-up: After the reaction is complete, the mixture is washed with water. The organic phase is separated and dried overnight with anhydrous sodium sulfate.

  • Isolation: The organic solvent is removed by distillation to yield 14.8 g of colorless, solid this compound.

Self-Validating System: The high yield (94.7%) reported in the patent for this protocol indicates a highly efficient and selective oxidation process.[3] The mild reaction conditions (30 °C and 1 MPa of oxygen) suggest a well-controlled and safe procedure. The simple work-up involving a water wash and drying further enhances the practicality of this method.

Overall Synthetic Pathway

Synthesis_Pathway Start 4-Isopropoxyphenol Intermediate 4-Isopropoxycyclohexanol Start->Intermediate H₂, Pd/C Ethanol, 50-100°C, 1-5 MPa Product This compound Intermediate->Product O₂, Catalyst, HCl, KNO₂ CH₂Cl₂, 30°C, 1 MPa

Caption: Synthetic route to this compound.

Structural Characterization and Physicochemical Properties

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data
Technique Observed/Expected Data Interpretation
¹H NMR δ = 3.78 (m, 1H), 3.72 (m, 1H), 2.57 (m, 2H), 2.24 (m, 2H), 1.99 (dd, 2H), 1.92 (m, 2H), 1.17 (d, 6H)[3]The multiplets at 3.78 and 3.72 ppm correspond to the methine protons of the isopropoxy group and the proton at the C4 position of the cyclohexanone ring. The multiplets between 1.92 and 2.57 ppm are attributed to the methylene protons of the cyclohexanone ring. The doublet at 1.17 ppm represents the six equivalent methyl protons of the isopropoxy group.
¹³C NMR Expected signals: ~210 ppm (C=O), ~70-75 ppm (C-O), ~40-45 ppm (CH₂ adjacent to C=O), ~30-35 ppm (other CH₂), ~20-25 ppm (CH₃)The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region. The carbon attached to the isopropoxy group will also be significantly deshielded. The remaining signals will correspond to the other carbons of the cyclohexanone ring and the isopropoxy group.
IR Spectroscopy Expected strong absorption band at ~1715 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-O stretch)The most prominent feature in the IR spectrum will be the strong carbonyl stretch, confirming the presence of the ketone functional group. The C-O stretch from the ether linkage will also be observable.
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 156.21The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the isopropoxy group or cleavage of the cyclohexanone ring.
Physicochemical Properties (Predicted)
Property Predicted Value
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless solid or liquid
Boiling Point ~200-220 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not widely reported, its structure suggests significant potential as a versatile intermediate in several fields.

Medicinal Chemistry

The 4-substituted cyclohexanone motif is a privileged scaffold in medicinal chemistry. The isopropoxy group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. Potential areas of application include:

  • Scaffold for Novel Therapeutics: this compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The ketone functionality allows for a variety of chemical transformations, including reductive amination, aldol condensation, and Wittig reactions, enabling the construction of diverse chemical libraries for drug screening.

  • Analogs of Known Drugs: It can be used to synthesize analogs of existing drugs that contain a cyclohexyl or cyclohexanone moiety. The introduction of the isopropoxy group can modulate the drug's potency, selectivity, and pharmacokinetic profile.

Materials Science

Substituted cyclohexanones are also of interest in the development of new materials. The rigid cyclohexyl core and the polar carbonyl and ether groups of this compound could be exploited in the design of:

  • Liquid Crystals: The anisotropic shape of the molecule could make it a suitable component in liquid crystal formulations.

  • Specialty Polymers: The ketone functionality can be used as a handle for polymerization or for grafting onto existing polymer backbones to modify their properties.

Logical Relationship of Cyclohexanone Derivatives in Research

Research_Logic A Cyclohexanone Core Scaffold B 4-Substituted Cyclohexanones A->B Functionalization C This compound B->C Specific Derivative D Drug Discovery & Medicinal Chemistry C->D Potential Application E Materials Science C->E Potential Application

Caption: Role of this compound in research.

Conclusion

This compound represents a valuable, yet underexplored, member of the substituted cyclohexanone family. Its synthesis is achievable through high-yielding and environmentally conscious methods. While its specific history of discovery is not prominent in the scientific literature, its importance is underscored by the extensive use of the 4-substituted cyclohexanone scaffold in the development of new pharmaceuticals and materials. The detailed synthetic protocol and spectroscopic analysis provided in this guide offer a solid foundation for researchers to further investigate the properties and potential applications of this versatile chemical intermediate. Future research into the biological activity and material properties of derivatives of this compound is warranted and holds the promise of new scientific discoveries.

References

Unlocking the Potential of 4-Isopropoxycyclohexanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. 4-Isopropoxycyclohexanone, a functionalized alicyclic ketone, represents a promising yet underexplored molecule. Its inherent structural features—a reactive ketone, a flexible cyclohexyl ring, and an isopropoxy group that can modulate lipophilicity and steric interactions—position it as a versatile building block for a multitude of applications. This technical guide provides an in-depth exploration of potential research avenues for this compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its full potential.

Foundational Knowledge: Synthesis and Characterization

A robust and efficient synthesis is the cornerstone of any research program. This compound can be readily prepared from its corresponding alcohol, 4-isopropoxycyclohexanol, through oxidation. A high-yield synthesis has been reported using an oxygen-containing gas as the oxidant in the presence of a catalyst, offering an environmentally friendly alternative to traditional methods that utilize stoichiometric and often toxic oxidizing agents.[1]

Optimized Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of this compound is presented below. This protocol is adapted from established procedures for the oxidation of secondary alcohols to ketones.[2][3][4]

Materials:

  • 4-Isopropoxycyclohexanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-isopropoxycyclohexanol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 30 minutes until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is crucial for confirming its identity and purity. The expected spectral data are as follows:

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton), and multiplets for the cyclohexyl ring protons. The protons alpha to the carbonyl group are expected to be deshielded.
¹³C NMR A signal for the carbonyl carbon (typically in the range of 200-210 ppm), signals for the carbons of the isopropoxy group, and signals for the carbons of the cyclohexyl ring.
IR Spectroscopy A strong absorption band characteristic of a ketone carbonyl stretch (typically around 1715 cm⁻¹). C-O stretching bands for the ether linkage will also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (156.22 g/mol ). Fragmentation patterns may include the loss of the isopropoxy group or cleavage of the cyclohexyl ring.[5][6]

Research Area 1: Drug Discovery and Medicinal Chemistry

The 4-substituted cyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1] This suggests that this compound is an excellent starting point for the design and synthesis of novel therapeutic agents.

Anticancer Drug Development

Hypothesis: Derivatives of this compound can be synthesized to exhibit potent and selective cytotoxicity against various cancer cell lines.

Rationale: Numerous studies have demonstrated the anticancer properties of cyclohexanone derivatives.[7] The isopropoxy group can be strategically utilized to enhance binding to specific biological targets and improve pharmacokinetic properties.

Proposed Research Workflow:

Caption: Workflow for anticancer drug discovery using this compound.

Anti-inflammatory Agents

Hypothesis: this compound derivatives can be designed as selective inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[8][9][10][11]

Rationale: The cyclohexanone core is present in several known anti-inflammatory compounds. By modifying the substituents on the ring, it is possible to achieve selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Synthesize a focused library of this compound derivatives.

  • Utilize a commercial COX-2 inhibitor screening assay kit.

  • Prepare solutions of the test compounds at various concentrations.

  • Incubate the test compounds with recombinant human COX-2 enzyme and arachidonic acid as the substrate.

  • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of the COX-2 enzyme activity.

  • Perform a parallel assay with COX-1 to determine the selectivity index.

Antimicrobial Drug Discovery

Hypothesis: Novel antimicrobial agents with activity against drug-resistant bacteria can be developed from the this compound scaffold.

Rationale: The emergence of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Cyclohexanone derivatives have shown promise as antibacterial and antifungal agents.[12][13]

Proposed Research Directions:

  • Synthesis of Chalcone Analogues: The Claisen-Schmidt condensation of this compound with various aromatic aldehydes can yield a library of chalcone-like compounds, which are known to possess a broad spectrum of antimicrobial activities.

  • Computational Docking Studies: Utilize molecular docking simulations to predict the binding affinity of designed this compound derivatives to essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[14][15][16][17] This in silico approach can prioritize the synthesis of the most promising candidates.

Research Area 2: Material Science and Polymer Chemistry

The unique chemical structure of this compound also makes it an attractive candidate for the development of novel materials with tailored properties.

Liquid Crystal Synthesis

Hypothesis: this compound can serve as a key intermediate in the synthesis of novel liquid crystals with desirable mesomorphic properties.

Rationale: The incorporation of a cyclohexyl ring is a well-established strategy for modulating the phase transition temperatures and other properties of liquid crystals.[1][12][18][19] The isopropoxy group can influence the molecular packing and, consequently, the liquid crystalline behavior.

Synthetic Approach:

Caption: Synthetic pathway for liquid crystals from this compound.

Development of Specialty Polymers

Hypothesis: this compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with unique thermal and mechanical properties.

Rationale: Cyclohexanone itself is a key intermediate in the production of nylons.[7][20][21][22] The presence of the isopropoxy group in this compound can introduce new functionalities and properties into the resulting polymers.

Potential Research Avenues:

  • Polyester Synthesis: The Baeyer-Villiger oxidation of this compound would yield a lactone, which can then be used as a monomer for ring-opening polymerization to produce polyesters with a pendant isopropoxy group. This group could enhance the polymer's solubility and modify its thermal properties.

  • Polycarbonate Synthesis: Conversion of this compound to the corresponding diol, 1,4-diisopropoxycyclohexane-1,4-diol, could provide a novel monomer for the synthesis of polycarbonates with improved impact resistance and optical clarity.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for innovative research in both drug discovery and material science. The research directions outlined in this guide provide a framework for exploring its utility as a building block for novel anticancer, anti-inflammatory, and antimicrobial agents, as well as for the development of advanced materials such as liquid crystals and specialty polymers. By pursuing these avenues of investigation, the scientific community can unlock the full potential of this promising chemical entity.

References

A Theoretical and Practical Guide to the Conformational Landscape of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational preferences of substituted cyclohexanones are of paramount importance in medicinal chemistry and drug development, as they directly influence molecular recognition, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational landscape of 4-isopropoxycyclohexanone. We delve into the principles of computational modeling, from density functional theory (DFT) to ab initio methods, explaining the causal relationships behind methodological choices. Furthermore, we outline a self-validating system where theoretical predictions are corroborated by experimental NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous conformational analysis in their work.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules like this compound, a common scaffold in pharmaceutical compounds, the spatial arrangement of substituents is dictated by the conformational equilibrium of the cyclohexane ring. The isopropoxy group at the C4 position can exist in either an axial or equatorial orientation, leading to two distinct chair conformations. The relative stability of these conformers determines the dominant shape of the molecule in solution, which in turn affects its interaction with biological targets such as enzymes and receptors.

A thorough understanding of this conformational equilibrium is therefore not merely an academic exercise; it is a critical component of rational drug design. Predicting the most stable conformer allows for the design of molecules with optimal shape complementarity to their binding sites, thereby enhancing potency and selectivity. This guide will provide the theoretical framework and practical workflows for achieving this understanding.

Theoretical Studies: A Computational Approach to Conformational Analysis

Computational chemistry provides a powerful toolkit for investigating the conformational preferences of molecules. By solving the Schrödinger equation (or approximations thereof), we can calculate the energies of different conformers and thus predict their relative populations.

The Choice of Computational Method: Expertise in Action

The selection of an appropriate theoretical method is crucial for obtaining accurate results. For a molecule like this compound, a balance must be struck between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for systems of this size.[1][2] Functionals like B3LYP, combined with a suitable basis set such as 6-311+G, offer a good compromise between accuracy and computational expense for calculating the geometries and relative energies of the conformers.[1] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen atoms, while polarization functions ( ) are necessary for describing the bonding environment accurately.

  • Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality results. These are often used to validate the findings from DFT calculations for smaller, related systems.

  • Complete Basis Set (CBS) Methods: Composite methods like CBS-4M can also provide highly accurate energies, offering a reliable alternative for confirming the energetic ordering of conformers.[1]

The rationale for using these methods lies in their ability to capture the subtle electronic effects that govern conformational stability, such as steric hindrance, dipole-dipole interactions, and hyperconjugative effects.[1][3][4]

Key Stereoelectronic Effects in this compound

The conformational equilibrium of this compound is governed by a delicate interplay of several stereoelectronic factors:

  • Steric Hindrance (A-value): In the absence of other interactions, a substituent on a cyclohexane ring generally prefers the equatorial position to minimize steric clashes with the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions).[5] The energetic cost of placing a group in the axial position is known as its A-value.

  • The Anomeric Effect: While classically described for substituents adjacent to a ring heteroatom, an analogous "pseudo-anomeric effect" can be at play in 4-substituted cyclohexanones.[4][6][7] This stereoelectronic effect involves the stabilizing interaction of a lone pair on the ether oxygen with the antibonding orbital (σ*) of an adjacent C-C or C-H bond. In certain geometries, this can lead to a counter-intuitive preference for the axial conformer.

  • Dipole-Dipole Interactions: The carbonyl group in the cyclohexanone ring introduces a significant dipole moment. The orientation of the C-O bond of the isopropoxy group relative to the C=O bond will influence the overall molecular dipole and can contribute to the relative stability of the conformers.[7]

Computational Workflow for Conformational Analysis

A robust computational study of this compound's conformation follows a systematic, self-validating protocol.

G cluster_0 Computational Modeling Workflow A 1. Build Conformers (Axial and Equatorial) B 2. Geometry Optimization (e.g., B3LYP/6-311+G**) A->B C 3. Frequency Calculation (Confirm minima, obtain ZPE and Gibbs Free Energy) B->C D 4. Single-Point Energy Refinement (Optional, e.g., CBS-4M) C->D E 5. Analyze Results (ΔE, ΔG, Conformer Population) D->E

Caption: A typical workflow for the computational conformational analysis of this compound.

Step-by-Step Methodology:

  • Construct Initial Geometries: Build the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen level of theory (e.g., B3LYP/6-311+G**). This step locates the nearest stationary point on the potential energy surface.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory. This is a critical step for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G).

  • Energy Refinement (Optional): For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated method (e.g., CBS-4M or a larger basis set).

  • Data Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) between the axial and equatorial conformers. The Boltzmann distribution can then be used to predict the equilibrium population of each conformer at a given temperature.

Predicted Energetic and Structural Data

Based on studies of similar 4-alkoxycyclohexanones and general principles of conformational analysis, we can predict the likely outcomes. The following table summarizes hypothetical, yet realistic, data that would be obtained from the aforementioned computational workflow.

ParameterAxial ConformerEquatorial ConformerΔ (eq - ax)
Relative Electronic Energy (ΔE) 0 kcal/mol (ref)-0.5 kcal/mol-0.5 kcal/mol
Relative Gibbs Free Energy (ΔG at 298K) 0 kcal/mol (ref)-0.7 kcal/mol-0.7 kcal/mol
Predicted Population at 298K 24%76%-
C=O Bond Length ~1.21 Å~1.21 Å~0 Å
C-O-C Bond Angle (isopropoxy) ~118°~118°~0°

Note: These are illustrative values. Actual results would be derived from the calculations.

Experimental Validation: The Power of NMR Spectroscopy

While computational methods provide powerful predictions, experimental validation is essential for a trustworthy analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for determining the conformational equilibrium in solution.[8]

NMR Experimental Workflow

The following protocol outlines the steps for an NMR-based conformational analysis of this compound.

G cluster_1 NMR Experimental Workflow F 1. Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl3) G 2. ¹H NMR Spectra Acquisition (e.g., 400 MHz spectrometer at 298K) F->G H 3. Data Processing (Fourier transform, phasing, baseline correction) G->H I 4. Spectral Analysis (Measure chemical shifts and J-coupling constants) H->I J 5. Calculation of Conformer Population and ΔG I->J

Caption: General workflow for the NMR-based conformational analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration.

  • Spectra Acquisition: Acquire a high-resolution ¹H NMR spectrum. To study the thermodynamics of the equilibrium, it is beneficial to acquire spectra at various temperatures.

  • Data Processing: Process the raw free induction decay (FID) using appropriate software. This involves Fourier transformation, phasing, and baseline correction.

  • Spectral Analysis:

    • Assign the signals to the respective protons in the molecule.

    • Focus on the signal for the proton at C4 (the proton attached to the same carbon as the isopropoxy group). The width and multiplicity of this signal are highly dependent on the conformation.

    • Accurately measure the vicinal coupling constants (J-values) between the C4 proton and the adjacent protons on C3 and C5.

  • Calculation of Conformer Population: The mole fractions of the axial (Nₐₓ) and equatorial (Nₑq) conformers can be determined from the observed coupling constant (Jₒbs) using the following equation, which is a variant of the Karplus relationship:[8]

    Jₒbs = Nₐₓ Jₐₓ + Nₑq Jₑq

    Where Jₐₓ and Jₑq are the coupling constants for the pure axial and equatorial conformers, respectively. These values can be estimated from model compounds or theoretical calculations. Once the mole fractions are known, the Gibbs free energy difference (ΔG°) can be calculated using:

    ΔG° = -RT ln(Kₑq) where Kₑq = Nₑq / Nₐₓ

Synthesis of Theory and Experiment

The true power of this approach lies in the synergy between theory and experiment. The computationally derived coupling constants for the pure axial and equatorial conformers can be used as the Jₐₓ and Jₑq values in the analysis of the experimental NMR data. A strong agreement between the computationally predicted ΔG and the experimentally determined ΔG provides a high degree of confidence in the conformational model. Any discrepancies can point to specific solvent effects or limitations in the theoretical model, providing avenues for further investigation.

Conclusion

The conformational analysis of this compound is a multifaceted problem that can be effectively addressed through a combined computational and experimental approach. By leveraging the predictive power of DFT and the empirical accuracy of NMR spectroscopy, researchers can develop a robust and validated model of the conformational landscape. This detailed understanding is indispensable for the rational design of novel therapeutics and provides a solid foundation for structure-activity relationship (SAR) studies. The workflows and principles outlined in this guide offer a comprehensive framework for achieving this goal, grounded in scientific integrity and field-proven methodologies.

References

The Commercial Landscape of 4-Isopropoxycyclohexanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals engaged in drug discovery and development, the accessibility and purity of chemical intermediates are paramount. 4-Isopropoxycyclohexanone, a key building block in synthetic chemistry, presents a case study in navigating the landscape of specialty chemical procurement. This technical guide provides an in-depth analysis of its commercial availability, supplier specifications, and essential technical data to support its application in research and development.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, catering primarily to the research and development market. The compound is typically offered in small quantities, from milligrams to grams, with options for bulk or custom synthesis upon request. A comparative analysis of offerings from prominent suppliers is presented below.

Table 1: Comparison of Commercial Suppliers for this compound (CAS: 69697-46-7)

SupplierProduct Code/NamePurityAvailable QuantitiesNotes
Aladdin Scientific ALA-I194643-100mgmin 97%100 mgListed as a Protein Degrader Building Block.[1]
Arctom Scientific AACS-AS45232Not SpecifiedFlexible SizesIn-stock reagent sizes available.
CymitQuimica 10-F209199Not Specified100 mg-
TCI Not SpecifiedNot SpecifiedNot SpecifiedListed with CAS 69697-46-7.[2]
Chemrio Not SpecifiedNot SpecifiedNot SpecifiedProduct page indicates unavailability at times.[3][4]

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis and Chemical Properties

Understanding the synthetic routes to this compound can provide insights into potential impurities and inform its application. A patented method describes the synthesis via the oxidation of 4-isopropoxycyclohexanol.[3]

Example Synthesis Protocol:

A solution of 15.8g of 4-isopropoxycyclohexanol in 150mL of methylene chloride is placed in a 500mL autoclave. To this, 0.5g of a specified catalyst, 0.5mL of hydrochloric acid (25 wt% solution), and 0.09g of potassium nitrite are added. Oxygen is continuously introduced at 1MPa, and the mixture is stirred and reacted at 30°C for 3 hours. Following the reaction, the mixture is washed with water, and the organic phase is separated. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield this compound as a colorless solid.[3] This process boasts a high yield of 94.7%.[3]

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup cluster_product Product 4-isopropoxycyclohexanol 4-isopropoxycyclohexanol Autoclave Autoclave 4-isopropoxycyclohexanol->Autoclave Methylene_Chloride Methylene Chloride Methylene_Chloride->Autoclave Catalyst Catalyst Catalyst->Autoclave HCl HCl HCl->Autoclave Potassium_Nitrite Potassium Nitrite Potassium_Nitrite->Autoclave Oxygen Oxygen Oxygen->Autoclave Stirring_30C_3hr Stirring at 30°C for 3 hours Autoclave->Stirring_30C_3hr Water_Wash Water Wash Stirring_30C_3hr->Water_Wash Phase_Separation Phase Separation Water_Wash->Phase_Separation Drying_Na2SO4 Drying (Na2SO4) Phase_Separation->Drying_Na2SO4 Distillation Distillation Drying_Na2SO4->Distillation This compound This compound Distillation->this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Physicochemical and Safety Data

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69697-46-7Multiple Suppliers[1][7]
Molecular Formula C9H16O2ChemicalBook[7]
Molecular Weight 156.22 g/mol ChemicalBook[7]
Appearance Colorless solidPatent CN112778108A[3]
Storage Room temperatureAladdin Scientific[1]

Applications in Research and Drug Development

This compound is categorized as a building block, particularly in the context of protein degraders.[1] This suggests its utility in the synthesis of more complex molecules, such as bifunctional degraders (e.g., PROTACs) or molecular glues, which are of significant interest in modern drug discovery. The cyclohexanone core provides a versatile scaffold that can be further functionalized to interact with specific protein targets or ligases.

Diagram 2: Logical Relationship in Drug Discovery

G This compound This compound Synthetic_Chemistry Synthetic Chemistry This compound->Synthetic_Chemistry Building Block Complex_Molecules Complex Molecules (e.g., PROTACs) Synthetic_Chemistry->Complex_Molecules Leads to Drug_Discovery Drug Discovery & Development Complex_Molecules->Drug_Discovery Application in

Caption: The role of this compound as a foundational element in the drug discovery pipeline.

While direct pharmacological applications of this compound have not been extensively documented in publicly available literature, its importance lies in its role as a key intermediate. Researchers and drug development professionals should consider this compound as a valuable component in their synthetic toolbox for the creation of novel therapeutics.

Conclusion

This compound is a commercially available specialty chemical with a clear role as a synthetic building block. While a limited number of suppliers offer this compound, it is accessible for research and development purposes. A thorough understanding of its synthesis, physicochemical properties, and potential applications, coupled with stringent adherence to safety protocols, will enable its effective use in the advancement of chemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Safe Handling of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

4-Isopropoxycyclohexanone is a substituted cyclic ketone of interest in synthetic chemistry. Its structure, featuring a cyclohexanone core and an isopropoxy ether functional group, dictates a specific set of handling requirements. As a specialized reagent, comprehensive safety data may not be widely published. Therefore, this guide synthesizes field-proven safety protocols based on the well-documented hazards of its parent molecule, cyclohexanone, and the known reactivity of ethers. The principles outlined herein are designed to establish a self-validating system of safety, ensuring that researchers can manage the risks associated with this compound's flammability, toxicity, and potential for peroxide formation. All protocols are grounded in authoritative safety standards and are intended for use by trained professionals in a controlled laboratory environment.

Section 2: Hazard Identification and Classification

The primary hazards of this compound are extrapolated from data on cyclohexanone and similar organic ethers. The compound should be treated as a flammable liquid that is harmful through multiple routes of exposure and can cause serious irritation.[1][2][3] A critical, yet often overlooked, hazard associated with the ether linkage is the potential for the formation of explosive peroxides upon prolonged storage and exposure to air.[4][5]

Anticipated GHS Classification Summary (Based on Cyclohexanone Data)

Hazard ClassCategoryHazard StatementCitations
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1][2][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3]

Pictograms:

Signal Word: Danger [1][2]

Section 3: Physicochemical Properties

Detailed experimental data for this compound is limited. The following table provides key properties for the parent compound, cyclohexanone, which should be used as a reference for anticipating the physical behavior of its isopropoxy derivative. The addition of the isopropoxy group will increase the molecular weight and likely elevate the boiling point and flash point relative to cyclohexanone.

PropertyValue (for Cyclohexanone)UnitSource
Molecular FormulaC₆H₁₀O-[7]
Molecular Weight98.14 g/mol [7]
Boiling Point155°C[2]
Melting Point-47°C[2]
Flash Point44°C[6] (Closed Cup)
Vapor Pressure4.5hPa[6] (at 20 °C)
log P (octanol/water)0.86-[2]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining robust engineering controls with appropriate PPE, is mandatory. The causality behind these recommendations is to minimize exposure through all potential routes—inhalation, dermal contact, and ocular contact.

  • Engineering Controls :

    • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[8] This is the primary control to prevent inhalation of harmful vapors and contain any potential splashes.[8][9]

    • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[10] All electrical equipment must be explosion-proof.[1][7]

    • Safety Stations : A safety shower and eyewash station must be unobstructed and immediately accessible (<10 seconds travel time).[8]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[11] For procedures with a higher risk of splashing (e.g., transfers of >100 mL), a full-face shield should be worn over the goggles.[5][8]

    • Skin Protection :

      • Gloves : Nitrile or neoprene gloves are recommended.[5][11] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area.[12]

      • Lab Coat : A flame-resistant lab coat is required to protect against splashes and fire hazards.[8][13]

    • Respiratory Protection : If for any reason work must be performed outside a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is required.[13]

Section 5: Standard Operating Procedure for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. This protocol is a self-validating system where each step confirms the safety of the subsequent action.

Experimental Workflow Diagram

G prep Step 1: Preparation - Verify fume hood function. - Assemble all glassware & reagents. - Locate safety equipment. ppe Step 2: Don PPE - Flame-resistant lab coat. - Chemical splash goggles. - Appropriate gloves (Nitrile/Neoprene). prep->ppe Ensure readiness handle Step 3: Chemical Handling - Perform all transfers in fume hood. - Ground/bond container for large transfers. - Use non-sparking tools. ppe->handle Begin work waste Step 4: Waste Segregation - Segregate waste into labeled, compatible containers (halogenated/ non-halogenated). handle->waste During & after handling cleanup Step 5: Decontamination - Clean work area in fume hood. - Remove PPE in correct order. - Wash hands and arms thoroughly. waste->cleanup Finalize experiment

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology
  • Preparation : Before handling the chemical, verify that the chemical fume hood is operational. Assemble all necessary equipment and reagents. Ensure a designated, labeled waste container is ready.[8]

  • PPE : Don all required PPE as outlined in Section 4.

  • Handling :

    • Carefully read the container label twice to ensure the correct chemical is being used.[11]

    • Perform all manipulations within the sash of the fume hood.

    • When transferring the liquid, pour slowly to avoid splashing. For transfers between metal containers, ground and bond the containers to prevent static discharge.[7][10][14]

    • Use only non-sparking tools when opening or closing containers.[7][10]

  • Heating/Reactions : If heating is required, use a heating mantle or oil bath with a temperature controller. Never use an open flame.[9] Ensure the reaction is properly vented.

  • Post-Handling : Tightly seal the container immediately after use.[1] Decontaminate the work surface. Remove PPE and wash hands and arms thoroughly with soap and water before leaving the lab.[11][12]

Section 6: Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing the formation of hazardous byproducts.

  • General Storage : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[15] The storage location should be a designated flammables cabinet.[5] Keep containers tightly closed to prevent the escape of vapors and exposure to air.[1][10]

  • Incompatibilities : Store separately from strong oxidizing agents, acids, and bases.[14]

  • Peroxide Formation : As an ether, this compound has the potential to form explosive peroxides upon exposure to oxygen and light over time.

    • Causality : The ether linkage can undergo auto-oxidation to form hydroperoxides, which can detonate when concentrated or heated.

    • Control Measures :

      • Date Containers : Mark containers with the date they are received and the date they are first opened.

      • Limit Shelf Life : Dispose of the chemical after 12 months of receipt or 6 months after opening, whichever comes first, unless a peroxide test is performed.

      • Test for Peroxides : Before distilling or concentrating any quantity of the chemical that has been opened for more than 3-6 months, test for the presence of peroxides using commercially available test strips. If peroxides are present at >100 ppm, consult specialized literature for peroxide removal procedures before proceeding.

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response Workflow Diagram

G spill Spill Detected alert Step 1: Alert & Evacuate - Alert nearby personnel. - Evacuate immediate area if necessary. spill->alert ignite Step 2: Control Ignition Sources - Turn off nearby equipment. - No open flames or sparks. alert->ignite ppe Step 3: Don Additional PPE - Add face shield & second pair of gloves if needed. ignite->ppe contain Step 4: Contain & Absorb - Use inert absorbent (vermiculite, sand). - Do NOT use combustible materials. ppe->contain collect Step 5: Collect Waste - Use non-sparking tools. - Place in a sealed, labeled container. contain->collect decon Step 6: Decontaminate - Clean spill area with soap and water. collect->decon

Caption: Emergency response workflow for a chemical spill.

  • Spill Procedures :

    • Evacuate non-essential personnel and alert others in the area.

    • Immediately remove all sources of ignition.[1][15]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[14]

    • Prevent the spill from entering drains.[1][2]

  • Fire Procedures :

    • For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[1][14]

    • Do not use a solid stream of water, as it may spread the fire.[15] A water spray can be used to cool fire-exposed containers.[1][14]

    • If the fire is large or cannot be controlled, evacuate the area and call emergency services.

  • First Aid Measures :

    • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

    • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][12]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately.[1][7]

Section 8: Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[3]

Section 9: References

  • Cheméo. (n.d.). Chemical Properties of 4-Isopropylcyclohexanone (CAS 5432-85-9). Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 4-(4-Isopropoxyphenyl)cyclohexanone. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2017). Safety Data Sheet. Retrieved from A specific SDS for this compound was not available, this reference pertains to a similar compound's SDS.

  • Santa Cruz Biotechnology. (2023). Cyclohexanone Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of California, Riverside. (2014). General Chemistry Lab Safety. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Lab Safety - Organic Chemistry. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet - Cyclohexanone. Retrieved from --INVALID-LINK--

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Diethyl Ether. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from --INVALID-LINK--

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from --INVALID-LINK--

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from --INVALID-LINK--

  • Chem-Supply. (n.d.). SAFETY DATA SHEET CYCLOHEXANONE LRG. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet - Cyclohexanone. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - Cyclohexanone. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Cyano-4-phenylcyclohexanone. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from A specific SDS for this compound was not available, this reference pertains to a similar compound's SDS.

  • ChemicalBook. (n.d.). This compound CAS#: 69697-46-7. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Essential Safety and Logistics for Handling 3-Isopropenylcyclohexanone. Retrieved from --INVALID-LINK--

  • Kim, M. S., et al. (2018). Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice. PubMed Central. Retrieved from --INVALID-LINK--

References

Methodological & Application

Synthesis of 4-Isopropoxycyclohexanone: A Senior Application Scientist's Guide to Modern Oxidation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Isopropoxycyclohexanone in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its substituted cyclohexanone core serves as a versatile scaffold for the construction of a wide range of biologically active compounds. The isopropoxy group can modulate the lipophilicity and metabolic stability of a target molecule, making it a crucial component in drug design. The precise and efficient synthesis of this ketone from its corresponding alcohol, 4-isopropoxycyclohexanol, is therefore a critical step in many synthetic routes. This application note provides a detailed guide to three common and reliable methods for this transformation: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Jones Oxidation. Each protocol is presented with an in-depth analysis of its mechanism, advantages, and limitations, enabling the discerning researcher to select the most appropriate method for their specific needs.

Comparative Overview of Oxidation Methods

The choice of an oxidation method is a critical decision in synthetic planning, balancing factors such as substrate sensitivity, desired yield, scalability, and safety. The following table summarizes the key characteristics of the three protocols detailed in this guide for the synthesis of this compound.

FeatureSwern OxidationDess-Martin Periodinane (DMP) OxidationJones Oxidation
Primary Reagents Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineDess-Martin Periodinane (DMP)Chromium trioxide, sulfuric acid, acetone
Reaction Temperature Low (-78 °C)Room Temperature0 °C to Room Temperature
Typical Yields High (>90%)High (>90%)Good to High (75-90%)
Functional Group Tolerance Excellent; mild conditions protect sensitive groups.Excellent; very mild and neutral conditions.Moderate; strongly acidic conditions can affect acid-labile groups.
Key Advantages High yield, avoids heavy metals, reliable for sensitive substrates.[1]Mild conditions, short reaction times, simple workup.[2][3]Inexpensive reagents, rapid reaction.[4][5][6]
Key Disadvantages Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct.[1]Reagent is expensive and potentially explosive.[3]Uses carcinogenic Cr(VI) reagents, harsh acidic conditions, significant hazardous waste.[4]
Safety Concerns Toxic CO gas evolution, malodorous and toxic dimethyl sulfide.[1]DMP is shock-sensitive and can be explosive.[3]Highly toxic and carcinogenic chromium waste.[4]

Method 1: The Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting secondary alcohols to ketones, making it an excellent choice for substrates with sensitive functional groups.[1][7] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[1][7]

Reaction Mechanism

The mechanism of the Swern oxidation proceeds through several distinct steps, as illustrated below. The initial reaction between DMSO and oxalyl chloride forms the electrophilic chloro(dimethyl)sulfonium chloride intermediate. The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt. In the final step, a hindered non-nucleophilic base, typically triethylamine, deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[8]

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Active_Species Chloro(dimethyl)sulfonium Chloride DMSO->Active_Species + Oxalyl Chloride (-78 °C) Oxalyl_Chloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt Active_Species->Alkoxysulfonium Alcohol 4-Isopropoxycyclohexanol Alcohol->Alkoxysulfonium + Active Species Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine (-H+) Ketone This compound Ylide->Ketone Intramolecular Elimination

Caption: Mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation of 4-Isopropoxycyclohexanol

Materials:

  • 4-Isopropoxycyclohexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Thermometer

  • Two addition funnels

  • Nitrogen inlet

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM. To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via an addition funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 15 minutes. Vigorous gas evolution (CO and CO2) will be observed.[9]

  • Addition of Alcohol: Add a solution of 4-isopropoxycyclohexanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.

  • Formation of Ketone: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form. Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Work-up and Quenching: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel to yield the pure product.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the synthesis of ketones from secondary alcohols.[2][3] Its key advantages include neutral reaction conditions, rapid reaction times, and a straightforward workup.[2][3] This makes it particularly suitable for acid- or base-sensitive substrates.

Reaction Mechanism

The oxidation with DMP involves the formation of a hypervalent iodine intermediate. The alcohol substrate displaces an acetate ligand on the DMP reagent to form an intermediate which, upon deprotonation of the adjacent carbon by an acetate ion, undergoes reductive elimination to furnish the ketone, iodinane, and acetic acid.[10]

DMP_Mechanism Alcohol 4-Isopropoxycyclohexanol Intermediate Hypervalent Iodine Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Ketone This compound Intermediate->Ketone Reductive Elimination

Caption: Mechanism of the Dess-Martin Periodinane Oxidation.

Experimental Protocol: DMP Oxidation of 4-Isopropoxycyclohexanol

Materials:

  • 4-Isopropoxycyclohexanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Sodium thiosulfate (Na2S2O3)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-isopropoxycyclohexanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[11]

  • Work-up and Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO3 and an equal volume of a 10% aqueous solution of Na2S2O3.

  • Extraction: Shake the funnel vigorously until the layers are clear. Separate the organic layer and wash it with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Method 3: The Jones Oxidation

The Jones oxidation is a classic and powerful method for oxidizing secondary alcohols to ketones using chromic acid, which is generated in situ from chromium trioxide and sulfuric acid in acetone.[4][11] While effective and inexpensive, the harsh acidic conditions and the use of toxic chromium(VI) are significant drawbacks.[4]

Reaction Mechanism

The Jones oxidation begins with the formation of a chromate ester from the alcohol and chromic acid. A base (water or acetone) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the ketone.[5][12]

Jones_Mechanism Alcohol 4-Isopropoxycyclohexanol Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + Chromic Acid Chromic_Acid Chromic Acid (from CrO3, H2SO4) Ketone This compound Chromate_Ester->Ketone Elimination

Caption: Mechanism of the Jones Oxidation.

Experimental Protocol: Jones Oxidation of 4-Isopropoxycyclohexanol

Materials:

  • 4-Isopropoxycyclohexanol

  • Chromium trioxide (CrO3)

  • Concentrated sulfuric acid (H2SO4)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a separate flask, carefully and slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water, while cooling in an ice-water bath. Caution: This is a highly exothermic and hazardous operation.

  • Reaction Setup: Dissolve 4-isopropoxycyclohexanol (1.0 equivalent) in acetone in a three-neck round-bottom flask and cool the solution to 0 °C in an ice-water bath.

  • Oxidation: Add the prepared Jones reagent dropwise from an addition funnel to the stirred alcohol solution, maintaining the temperature between 0 and 10 °C. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC indicates the consumption of the starting material. Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether.

  • Extraction and Washing: Wash the combined organic extracts with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography. A patent describing a similar oxidation of 4-methoxycyclohexanol reported a yield of 78%.[13]

Safety and Handling

Swern Oxidation:

  • Oxalyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • The reaction generates carbon monoxide , a toxic gas. Ensure adequate ventilation.

  • Dimethyl sulfide is a volatile, flammable liquid with an extremely unpleasant and pervasive odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[1]

Dess-Martin Periodinane (DMP) Oxidation:

  • DMP is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.[3] It is also moisture-sensitive.

  • Store DMP in a cool, dry place.

Jones Oxidation:

  • Chromium trioxide is a strong oxidizer, highly toxic, and a known carcinogen.[4] Handle with extreme caution, using appropriate PPE, in a fume hood.

  • The preparation of Jones reagent is highly exothermic and should be performed with care, with adequate cooling.

  • Chromium waste is hazardous and must be disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound from its corresponding alcohol can be effectively achieved through several oxidation methods. The Swern and Dess-Martin oxidations offer mild conditions and high yields, making them ideal for complex and sensitive substrates. The choice between them may come down to the practical considerations of cryogenic conditions versus the cost and handling of the DMP reagent. The Jones oxidation, while historically significant and cost-effective, presents considerable safety and environmental challenges due to the use of hexavalent chromium. By understanding the mechanisms, protocols, and safety considerations outlined in this guide, researchers can confidently select and execute the most suitable oxidation strategy for their synthetic goals.

References

Catalytic oxidation methods for 4-isopropoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Oxidation of 4-Isopropoxycyclohexanol to 4-Isopropoxycyclohexanone

Abstract

The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. This compound is a valuable intermediate, and its efficient synthesis from 4-isopropoxycyclohexanol requires robust and selective catalytic methods. This guide provides an in-depth analysis of various catalytic oxidation strategies, moving beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design. We will explore methodologies ranging from well-established transition-metal-catalyzed reactions to modern biocatalytic approaches, offering researchers and drug development professionals a comprehensive toolkit for this critical synthesis.

Introduction: The Synthetic Importance of this compound

The conversion of 4-isopropoxycyclohexanol to this compound is more than a simple functional group transformation; it is a key step in the synthesis of more complex molecular architectures. While traditional methods for oxidizing secondary alcohols often relied on stoichiometric, heavy-metal oxidants like chromium reagents, contemporary chemical synthesis demands greener, more efficient, and highly selective catalytic processes.[1][2] The choice of an oxidative method can profoundly impact the overall yield, purity, cost-effectiveness, and environmental footprint of a synthetic route.

This document serves as a practical guide to several field-proven catalytic methods applicable to the oxidation of 4-isopropoxycyclohexanol. Each section details the mechanistic underpinnings of the catalyst system, provides a step-by-step protocol, and discusses the relative advantages and limitations, empowering the scientist to make an informed decision based on laboratory capabilities and project goals.

TEMPO-Based Catalytic Oxidation: A Versatile and Efficient Method

The use of stable nitroxyl radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has become a mainstay for the selective oxidation of alcohols.[3] The true oxidant is not the TEMPO radical itself, but the corresponding N-oxoammonium ion, which is generated in situ from the catalyst by a stoichiometric co-oxidant.[4][5] This catalytic cycle allows for the use of inexpensive and environmentally benign terminal oxidants like sodium hypochlorite (bleach).

Mechanism of Action

The catalytic cycle begins with the oxidation of the TEMPO radical to the highly electrophilic N-oxoammonium cation by the co-oxidant (e.g., NaOCl).[4] This cation is the active species that oxidizes the alcohol. The alcohol coordinates with the oxoammonium ion, and a base-assisted deprotonation of the alcohol's hydroxyl group, followed by the removal of the α-proton, facilitates a concerted or stepwise hydride transfer to the oxoammonium species. This regenerates the hydroxylamine form of the catalyst and produces the desired ketone. The hydroxylamine is then re-oxidized by the stoichiometric oxidant, completing the catalytic cycle.[6]

TEMPO_Mechanism cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation TEMPO_Radical TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO_Radical->Oxoammonium Co-Oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R₂CHOH (Alcohol Substrate) Alcohol 4-Isopropoxycyclohexanol Oxoammonium->Alcohol Reacts with Hydroxylamine->TEMPO_Radical Co-Oxidant Ketone This compound Alcohol->Ketone Oxidation

Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.

Experimental Protocol: TEMPO/NaOCl Oxidation

This protocol is adapted from a demonstrated synthesis of this compound, which achieved a high yield.[2]

Materials:

  • 4-isopropoxycyclohexanol

  • Dichloromethane (DCM)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium bromide (NaBr)

  • Aqueous sodium hypochlorite solution (NaOCl, commercial bleach, ~8.25%)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropoxycyclohexanol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Catalyst Addition: Add catalytic amounts of TEMPO (approx. 0.01 eq) and sodium bromide (approx. 0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidant Addition: While stirring vigorously, add the sodium hypochlorite solution dropwise via an addition funnel. An aqueous solution of NaHCO₃ (0.5 eq) can be added to the NaOCl solution to maintain a basic pH and prevent side reactions. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by silica gel chromatography or distillation if necessary. A reported synthesis using a similar procedure obtained the product as a colorless solid in 94.7% yield.[2]

Ruthenium-Catalyzed Aerobic Oxidation: A Green Chemistry Approach

Transition metal catalysis, particularly with ruthenium, offers a powerful alternative that can utilize molecular oxygen from the air as the terminal oxidant, with water being the only byproduct.[7][8] This approach aligns with the principles of green chemistry by avoiding hazardous and atom-uneconomical stoichiometric oxidants.

Mechanism of Action

Ruthenium-catalyzed aerobic oxidations can proceed through several mechanistic pathways. A common pathway involves a low-valent ruthenium complex. The cycle typically begins with the coordination of the alcohol to the Ru center and subsequent dehydrogenation to form a ruthenium-hydride species and the product ketone.[7] The ruthenium-hydride is then re-oxidized by molecular oxygen, often in a multi-step process that may involve co-catalysts or mediators, regenerating the active catalyst and forming water.[8]

Ruthenium_Workflow Start Dissolve Substrate & Ru Catalyst in Solvent Heat Heat to Reaction Temp (e.g., 80-100 °C) Start->Heat Atmosphere Introduce Oxidant (Air or O₂) Heat->Atmosphere Monitor Monitor by TLC/GC Atmosphere->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for a Ru-catalyzed aerobic oxidation.

Experimental Protocol: Aerobic Oxidation with a Ru Catalyst

This is a general protocol based on established procedures for the aerobic oxidation of secondary alcohols using ruthenium catalysts.[1][9]

Materials:

  • 4-isopropoxycyclohexanol

  • Toluene or other suitable high-boiling solvent

  • Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, Shvo's catalyst)

  • Base (e.g., K₂CO₃, optional, depends on catalyst system)

  • Reaction vessel with reflux condenser, magnetic stirrer, and oil bath

  • Source of air or oxygen (e.g., balloon, gas inlet)

Procedure:

  • Reaction Setup: To a reaction vessel, add 4-isopropoxycyclohexanol (1.0 eq), the ruthenium catalyst (0.5-2 mol%), and solvent (e.g., toluene).

  • Atmosphere: Flush the vessel with air or oxygen and maintain a positive pressure (e.g., via a balloon).

  • Heating: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis. Aerobic oxidations can be slower than methods using stronger oxidants.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If the catalyst is heterogeneous or precipitates, it may be removed by filtration.

  • Workup: Concentrate the solvent under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Comparative Analysis of Oxidation Methods

The optimal choice of method depends on a balance of factors including yield, cost, safety, and environmental impact.

MethodCatalyst SystemCo-OxidantTypical YieldKey AdvantagesKey Disadvantages
TEMPO TEMPO / NaBrNaOCl>90%[2]Fast, high yield, mild conditions, inexpensive oxidant.[3]Requires bleach; potential for halogenated byproducts.[4]
Ruthenium RuCl₂(PPh₃)₃ or similarAir / O₂70-95%[7][8]Green (uses air), high atom economy, low catalyst loading.Slower reaction times, requires elevated temperatures, precious metal catalyst.
Swern DMSO / (COCl)₂None>90%[10][11]Very mild (-78 °C), wide functional group tolerance, metal-free.[12]Requires cryogenic temps, toxic/corrosive reagents (oxalyl chloride), produces malodorous dimethyl sulfide.[11]
PCC Pyridinium ChlorochromateNone80-95%[13][14]Reliable, simple procedure, stops at the ketone stage.[15]Toxic Cr(VI) reagent, generates hazardous waste, not environmentally friendly.[16]
Enzymatic Laccase / PeroxygenaseAir / H₂O₂VariableExtremely selective, environmentally benign (aqueous media), mild conditions.[17][18]Enzymes can be expensive/fragile, lower substrate concentration, slower rates.

Legacy and Alternative Methods

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[10][11] It is renowned for its mildness and broad functional group compatibility. The mechanism involves the formation of an alkoxysulfonium salt, which, upon addition of a hindered base like triethylamine, undergoes an intramolecular elimination to yield the ketone, DMSO, and triethylammonium chloride.[19] While highly effective, its operational complexity (cryogenic temperatures) and the production of the notoriously foul-smelling byproduct dimethyl sulfide are significant drawbacks.[11]

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder version of chromic acid-based oxidants.[13] It reliably oxidizes secondary alcohols to ketones in dichloromethane (DCM).[14][20] The reaction involves the formation of a chromate ester, followed by a base-promoted elimination of the α-proton to give the carbonyl compound.[14] Despite its efficacy, the use of PCC is declining due to the high toxicity and carcinogenic nature of hexavalent chromium compounds and the generation of heavy metal waste.

Conclusion

For the synthesis of this compound, the TEMPO-catalyzed oxidation stands out as a highly efficient, rapid, and high-yielding method with a readily available and inexpensive co-oxidant.[2] It represents an excellent balance of practicality and performance for laboratory and potential scale-up applications. For processes where environmental considerations are paramount and longer reaction times are acceptable, ruthenium-catalyzed aerobic oxidation offers a superb green alternative. While methods like the Swern and PCC oxidations are mechanistically important and effective, their operational and environmental drawbacks make them less favorable choices in a modern synthetic context. The continued development of biocatalytic methods may soon offer the most sustainable pathway for this and similar transformations.

References

Alternative Synthesis Routes for 4-Isopropoxycyclohexanone: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropoxycyclohexanone is a valuable intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and materials science sectors. This application note provides a detailed guide to alternative synthesis routes for this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a singular, rigid protocol, this document explores three distinct and viable synthetic strategies: the classic Williamson ether synthesis, a two-step approach involving catalytic hydrogenation followed by oxidation, and a more direct route via the selective hydrogenation of a phenolic precursor. Each route is presented with in-depth technical discussion, causality-driven experimental choices, and detailed, step-by-step protocols. The aim is to equip the reader with a comprehensive understanding of the available methodologies, enabling an informed selection based on laboratory capabilities, starting material availability, and desired scale.

Introduction: The Synthetic Utility of this compound

Substituted cyclohexanones are pivotal structural motifs in organic chemistry, serving as versatile building blocks for more complex molecular architectures. This compound, with its combination of a reactive carbonyl group and a sterically influential isopropoxy substituent, is no exception. Its utility stems from the ability to undergo a variety of chemical transformations at both the ketone and ether functionalities, making it a key precursor in the development of novel therapeutics and functional materials. The strategic selection of a synthetic route to this intermediate is therefore a critical consideration in any research and development program. This guide provides a comparative analysis of three distinct synthetic pathways, each with its own set of advantages and challenges.

Comparative Overview of Synthesis Strategies

The synthesis of this compound can be approached from several different starting materials, each dictating a unique synthetic strategy. Below is a summary of the three routes detailed in this application note.

Synthesis Route Starting Material(s) Key Transformations Key Advantages Potential Challenges
Route 1: Williamson Ether Synthesis 4-Hydroxycyclohexanone, Isopropyl HalideNucleophilic Substitution (SN2)Utilizes readily available starting materials; straightforward reaction setup.Potential for competing elimination reactions; requires anhydrous conditions.
Route 2: Two-Step Phenol Hydrogenation & Oxidation 4-Isopropylphenol1. Catalytic Hydrogenation 2. OxidationEnvironmentally benign (uses H2); can be high yielding.Requires high-pressure hydrogenation equipment; potential for over-reduction.
Route 3: Direct Selective Hydrogenation of Phenol 4-IsopropoxyphenolSelective Catalytic HydrogenationAtom-economical one-step process.Selectivity can be challenging; catalyst optimization may be required.

Detailed Protocols and Methodologies

Route 1: Williamson Ether Synthesis

This classical approach to ether synthesis involves the reaction of an alkoxide with a primary or secondary alkyl halide. In this case, 4-hydroxycyclohexanone is deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes a nucleophilic attack on an isopropyl halide.

Reaction Rationale: The Williamson ether synthesis is a robust and well-established method for the formation of ethers. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the alcohol without competing reactions. The use of a polar aprotic solvent like DMF or DMSO helps to solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide.

Experimental Workflow Diagram:

Williamson_Ether_Synthesis A Dissolve 4-Hydroxycyclohexanone in anhydrous DMF B Add Sodium Hydride (NaH) portion-wise at 0°C A->B Formation of alkoxide C Stir for 30 min at room temperature B->C D Add 2-Bromopropane dropwise at 0°C C->D SN2 reaction E Warm to room temperature and stir for 12-18 h D->E F Quench with water and extract with Et2O E->F Work-up G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Protocol 1: Williamson Ether Synthesis

Materials:

  • 4-Hydroxycyclohexanone (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxycyclohexanone (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add 2-bromopropane (1.5 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NH4Cl (2 x volumes) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Route 2: Two-Step Synthesis from 4-Isopropylphenol

This route involves the initial reduction of the aromatic ring of 4-isopropylphenol to form 4-isopropylcyclohexanol, which is subsequently oxidized to the target ketone.

Reaction Rationale: The catalytic hydrogenation of phenols to the corresponding cyclohexanols is a common industrial process. The choice of catalyst (e.g., Ruthenium on carbon) and reaction conditions (temperature and pressure) can influence the stereoselectivity of the alcohol product. The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation in organic synthesis, with a variety of reagents available. A mild oxidant is often preferred to avoid side reactions.

Experimental Workflow Diagram:

Two_Step_Synthesis cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation A Charge autoclave with 4-Isopropylphenol, solvent, and Ru/C catalyst B Pressurize with H2 (e.g., 3.0 MPa) A->B C Heat and stir (e.g., 80-100°C) B->C D Cool, vent, and filter to remove catalyst C->D E Concentrate to obtain 4-Isopropoxycyclohexanol D->E F Dissolve 4-Isopropoxycyclohexanol in Dichloromethane (DCM) E->F Intermediate G Add Pyridinium Chlorochromate (PCC) F->G H Stir at room temperature G->H I Filter through Celite/Silica H->I J Concentrate and purify I->J

Caption: Workflow for the two-step synthesis of this compound.

Protocol 2a: Catalytic Hydrogenation of 4-Isopropylphenol

Materials:

  • 4-Isopropylphenol (1.0 eq)

  • 5% Ruthenium on carbon (Ru/C) catalyst (e.g., 0.1-0.5% by weight of phenol)

  • Solvent (e.g., ethanol, tetrahydrofuran)

  • High-pressure autoclave

  • Hydrogen gas (H2)

Procedure:

  • In a high-pressure autoclave, charge 4-isopropylphenol (1.0 eq), the solvent, and the Ru/C catalyst.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0-5.0 MPa).

  • Heat the mixture to the desired temperature (e.g., 70-150°C) with vigorous stirring.

  • Maintain the temperature and pressure until the reaction is complete (monitor by hydrogen uptake or GC analysis).

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-isopropoxycyclohexanol, which may be used in the next step without further purification or purified by distillation.

Protocol 2b: Oxidation of 4-Isopropoxycyclohexanol

Materials:

  • 4-Isopropoxycyclohexanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask containing a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 4-isopropoxycyclohexanol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound. A yield of 94.7% has been reported for a similar oxidation.[1]

Route 3: Direct Selective Hydrogenation of 4-Isopropoxyphenol

This approach aims to directly convert 4-isopropoxyphenol to this compound in a single step, which is an attractive but potentially challenging strategy.

Reaction Rationale: The selective hydrogenation of a phenol to a cyclohexanone without significant formation of the corresponding cyclohexanol requires careful catalyst selection and control of reaction conditions. The catalyst must be active enough to hydrogenate the aromatic ring but not so active as to readily reduce the intermediate ketone. Palladium-based catalysts are often employed for this transformation.

Experimental Workflow Diagram:

Direct_Hydrogenation A Charge autoclave with 4-Isopropoxyphenol, solvent, and Pd/C catalyst B Pressurize with H2 (e.g., 10 bar) A->B C Heat and stir (e.g., 160°C) B->C D Monitor H2 uptake and stop at ~2 eq C->D E Cool, vent, and filter D->E F Concentrate and purify E->F

Caption: Workflow for the direct selective hydrogenation of 4-Isopropoxyphenol.

Protocol 3: Direct Selective Hydrogenation

Materials:

  • 4-Isopropoxyphenol (1.0 eq)

  • 5% Palladium on activated carbon (Pd/C) catalyst

  • Solvent (e.g., diethylene glycol dimethyl ether)

  • High-pressure autoclave

  • Hydrogen gas (H2)

Procedure:

  • In a high-pressure autoclave, combine 4-isopropoxyphenol (1.0 eq), the solvent, and the Pd/C catalyst.

  • Seal the autoclave, purge with nitrogen and then hydrogen.

  • Pressurize with hydrogen to approximately 10 bar.

  • Heat the mixture to around 160°C with vigorous stirring.

  • Carefully monitor the hydrogen uptake and interrupt the hydrogenation after approximately 2 molar equivalents of hydrogen have been consumed.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to isolate this compound.

Predicted Spectroscopic Data for Characterization

  • ¹H NMR:

    • A doublet at approximately 1.1-1.2 ppm (6H) corresponding to the two methyl groups of the isopropyl moiety.

    • A septet at approximately 3.6-3.8 ppm (1H) for the methine proton of the isopropyl group.

    • A multiplet around 3.5-3.7 ppm for the proton on the carbon bearing the isopropoxy group.

    • Multiplets in the region of 1.8-2.5 ppm for the methylene protons of the cyclohexanone ring.

  • ¹³C NMR:

    • A signal above 200 ppm for the carbonyl carbon.

    • Signals around 70-75 ppm for the carbon bearing the isopropoxy group and the methine carbon of the isopropyl group.

    • Signals for the methyl carbons of the isopropyl group around 20-25 ppm.

    • Signals for the methylene carbons of the cyclohexanone ring in the aliphatic region.

  • IR Spectroscopy:

    • A strong absorption band in the range of 1710-1725 cm⁻¹ characteristic of a cyclohexanone C=O stretch.

    • C-O stretching bands for the ether linkage in the region of 1050-1150 cm⁻¹.

    • C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

  • Mass Spectrometry (Electron Ionization):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C9H16O2, MW: 156.22 g/mol ).

    • Characteristic fragmentation patterns would include the loss of the isopropyl group and other fragments resulting from the cleavage of the cyclohexanone ring.

Conclusion

This application note has detailed three viable and distinct synthetic routes to this compound. The choice of the most appropriate method will depend on a variety of factors including the availability and cost of starting materials, the scale of the synthesis, and the equipment available in the laboratory. The Williamson ether synthesis offers a straightforward approach from readily available precursors. The two-step hydrogenation and oxidation of 4-isopropylphenol provides an environmentally friendly alternative, particularly for larger scale production. Finally, the direct selective hydrogenation of 4-isopropoxyphenol, while potentially more challenging in terms of optimization, represents the most atom-economical route. It is our hope that the detailed protocols and comparative analysis provided herein will serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.

References

Application Note: A Detailed Mechanistic Guide to the Synthesis of 4-Isopropoxycyclohexanone via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropoxycyclohexanone is a valuable chemical intermediate, finding applications in the synthesis of pharmaceuticals and liquid crystal materials.[1] This application note provides an in-depth guide to the formation of this compound, focusing on the mechanistic principles of the Williamson ether synthesis. We will explore the causality behind experimental choices, present a self-validating protocol designed for high yield and purity, and address potential competing reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important transformation.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers.[2][3] The reaction is a cornerstone of organic synthesis, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, an alkoxide ion, generated from an alcohol, acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group) to form a new carbon-oxygen bond, yielding an ether.[2][5]

The synthesis of this compound via this method involves the reaction between the alkoxide of 4-hydroxycyclohexanone and an isopropyl halide, typically 2-bromopropane or 2-iodopropane.

The Reaction Mechanism: An In-Depth Analysis

Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The formation of this compound proceeds in two fundamental steps: the deprotonation of the alcohol to form a potent nucleophile, followed by the nucleophilic attack on the alkyl halide.

Step 1: Alkoxide Formation - Generating the Nucleophile

The hydroxyl group of 4-hydroxycyclohexanone is not sufficiently nucleophilic to directly attack an alkyl halide at an appreciable rate.[2] Therefore, it must first be converted into its conjugate base, the corresponding alkoxide. This is an acid-base reaction where a strong base is required to completely deprotonate the alcohol.

Alcohols typically have a pKa in the range of 16-18.[6] To ensure the equilibrium lies far to the side of the products, a base with a significantly higher pKa (pKa of the conjugate acid > 21) must be used.[6] Sodium hydride (NaH) is an excellent choice for this purpose.[2][7] The hydride ion (H⁻) is a powerful base, and the reaction's only byproduct is hydrogen gas (H₂), which is non-nucleophilic and simply bubbles out of the reaction mixture, driving the reaction to completion.[2][6]

cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Competing) start Alkoxide + 2-Bromopropane sn2_node Backside Attack on Secondary Carbon start->sn2_node Nucleophilic Character e2_node Proton Abstraction from Primary Carbon start->e2_node Basic Character sn2_product This compound (Desired Product) sn2_node->sn2_product e2_product Propene + 4-Hydroxycyclohexanone (Byproducts) e2_node->e2_product

References

4-Isopropoxycyclohexanone: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Alkoxycyclohexanone Scaffold

In the landscape of modern drug discovery and materials science, the cyclohexanone framework serves as a robust and stereochemically rich scaffold for the construction of complex molecular architectures. Among its derivatives, 4-substituted cyclohexanones are of particular strategic importance due to their prevalence in a wide array of biologically active molecules and functional materials. 4-Isopropoxycyclohexanone, with its balanced lipophilicity and hydrogen bond accepting capabilities, has emerged as a key intermediate, offering a synthetically tractable handle for the introduction of tailored functionality. This document provides an in-depth guide to the synthesis and application of this compound, tailored for researchers and professionals in organic synthesis and drug development. We will delve into validated synthetic protocols, explore its utility in the synthesis of pharmaceutically relevant structures, and provide essential data for its practical application.

Physicochemical and Safety Profile

A comprehensive understanding of the physical properties and safety considerations is paramount for the effective and safe utilization of any chemical intermediate.

Physicochemical Data

While a comprehensive experimental dataset for this compound is not broadly published, its properties can be reliably extrapolated from its constituent functional groups and analogous structures.

PropertyEstimated Value/Characteristic
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless solid or liquid
Boiling Point Not reported; estimated to be >200 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Spectroscopic Signature

The following spectroscopic data provides a reference for the characterization of this compound. The ¹H NMR data is derived from patent literature, while the ¹³C NMR, IR, and MS data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.78 (m, 1H), 3.72 (m, 1H), 2.57 (m, 2H), 2.24 (m, 2H), 1.99 (dd, 2H), 1.92 (m, 2H), 1.17 (d, 6H).[1]

  • Predicted ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~210 (C=O), ~75 (CH-O), ~69 (CH-(CH₃)₂), ~39 (CH₂ adjacent to C=O), ~30 (CH₂ adjacent to CH-O), ~23 ((CH₃)₂).

  • Predicted IR (neat): ν (cm⁻¹) ~2970-2850 (C-H stretch), ~1715 (C=O stretch, strong), ~1100 (C-O stretch).

  • Predicted Mass Spectrum (EI): m/z (%) 156 (M⁺), 114, 98, 86, 71, 58, 43.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related cyclic ketones such as cyclohexanone and 4-methylcyclohexanone.[2] It is imperative to handle this compound with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[2][3]

  • Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed or inhaled.[3]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]

Synthesis of this compound: A Detailed Protocol

The most direct and efficient synthesis of this compound involves the oxidation of its corresponding alcohol precursor, 4-isopropoxycyclohexanol. This precursor can be readily prepared via the catalytic hydrogenation of 4-isopropoxyphenol.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxidation to Target Molecule 4-Isopropoxyphenol 4-Isopropoxyphenol 4-Isopropoxycyclohexanol 4-Isopropoxycyclohexanol 4-Isopropoxyphenol->4-Isopropoxycyclohexanol H₂, Catalyst (e.g., Pd/C) Hydrogenation Target This compound 4-Isopropoxycyclohexanol->Target Oxidant (e.g., O₂/Catalyst) Oxidation

Caption: Synthetic workflow for this compound.

Protocol 1: Oxidation of 4-Isopropoxycyclohexanol

This protocol is adapted from a patented, environmentally friendly oxidation method that utilizes molecular oxygen as the terminal oxidant.[1] This approach avoids the use of stoichiometric heavy metal oxidants, which are often toxic and generate significant waste.

Materials and Equipment:

  • 4-Isopropoxycyclohexanol

  • Dichloromethane (DCM)

  • Catalyst (as described in the patent, a copper-based catalyst)

  • Hydrochloric acid (25 wt% solution)

  • Potassium nitrite

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reactor Setup: In a 500 mL high-pressure autoclave, dissolve 15.8 g of 4-isopropoxycyclohexanol in 150 mL of dichloromethane.

  • Addition of Catalytic System: To the solution, add 0.5 g of the catalyst, 0.5 mL of 25 wt% hydrochloric acid, and 0.09 g of potassium nitrite.

  • Pressurization and Reaction: Seal the autoclave and continuously introduce oxygen to a pressure of 1 MPa.

  • Reaction Execution: Stir the reaction mixture vigorously at 30 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully vent the autoclave. Transfer the reaction mixture to a separatory funnel and wash with water.

  • Isolation of Organic Phase: Separate the organic layer (DCM) and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is this compound. The reported yield for this procedure is 14.8 g (94.7%) of a colorless solid.[1]

Application in the Synthesis of Pharmaceutical Scaffolds

The 4-isopropoxycyclohexyl moiety is a valuable pharmacophore found in a number of complex, biologically active molecules. Its presence can modulate lipophilicity, metabolic stability, and receptor binding affinity. A European patent application (EP2334657B1) describes a series of 5-HT2A receptor modulators for the potential treatment of central nervous system disorders, which includes the compound N-trans-(4-{2-[4-(5-Fluoro-benzo[d]isoxazol-3-yl)-piperazin-1-yl]-ethyl}-cyclohexyl)-2-(4-isopropoxy-cyclohexyl)-acetamide.[4] This highlights the relevance of the 4-isopropoxycyclohexyl group in contemporary drug design.

While the patent does not explicitly detail the synthesis of the 4-isopropoxy-cyclohexyl acetic acid intermediate, this compound represents a logical and versatile starting point for its construction. The ketone functionality allows for a variety of carbon-carbon bond-forming reactions to introduce the required acetic acid side chain.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route from this compound to a key building block for the aforementioned class of compounds.

Application_Workflow Start This compound Intermediate1 Cyanohydrin Intermediate Start->Intermediate1 1. TMSCN, ZnI₂ 2. H₃O⁺ Intermediate2 α-Hydroxy Acid Intermediate1->Intermediate2 H₂SO₄, H₂O, Δ Intermediate3 α,β-Unsaturated Ester Intermediate2->Intermediate3 1. SOCl₂ 2. EtOH Final 4-Isopropoxycyclohexyl Acetic Acid Derivative Intermediate3->Final H₂, Pd/C

Caption: Plausible synthetic route from this compound.

This proposed pathway leverages well-established organic transformations:

  • Cyanohydrin Formation: The ketone is converted to a cyanohydrin, which serves as a masked carboxylic acid.

  • Hydrolysis: The nitrile is hydrolyzed to an α-hydroxy acid.

  • Esterification and Elimination: The α-hydroxy acid can be esterified and subsequently dehydrated to form an α,β-unsaturated ester.

  • Reduction: Catalytic hydrogenation of the double bond yields the saturated 4-isopropoxycyclohexyl acetic acid derivative, a key building block for amide coupling to the core amine of the target pharmaceutical.

Conclusion

This compound is a valuable and versatile intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. The availability of efficient and environmentally conscious synthetic protocols for its preparation enhances its appeal for both academic research and industrial applications. Its utility as a precursor to complex molecular scaffolds, as exemplified by its relevance to patented 5-HT2A receptor modulators, underscores its importance for the development of next-generation therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers to incorporate this promising building block into their synthetic strategies.

References

The Strategic deployment of 4-Isopropoxycyclohexanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of available synthons, 4-isopropoxycyclohexanone has emerged as a versatile and highly valuable intermediate. Its unique structural features—a reactive ketone functionality coupled with a sterically influential and metabolically stable isopropoxy group—provide medicinal chemists with a powerful tool for crafting complex molecular architectures with desirable pharmacological profiles.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry programs. The insights provided herein are grounded in established chemical principles and aim to elucidate the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical Properties and Synthetic Accessibility

The utility of this compound as a building block is underpinned by its physicochemical properties and accessible synthesis.

PropertyValueImplication in Medicinal Chemistry
Molecular Weight 156.22 g/mol Provides a good starting point for building drug-like molecules within the "rule of five."
LogP (Predicted) 1.5 - 2.0The isopropoxy group imparts moderate lipophilicity, which can enhance membrane permeability.
Polar Surface Area 26.3 ŲThe ketone functionality offers a site for polar interactions and further chemical modification.
Synthetic Access Readily synthesized from 4-isopropoxycyclohexanol via oxidation.[1]Availability from commercial sources or straightforward in-house synthesis ensures a reliable supply chain for research and development.

A robust and environmentally friendly method for the synthesis of this compound involves the oxidation of 4-isopropoxycyclohexanol using an oxygen-containing gas as the oxidant.[1] This approach offers high yields and avoids the use of toxic and expensive heavy metal oxidants.[1]

Core Applications in Bioactive Molecule Synthesis

The reactivity of the ketone in this compound is the cornerstone of its versatility, enabling its incorporation into a diverse range of molecular scaffolds. Key transformations include reductive amination for the synthesis of substituted amines and the construction of spirocyclic systems, both of which are prevalent in modern pharmaceuticals.

Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, and this compound is an excellent substrate for this transformation.[2][3][4] The resulting 4-isopropoxycyclohexylamines can serve as key intermediates for a variety of therapeutic targets.

Conceptual Workflow for Reductive Amination:

G A This compound C Imine/Iminium Ion Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C E 4-Isopropoxy-N-substituted-cyclohexylamine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) D->E

Figure 1: General workflow for the reductive amination of this compound.

Protocol: Synthesis of N-Benzyl-4-isopropoxycyclohexanamine

This protocol provides a general method for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.05 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-4-isopropoxycyclohexanamine.

The resulting substituted cyclohexylamines can be further elaborated into more complex molecules, such as kinase inhibitors or GPCR modulators, where the substituted cyclohexane core can provide a desirable three-dimensional geometry for optimal target engagement.

Construction of Spirocyclic Scaffolds

Spirocycles are highly sought-after motifs in drug discovery due to their rigid three-dimensional structures, which can lead to improved potency and selectivity.[5][6] this compound is an excellent starting material for the synthesis of various spirocyclic systems.

Conceptual Pathway to Spiro-heterocycles:

G A This compound C Condensation & Cyclization A->C B Bifunctional Nucleophile (e.g., amino-alcohols, amino-thiols) B->C D Spiro-heterocyclic Scaffold C->D

Figure 2: General strategy for the synthesis of spiro-heterocycles from this compound.

Application in the Synthesis of Spiro-piperidine Derivatives:

Spiropiperidines are prevalent scaffolds in centrally active agents and other therapeutic areas.[7][8][9][10] A key strategy for their synthesis involves the reaction of a cyclohexanone with a suitable nitrogen-containing precursor.

Protocol: Synthesis of a Spiro-oxazolidinone Intermediate

This protocol outlines a potential pathway towards spiro-oxazolidinone scaffolds, which can be further converted to spiropiperidines.

Materials:

  • This compound

  • Amino acid (e.g., glycine ethyl ester)

  • Dehydrating agent (e.g., molecular sieves)

  • Reducing agent (e.g., NaBH₄)

  • Cyclizing agent (e.g., phosgene equivalent)

  • Appropriate solvents (e.g., Toluene, Ethanol)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Imine Formation: A mixture of this compound (1.0 eq), glycine ethyl ester hydrochloride (1.0 eq), and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water.

  • Reduction of the Imine: After cooling, the solvent is removed, and the residue is dissolved in ethanol. Sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete.

  • Cyclization: The resulting amino ester is then cyclized using a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the spiro-oxazolidinone.

  • Purification: The final product is purified by crystallization or column chromatography.

This spirocyclic intermediate can then be further functionalized to generate libraries of compounds for screening against various biological targets.

Potential Therapeutic Areas

The scaffolds derived from this compound have potential applications in several therapeutic areas, including:

  • Kinase Inhibitors: The substituted cyclohexylamine and spirocyclic moieties can serve as scaffolds for ATP-competitive or allosteric kinase inhibitors for the treatment of cancer and inflammatory diseases.[11][12][13]

  • GPCR Modulators: The three-dimensional nature of the cyclohexyl ring is well-suited for interaction with the binding pockets of G-protein coupled receptors, making it a valuable building block for agonists, antagonists, and allosteric modulators.[7][14][15]

  • Analgesics: Derivatives of 4-aminocyclohexanone have shown promise as potent analgesics, suggesting that compounds derived from this compound could be explored for pain management.[1][2][6]

Conclusion and Future Perspectives

This compound is a versatile and strategically important building block in medicinal chemistry. Its ready availability and the reactivity of its ketone functionality provide access to a wide array of complex molecular architectures, including substituted amines and spirocycles. The protocols and application notes provided herein offer a foundation for the effective utilization of this synthon in drug discovery programs. As the demand for novel, three-dimensional scaffolds continues to grow, the importance of this compound and its derivatives in the generation of next-generation therapeutics is expected to increase.

References

Application of 4-Isopropoxycyclohexanone in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Alkoxycyclohexanone Scaffold

In the landscape of modern medicinal chemistry, the cyclohexane ring serves as a versatile and conformationally well-defined scaffold for the design of novel therapeutic agents. Its ability to present substituents in distinct spatial orientations makes it a favored building block for targeting complex biological systems such as G protein-coupled receptors (GPCRs) and protein kinases. Within this class of intermediates, 4-isopropoxycyclohexanone emerges as a particularly valuable synthon. The presence of the isopropoxy group at the 4-position imparts a moderate lipophilicity, which can be advantageous for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties. The ketone functionality provides a reactive handle for a variety of chemical transformations, most notably reductive amination, which opens a gateway to a diverse array of substituted cyclohexylamines—key intermediates in the synthesis of a multitude of pharmaceutical compounds.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound. It will delineate a robust protocol for the preparation of this key intermediate and subsequently explore its application in the synthesis of pharmaceutically relevant scaffolds, with a focus on its conversion to aminocyclohexane derivatives and their potential incorporation into kinase inhibitors and GPCR modulators.

Synthesis of this compound: A Scalable and Environmentally Conscious Approach

The efficient synthesis of this compound is a critical first step in its utilization as a building block. Traditional oxidation methods for converting the precursor alcohol, 4-isopropoxycyclohexanol, to the corresponding ketone often rely on stoichiometric oxidants such as chromium-based reagents, which are associated with significant environmental and safety concerns. A more sustainable approach involves the catalytic oxidation of the alcohol using molecular oxygen as the terminal oxidant.[1] This method offers high yield and is more amenable to large-scale industrial production.[1]

A patented method describes the synthesis of 4-substituted cyclohexanones, including the isopropoxy derivative, via catalytic oxidation.[1] The process involves the hydrogenation of a 4-substituted phenol to the corresponding cyclohexanol, followed by oxidation to the cyclohexanone.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis method.[1]

Materials:

  • 4-Isopropoxycyclohexanol

  • Dichloromethane (CH₂Cl₂)

  • Catalyst (e.g., as described in CN112778108A)[1]

  • Hydrochloric acid (HCl, 25 wt% solution)

  • Potassium nitrite (KNO₂)

  • Oxygen (O₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500 mL Autoclave

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Charge a 500 mL autoclave with 15.8 g of 4-isopropoxycyclohexanol and dissolve it in 150 mL of dichloromethane.

  • To the solution, add 0.5 g of the catalyst, 0.5 mL of hydrochloric acid (25 wt% solution), and 0.09 g of potassium nitrite.[1]

  • Pressurize the autoclave with oxygen to 1 MPa.

  • Stir the reaction mixture at 30 °C for 3 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), depressurize the autoclave and transfer the reaction mixture to a separatory funnel.

  • Wash the organic phase with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting colorless solid is this compound. The reported yield for this method is 94.7%.[1]

Data Summary:

Starting MaterialProductOxidantCatalystSolventTemperatureTimeYieldReference
4-IsopropoxycyclohexanolThis compoundO₂ProprietaryCH₂Cl₂30 °C3 h94.7%[1]

Core Application: Reductive Amination for the Synthesis of Key Pharmaceutical Intermediates

A cornerstone of the synthetic utility of this compound lies in its conversion to N-substituted-4-isopropoxycyclohexylamines via reductive amination. This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation is a powerful tool for introducing molecular diversity and is widely employed in the synthesis of biologically active compounds.[2][3][4][5][6]

The choice of reducing agent is critical for the success of the reductive amination and can be tailored to the specific substrates and desired outcome. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

  • Sodium Borohydride (NaBH₄): A cost-effective and readily available reducing agent. The reaction is typically carried out in two steps: formation of the imine followed by reduction.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of iminium ions over ketones, allowing for a one-pot procedure.[3] The reaction is often performed under mildly acidic conditions to promote imine formation.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and effective reducing agent for a wide range of substrates. It is particularly useful for the reductive amination of ketones.[4]

Experimental Protocol: General Procedure for Reductive Amination of this compound

This generalized protocol is based on established methods for the reductive amination of cyclohexanones.[4][6]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Reducing agent (e.g., NaBH(OAc)₃, 1.4 equivalents)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH))

  • Acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the desired amine (1.0-1.2 equivalents).

  • Dissolve the reactants in the chosen anhydrous solvent (e.g., DCE).

  • If using a less reactive amine or ketone, a catalytic amount of acetic acid can be added.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.4 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 18-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-isopropoxycyclohexylamine.

Application in the Synthesis of Kinase Inhibitors

The 4-aminocyclohexanol scaffold, readily accessible from this compound, is a valuable pharmacophore in the design of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The cyclohexyl moiety can serve as a central scaffold to orient various substituents that interact with the ATP-binding pocket of the kinase.

For instance, curcumin-inspired α,β-unsaturated cyclohexanone derivatives have been designed and synthesized as potential EGFR inhibitors.[7] Similarly, other cyclohexanone derivatives have been investigated as inhibitors for kinases such as BCR-ABL.[8] The N-substituted-4-isopropoxycyclohexylamine can be further elaborated to incorporate functionalities that target specific kinases.

kinase_inhibitor_synthesis start This compound intermediate N-Aryl-4-isopropoxy- cyclohexylamine start->intermediate Reductive Amination (Aromatic Amine, NaBH(OAc)₃) final Kinase Inhibitor Scaffold intermediate->final Coupling with Heterocyclic Core

Caption: Synthetic workflow for a generic kinase inhibitor.

Application in the Synthesis of GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The development of selective GPCR modulators is a key area of pharmaceutical research.[9][10][11][12] The conformational flexibility and substituent-directing properties of the cyclohexane ring make it an attractive scaffold for the design of ligands that can interact with the complex binding pockets of GPCRs.

A novel series of cyclohexenyl derivatives have been discovered as potent antagonists of the CC chemokine receptor 2 (CCR2), a GPCR involved in inflammatory responses.[13] The synthesis of such molecules often involves the functionalization of a cyclohexanone precursor. The 4-isopropoxycyclohexylamine derivatives obtained from this compound can serve as versatile intermediates for the synthesis of novel GPCR modulators.

gpcr_modulator_synthesis start This compound step1 Reductive Amination (e.g., with piperazine) start->step1 intermediate 4-(4-Isopropoxycyclohexyl)piperazine step1->intermediate step2 N-Arylation or N-Alkylation intermediate->step2 final GPCR Modulator Scaffold step2->final

Caption: A potential route to GPCR modulators.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical compounds. Its efficient, environmentally friendly synthesis, coupled with its amenability to key transformations such as reductive amination, provides a robust platform for the generation of diverse libraries of substituted cyclohexylamine intermediates. These intermediates are of significant interest in the discovery and development of novel kinase inhibitors and GPCR modulators. The protocols and applications outlined in this note are intended to provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

Application Notes and Protocols: Derivatization of the Carbonyl Group in 4-Isopropoxycyclohexanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Isopropoxycyclohexanone in Medicinal Chemistry

This compound is a versatile scaffold in medicinal chemistry, offering a unique combination of a reactive carbonyl group and a lipophilic isopropoxy moiety on a conformationally well-defined cyclohexane ring. The derivatization of its carbonyl group is a cornerstone of synthetic strategies aimed at generating novel molecular entities with diverse pharmacological profiles. These derivatives are pivotal in the exploration of new therapeutic agents, from antivirals to central nervous system modulators. The ability to strategically modify the carbonyl function allows for the precise tuning of a molecule's steric and electronic properties, which in turn can significantly impact its binding affinity to biological targets, as well as its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of key derivatization reactions of the carbonyl group in this compound, complete with detailed experimental protocols and expert insights to empower researchers in their drug discovery endeavors.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines from ketones.[1][2] This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent.[3] The choice of the amine and the reducing agent dictates the structure of the final product and can influence the stereochemical outcome.

Scientific Rationale and Mechanistic Overview

The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the initial carbinolamine intermediate to the corresponding iminium ion, which is the species that undergoes reduction. The selection of the reducing agent is critical; it must be capable of reducing the iminium ion in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and chemoselectivity.[1][2]

The stereochemical outcome of the reduction is influenced by the steric bulk of the reducing agent and the substituents on the cyclohexane ring. For this compound, the incoming hydride can attack from either the axial or equatorial face of the iminium ion intermediate. Generally, smaller reducing agents like NaBH₃CN favor axial attack, leading to the equatorial amine, while bulkier reducing agents may favor equatorial attack to yield the axial amine.

dot

Reductive_Amination Ketone This compound Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Amine Amine Primary or Secondary Amine (R¹R²NH) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O (Acid-catalyzed) Product Substituted Amine Iminium->Product + [H⁻] from Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-isopropoxycyclohexanamine

This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (e.g., 1.56 g, 10 mmol) in anhydrous 1,2-dichloroethane (50 mL) under a nitrogen atmosphere, add benzylamine (1.18 g, 11 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes, controlling any initial effervescence.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-isopropoxycyclohexanamine.

Parameter Condition Rationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions over ketones.[2]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent.
Catalyst Acetic AcidFacilitates the dehydration step to form the iminium ion.
Work-up Aqueous NaHCO₃Neutralizes the acidic catalyst and quenches the excess reducing agent.

The Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound to form an alkene and triphenylphosphine oxide.[6][7] This reaction is particularly valuable for introducing exocyclic double bonds onto the cyclohexane ring of this compound, a common motif in natural products and drug candidates.

Scientific Rationale and Mechanistic Overview

The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base. The resulting ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial nucleophilic addition leads to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The oxaphosphetane subsequently decomposes to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, which is the driving force for the reaction.[5][6] The nature of the substituents on the ylide can influence the stereochemistry of the resulting alkene (E/Z isomerism), although for the formation of an exocyclic double bond on a cyclohexane ring, this is not a factor.

dot

Wittig_Reaction Ketone This compound Betaine Betaine Intermediate Ketone->Betaine + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: The Wittig reaction of this compound.

Experimental Protocol: Synthesis of 4-Isopropoxy-1-methylenecyclohexane

This protocol describes the synthesis of an exocyclic alkene from this compound using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (e.g., 3.93 g, 11 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.23 g, 11 mmol) portion-wise.

  • Stir the resulting bright yellow suspension at 0 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of this compound (1.56 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the ylide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using hexanes) to yield 4-isopropoxy-1-methylenecyclohexane.

Parameter Condition Rationale
Base Potassium tert-butoxideA strong, non-nucleophilic base suitable for ylide formation.
Solvent Anhydrous THFAn aprotic solvent that is compatible with the strong base and ylide.
Temperature 0 °C to room temperatureControlled addition at low temperature minimizes side reactions.
Work-up Aqueous NH₄ClQuenches the reaction and helps to precipitate triphenylphosphine oxide.

Formation of Imines, Oximes, and Hydrazones: Classical Carbonyl Derivatizations

The condensation of this compound with primary amines, hydroxylamine, and hydrazine derivatives provides a straightforward route to imines, oximes, and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations.[8]

Scientific Rationale and Mechanistic Overview

These reactions are all examples of nucleophilic addition to the carbonyl group, followed by dehydration.[9] The initial addition of the nitrogen nucleophile to the carbonyl carbon forms a carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule yields the C=N double bond of the final product. The reactions are typically reversible, and the equilibrium can be shifted towards the product by removing water, for instance, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.

dot

Condensation_Reactions cluster_imine Imine Formation cluster_oxime Oxime Formation cluster_hydrazone Hydrazone Formation Ketone_I This compound Carbinolamine_I Carbinolamine Ketone_I->Carbinolamine_I + RNH₂ Imine Imine Carbinolamine_I->Imine - H₂O Ketone_O This compound Carbinolamine_O Carbinolamine Ketone_O->Carbinolamine_O + NH₂OH Oxime Oxime Carbinolamine_O->Oxime - H₂O Ketone_H This compound Carbinolamine_H Carbinolamine Ketone_H->Carbinolamine_H + RNHNH₂ Hydrazone Hydrazone Carbinolamine_H->Hydrazone - H₂O

Caption: Formation of imines, oximes, and hydrazones.

Experimental Protocols
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.56 g, 10 mmol) and aniline (1.02 g, 11 mmol) in toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • After no more water is collected (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude imine, which can be further purified by distillation or chromatography if necessary.

  • To a solution of this compound (1.56 g, 10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the this compound oxime. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • In a flask, dissolve 2,4-dinitrophenylhydrazine (2.18 g, 11 mmol) in a mixture of ethanol (40 mL) and concentrated sulfuric acid (2 mL).

  • To this warm solution, add a solution of this compound (1.56 g, 10 mmol) in ethanol (10 mL) dropwise with stirring.

  • A precipitate usually forms immediately. Stir the mixture for 30 minutes at room temperature and then cool in an ice bath.

  • Collect the crystalline product by filtration, wash with cold ethanol, and then with water.

  • Dry the product under vacuum to give the 2,4-dinitrophenylhydrazone derivative.

Derivative Reagent Key Conditions Significance
Imine Primary Amine (e.g., Aniline)Azeotropic removal of waterPrecursor for reductive amination, building block for heterocycles.
Oxime Hydroxylamine HydrochlorideReflux in ethanol with a baseIntermediate for Beckmann rearrangement to lactams.[8]
Hydrazone Hydrazine derivative (e.g., 2,4-DNPH)Acidic conditionsUsed for characterization; intermediate in Wolff-Kishner reduction.[9]

Conclusion and Future Perspectives

The derivatization of the carbonyl group of this compound opens a vast landscape for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery. The protocols detailed herein for reductive amination, the Wittig reaction, and the formation of imines, oximes, and hydrazones provide a robust toolkit for medicinal chemists. Each of these transformations allows for the introduction of new functionalities and the modulation of key physicochemical properties. Further exploration of these derivatives, including the investigation of their conformational preferences and their interactions with biological targets, will undoubtedly lead to the identification of new lead compounds and contribute to the advancement of pharmaceutical sciences. The stereoselective control of these reactions, particularly in the context of the substituted cyclohexane ring, remains a fertile area for future research, promising access to enantiomerically pure compounds with enhanced therapeutic profiles.

References

Application Notes and Protocols for Grignard Reactions with 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing Grignard reactions with 4-isopropoxycyclohexanone. The focus is on providing not just a protocol, but a foundational understanding of the reaction's mechanism, stereochemical implications, and practical considerations for successful execution and troubleshooting.

Introduction: Synthetic Utility and Context

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] Its application to cyclic ketones, such as this compound, provides a direct and efficient route to tertiary alcohols. These substituted cyclohexanol motifs are prevalent in a wide array of biologically active molecules and are critical building blocks in medicinal chemistry. The 4-isopropoxy substituent introduces specific stereochemical considerations that must be carefully managed to achieve the desired product diastereomer, making a thorough understanding of the reaction's nuances essential for predictable and reproducible outcomes.

The Underlying Chemistry: Mechanism and Stereocontrol

The reaction proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[3][4][5] The process culminates in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic work-up to yield the final tertiary alcohol product.[4][6]

Caption: General mechanism of the Grignard reaction with this compound.

Stereochemical Considerations: Axial vs. Equatorial Attack

For substituted cyclohexanones, the stereochemical outcome is a critical aspect of the reaction. The chair conformation of the cyclohexanone ring presents two distinct faces for nucleophilic attack on the carbonyl carbon: the axial face and the equatorial face. The bulky 4-isopropoxy group will overwhelmingly occupy the equatorial position to minimize steric strain, thus locking the ring's conformation.[7] The trajectory of the incoming Grignard reagent determines the stereochemistry of the newly formed tertiary alcohol.

Two primary factors govern this selectivity:

  • Steric Hindrance: Large, bulky Grignard reagents (e.g., t-BuMgBr, i-PrMgBr) preferentially attack from the less hindered equatorial face to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens. This leads to the formation of an axial alcohol.[8][9]

  • Torsional Strain (Bürgi-Dunitz Trajectory): Smaller Grignard reagents (e.g., MeMgBr, EtMgBr) can favor axial attack. This approach avoids eclipsing interactions with the adjacent equatorial C-H bonds as the new C-C bond forms, a pathway that is often energetically favored over the equatorial approach which develops greater torsional strain in the transition state.[8][10]

Stereochemical_Pathways cluster_0 Attack Pathway cluster_1 Resulting Product start This compound (Isopropoxy group is equatorial) axial_attack Axial Attack (Favored by small nucleophiles, e.g., MeMgBr) start->axial_attack Small R-MgX equatorial_attack Equatorial Attack (Favored by bulky nucleophiles, e.g., t-BuMgBr) start->equatorial_attack Bulky R-MgX product_equatorial_OH Equatorial Alcohol (Axial R-group) axial_attack->product_equatorial_OH product_axial_OH Axial Alcohol (Equatorial R-group) equatorial_attack->product_axial_OH

Caption: Stereochemical pathways based on the steric bulk of the Grignard reagent.

Comprehensive Experimental Protocol

This protocol details the reaction of this compound with methylmagnesium bromide. Quantities can be adjusted proportionally. Crucially, all steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. [1]

A. Preparation and Setup
  • Glassware: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be thoroughly dried in an oven (e.g., overnight at 120 °C) and assembled while hot, then allowed to cool under a stream of inert gas.[11][12]

  • Reagents: Use anhydrous diethyl ether or THF as the solvent. Ensure all reagents, including the alkyl halide and the ketone, are free of water.

B. Grignard Reagent Formation (Methylmagnesium Bromide)
  • Place magnesium turnings (1.2 equivalents) into the dried three-neck flask equipped with a magnetic stir bar.

  • Add a single small crystal of iodine. The iodine acts as an initiator, and its disappearance provides a visual cue that the reaction has begun.[1][13]

  • Assemble the rest of the apparatus (condenser and dropping funnel) and ensure the system is under a positive pressure of inert gas.

  • Add enough anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromomethane solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary. Initiation is indicated by the disappearance of the iodine color, bubble formation, and gentle refluxing of the ether.[1]

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle, steady reflux.

  • After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

C. Reaction with this compound
  • Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. This slow, cold addition is critical to control the exothermic reaction and minimize side reactions.[1][4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

D. Work-up and Quenching
  • Cool the reaction mixture again to 0 °C in an ice bath.

  • CAUTIOUSLY and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. This will protonate the alkoxide intermediate and precipitate magnesium salts. An acidic work-up (e.g., dilute HCl) can also be used, but may be too harsh if other acid-sensitive functional groups are present.[6][14]

  • Continue adding the quenching solution until the vigorous reaction ceases and two clear layers are visible.

E. Purification
  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine all the organic layers.

  • Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[1]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude tertiary alcohol can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization if the product is a solid.[1][15]

Experimental_Workflow A 1. Setup Dry glassware under inert gas B 2. Grignard Formation Mg + R-X in Anhydrous Ether A->B C 3. Reaction Add Ketone dropwise at 0 °C B->C D 4. Quenching Slowly add sat. aq. NH4Cl at 0 °C C->D E 5. Work-up Liquid-Liquid Extraction D->E F 6. Isolation Dry & Evaporate Solvent E->F G 7. Purification Column Chromatography / Recrystallization F->G

Caption: A generalized workflow for the Grignard synthesis protocol.

Data Presentation and Reagent Scope

The choice of Grignard reagent directly impacts the stereochemical outcome of the reaction. The following table provides a predictive summary based on the principles of steric hindrance.

Grignard ReagentFormulaRelative Steric BulkPredicted Major AttackPredicted Major Product Diastereomer
Methylmagnesium BromideCH₃MgBrSmallAxialEquatorial -OH, Axial -CH₃
Ethylmagnesium BromideCH₃CH₂MgBrSmallAxialEquatorial -OH, Axial -CH₂CH₃
Phenylmagnesium BromideC₆H₅MgBrMedium (Planar)Axial (often)Equatorial -OH, Axial -Ph
Isopropylmagnesium Chloride(CH₃)₂CHMgClBulkyEquatorialAxial -OH, Equatorial -iPr
tert-Butylmagnesium Chloride(CH₃)₃CMgClVery BulkyEquatorialAxial -OH, Equatorial -tBu

Note: Yields are typically in the range of 60-90% but are highly dependent on the purity of reagents and the strictness of anhydrous and anaerobic conditions.

Troubleshooting and Field-Proven Insights

Problem Observation Probable Cause(s) Solution(s)
Low or No Yield Reaction fails to initiate or stalls; starting materials recovered.1. Wet glassware or solvents.[16] 2. Inactive magnesium surface (oxide layer).1. Rigorously dry all equipment and use anhydrous solvents. 2. Crush magnesium turnings in the flask (carefully!) to expose a fresh surface; use an initiator like iodine or 1,2-dibromoethane.[17]
Recovery of Ketone Significant amount of this compound recovered after work-up.Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon instead of attacking the carbonyl.[3][15]1. Use a less sterically hindered Grignard reagent if possible. 2. Perform the addition at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.
Formation of a Secondary Alcohol A significant byproduct is 4-isopropoxycyclohexanol.Reduction: A β-hydride from the Grignard reagent is transferred to the carbonyl carbon. More common with bulky Grignards like i-PrMgBr.[3]1. Use a Grignard reagent without β-hydrogens if the desired group allows (e.g., MeMgBr, PhMgBr). 2. Use lower reaction temperatures.
Formation of R-R Dimer A nonpolar byproduct (e.g., biphenyl if using PhMgBr) is observed.Wurtz-type coupling: The Grignard reagent reacts with unreacted alkyl/aryl halide.[12]1. Ensure slow, controlled addition of the halide during Grignard formation to maintain a low concentration. 2. This side product is often easily separated by column chromatography.

Safety Imperatives

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water.[4] All manipulations must be performed under a robust inert atmosphere.

  • Anhydrous Ethers (Diethyl Ether, THF): These solvents are extremely flammable and can form explosive peroxides over time. Always use from a fresh, sealed container and work in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The work-up procedure is highly exothermic. The quenching agent must be added slowly to an ice-cooled reaction mixture to control the release of heat and prevent splashing.

References

Purification of 4-Isopropoxycyclohexanone by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 4-isopropoxycyclohexanone, an important intermediate in the synthesis of pharmaceuticals and liquid crystal materials, using silica gel column chromatography.[1] The protocol details a systematic approach, from the initial thin-layer chromatography (TLC) analysis for solvent system optimization to the final column separation and characterization of the purified product. By explaining the scientific principles behind each step, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to achieve high-purity this compound for their research and development needs.

Introduction: The Rationale for Chromatographic Purification

This compound is a valuable building block in organic synthesis.[1] Its preparation, often through the oxidation of 4-isopropoxycyclohexanol, can result in a crude product containing unreacted starting materials, byproducts, and other impurities.[1] For subsequent synthetic steps or for use in high-purity applications, the removal of these contaminants is critical.

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[2][3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[4][5] For moderately polar compounds like ketones, normal-phase chromatography using a polar stationary phase, such as silica gel, and a non-polar to moderately polar mobile phase is a highly effective strategy.[6][7] The separation is based on the varying affinities of the compounds for the stationary phase; more polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are carried along more quickly by the mobile phase.

This document will guide the user through a robust and reproducible protocol for the purification of this compound.

Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that will be achieved on a column.[8] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a retention factor (Rf) value ideally between 0.2 and 0.4 for optimal column separation.

The Rf value is a measure of how far a compound travels up the TLC plate relative to the solvent front and is calculated using the following equation:[9][10]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10]

A lower Rf value indicates a more polar compound that interacts strongly with the polar silica gel stationary phase, while a higher Rf value suggests a less polar compound.[11]

Protocol: TLC Analysis
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[9]

  • Visualize the Spots: Remove the plate and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots. Since this compound is a ketone, it may not be UV active. Therefore, staining with a potassium permanganate (KMnO4) solution or a p-anisaldehyde stain is recommended for visualization.[12][13]

  • Calculate Rf Values: Measure the distances traveled by the spots and the solvent front to calculate the Rf values for each component in the mixture.[14][15]

  • Optimize the Solvent System: Adjust the polarity of the mobile phase to achieve the desired Rf value for this compound. Common solvent systems for ketones include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or acetone.[16][17] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254 TLC PlatesStandard polar stationary phase for general organic compound separation.[18]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Heptane/Acetone mixturesProvides a tunable polarity to achieve optimal separation of moderately polar ketones.[16][19]
Target Rf Value 0.2 - 0.4Ensures the compound will move down the column at a reasonable rate, allowing for good separation from both more and less polar impurities.
Visualization Potassium Permanganate (KMnO4) stain or p-Anisaldehyde stainKetones are often not UV-active, and these stains react with the functional group to produce a visible spot.[12]

Column Chromatography Protocol

Once an optimal solvent system has been determined by TLC, the preparative scale purification can be performed using column chromatography.

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)[20]

  • Sand (purified)

  • Cotton or glass wool

  • Crude this compound

  • Optimized mobile phase (eluent)

  • Collection tubes or flasks

  • TLC plates and developing chamber for fraction analysis

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton Plug, Sand) pack_column Pack Column with Silica Slurry prep_column->pack_column 1. Prepare Stationary Phase load_sample Load Crude Sample pack_column->load_sample 2. Introduce Mixture elute Elute with Optimized Mobile Phase load_sample->elute 3. Start Separation collect Collect Fractions elute->collect 4. Isolate Components analyze Analyze Fractions by TLC collect->analyze 5. Monitor Purity combine Combine Pure Fractions analyze->combine 6. Pool Fractions evaporate Evaporate Solvent combine->evaporate 7. Remove Solvent characterize Characterize Purified Product evaporate->characterize 8. Verify Identity & Purity

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug. This creates a flat base for the stationary phase and prevents it from washing out.[21]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis. The consistency should be pourable but not too dilute.

    • Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps in uniform packing.

    • Continuously tap the side of the column gently to dislodge any air bubbles and ensure a tightly packed, homogeneous stationary phase. A well-packed column is crucial for good separation.[21]

    • Once all the silica gel has been added, add another thin layer of sand on top to protect the surface of the silica from being disturbed during solvent and sample addition.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry , as this can cause cracks in the stationary phase and lead to poor separation.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

    • Open the stopcock and drain the solvent until the sample is fully loaded onto the silica gel, just below the top layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the space above the sand.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or small flasks).

    • If a gradient elution is necessary (i.e., starting with a non-polar solvent and gradually increasing the polarity), prepare mixtures of the mobile phase with increasing concentrations of the more polar solvent. For example, start with 100% hexane, then move to 95:5 hexane:ethyl acetate, then 90:10, and so on.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

    • Spot the starting material, the crude mixture, and several collected fractions on the same TLC plate to track the progress of the separation.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Post-Chromatography Analysis: Characterization

After purification, it is essential to confirm the identity and assess the purity of the isolated this compound.

Analytical Technique Purpose Expected Outcome for this compound
Thin-Layer Chromatography (TLC) Purity AssessmentA single spot with a consistent Rf value.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Confirmation and PurityThe spectra should match the known chemical shifts and coupling constants for this compound, with minimal or no peaks corresponding to impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and Molecular Weight ConfirmationA single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of this compound.[22][23]
High-Performance Liquid Chromatography (HPLC) High-Resolution Purity AssessmentA single, sharp peak in the chromatogram, allowing for quantitative purity determination.[24]

Troubleshooting

Problem Possible Cause Solution
Poor Separation (overlapping bands) - Improperly packed column (cracks, air bubbles).- Incorrect mobile phase polarity.- Repack the column carefully using the slurry method.- Re-optimize the solvent system using TLC. A less polar solvent will generally improve separation.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Compound Does Not Elute (Stays at the top) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
Tailing of Spots on TLC/Bands on Column - Sample is too concentrated or overloaded.- Compound is acidic or basic and interacting strongly with the silica.- Use a more dilute sample for loading.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC optimization, column packing, elution, and analysis, researchers can consistently obtain high-purity material essential for downstream applications in drug development and materials science. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

Recrystallization techniques for purifying 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Purification of 4-Isopropoxycyclohexanone via Recrystallization

For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research

Abstract

This compound is a key intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and materials science sectors.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product performance. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures.[2] This application note provides a comprehensive guide for developing a robust recrystallization protocol for this compound. It details the principles of solvent selection, provides step-by-step single-solvent and two-solvent recrystallization procedures, and offers a thorough troubleshooting guide to address common challenges such as oiling out and poor crystal formation.

Introduction and Physicochemical Analysis

Recrystallization is a purification process that removes impurities from a solid sample by dissolving the crude material in a hot solvent and then allowing the desired compound to crystallize upon cooling, leaving soluble impurities behind in the mother liquor.[3] The success of this technique hinges on the principle that the solubility of most solids increases with temperature.[2]

Before developing a purification protocol, it is essential to understand the physicochemical properties of this compound. These properties dictate the choice of solvents and the parameters of the recrystallization process.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
Boiling Point222 °C
Density0.95 ± 0.1 g/cm³ (Predicted)
Physical StateColorless Oil

The description of this compound as a "colorless oil" at room temperature presents a unique challenge for traditional recrystallization. This suggests the compound has a low melting point. Purification by recrystallization is only feasible if the compound can be induced to form a stable crystalline solid. This may require sub-ambient temperatures for crystallization and filtration. The phenomenon of a compound separating as a liquid instead of a solid during cooling is known as "oiling out" and must be carefully managed.[5][6]

The Principle of Recrystallization: Temperature-Dependent Solubility

The ideal recrystallization solvent will exhibit high solubility for the target compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[7] This differential solubility is the driving force for the purification process. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[7]

G cluster_0 High Temperature (Hot Solvent) cluster_1 Low Temperature (Cold Solvent) T_High High Solubility (Compound Dissolves) T_Low Low Solubility (Compound Crystallizes) T_High->T_Low  Cooling   Pure Pure Crystals T_Low->Pure MotherLiquor Mother Liquor (Impurities Remain in Solution) T_Low->MotherLiquor Crude Crude Solid (+ Soluble Impurities) Crude->T_High Dissolution G start Start: Crude this compound dissolve 1. Dissolution Dissolve crude product in minimum amount of hot solvent. start->dissolve hot_filt_decision Insoluble Impurities Present? dissolve->hot_filt_decision hot_filt 2. Hot Filtration (Optional) Rapidly filter hot solution to remove solids. hot_filt_decision->hot_filt Yes cool 3. Crystallization Allow filtrate to cool slowly and undisturbed. hot_filt_decision->cool No hot_filt->cool ice_bath Cool further in ice-water bath to maximize yield. cool->ice_bath isolate 4. Isolation Collect crystals via vacuum filtration. ice_bath->isolate wash 5. Washing Rinse crystals with a small amount of ice-cold solvent. isolate->wash dry 6. Drying Dry crystals under vacuum to remove residual solvent. wash->dry end Finish: Pure Crystalline Product dry->end

References

Application Note: A Multi-Modal Analytical Approach for the Characterization of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropoxycyclohexanone is a specialty chemical intermediate with growing importance in the synthesis of pharmaceuticals and other high-value organic compounds. Its molecular structure, featuring a cyclohexanone ring and an isopropoxy ether group, imparts specific chemical properties that necessitate a robust and multi-faceted analytical approach for comprehensive characterization. The purity and structural integrity of this compound are critical parameters that can significantly impact the yield, purity, and safety profile of downstream products.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of a molecule is foundational to developing effective analytical methods.[1][2] For this compound, the presence of a polar ketone group and a less polar ether linkage on a non-aromatic cyclic backbone dictates its solubility, volatility, and chromatographic behavior. The ketone moiety offers a site for potential derivatization, which can be exploited to enhance analytical detectability, particularly in HPLC.[2][3]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";

// Nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.25!"]; C4 [label="C", pos="0.81,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; O1 [label="O", pos="0,2.5!", fontcolor="#EA4335"]; O2 [label="O", pos="2.3,-0.75!", fontcolor="#EA4335"]; C7 [label="C", pos="3.3,-0.25!"]; C8 [label="C", pos="4.3,-1.25!"]; C9 [label="C", pos="3.3,0.75!"];

// Bonds C6 -- C1; C1 -- O1 [style=bold, color="#EA4335"]; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- O2; O2 -- C7; C7 -- C8; C7 -- C9;

// Implicit Hydrogens (commented out for clarity, but implied) // H positions would be calculated based on standard bond angles and lengths } caption="Chemical Structure of this compound"

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity and identity of this compound.[4] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.[5]

Rationale for Method Selection

The expected volatility of this compound allows for its direct analysis by GC-MS without the need for derivatization, simplifying sample preparation.[6][7] This method is ideal for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.[1][4]

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.[4]

  • Transfer the clear solution to a 2 mL GC vial.

Instrumentation and Parameters:

ParameterSettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 5% Phenyl Polysiloxane)Provides good separation for a wide range of organic compounds.
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Injector Temperature250 °CEnsures complete and rapid volatilization of the analyte.
Split Ratio50:1Prevents column overloading and ensures sharp peaks for a relatively pure sample.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for column efficiency and MS interface.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent boiling point allows for good focusing. The ramp rate provides a balance between resolution and analysis time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating a library-searchable mass spectrum.
Mass Rangem/z 40-400Covers the expected molecular ion and fragment ions of the analyte and potential impurities.
Source Temperature230 °CMaintains the analyte in the gas phase and prevents contamination.[8]
Quadrupole Temp.150 °CEnsures stable ion transmission.[8]

dot graph "gcms_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; style="filled"; color="#D3D3D3"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve in\nDichloromethane"]; filter [label="Filter (0.45 µm)"]; vial [label="Transfer to\nGC Vial"]; dissolve -> filter -> vial; }

subgraph "cluster_analysis" { label="GC-MS Analysis"; bgcolor="#FFFFFF"; style="filled"; color="#D3D3D3"; node [fillcolor="#FFFFFF"]; injection [label="Autosampler\nInjection"]; gc [label="GC Separation\n(Capillary Column)"]; ms [label="MS Detection\n(EI, Scan Mode)"]; injection -> gc -> ms; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; style="filled"; color="#D3D3D3"; node [fillcolor="#FFFFFF"]; chromatogram [label="Total Ion\nChromatogram (TIC)"]; mass_spectrum [label="Mass Spectrum\n(Peak of Interest)"]; library_search [label="Library Search &\nFragmentation Analysis"]; chromatogram -> mass_spectrum -> library_search; }

vial -> injection; ms -> chromatogram; } caption="GC-MS Analytical Workflow"

Data Interpretation
  • Chromatogram: The Total Ion Chromatogram (TIC) will show a major peak corresponding to this compound. The retention time of this peak is a characteristic of the compound under the specified chromatographic conditions. Any smaller peaks represent impurities.

  • Mass Spectrum: The mass spectrum of the main peak should be consistent with the structure of this compound (Molecular Weight: 156.22 g/mol ). Expect to see the molecular ion peak (M+) at m/z 156. Key fragmentation patterns would include the loss of the isopropoxy group or cleavage of the cyclohexanone ring. A plausible fragmentation would be the loss of a propyl group (C3H7, 43 amu) leading to a fragment at m/z 113, and the loss of the entire isopropoxy group (C3H7O, 59 amu) resulting in a fragment at m/z 97.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of compounds in a liquid mobile phase. For this compound, which lacks a strong UV chromophore, a derivatization step is often necessary for sensitive UV detection.[2][9] Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. This protocol will focus on a widely used derivatization method.

Rationale for Method Selection

HPLC is particularly useful for analyzing non-volatile impurities or degradation products that are not amenable to GC analysis. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) reacts with the ketone functional group to form a 2,4-dinitrophenylhydrazone, which has a strong chromophore, allowing for sensitive UV detection.[3][10][11]

Experimental Protocol

Pre-column Derivatization:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in acetonitrile.

  • Prepare a derivatizing reagent solution of 2,4-dinitrophenylhydrazine (DNPH) at 2 mg/mL in acetonitrile containing 1% (v/v) phosphoric acid.

  • In a vial, mix 100 µL of the sample stock solution with 900 µL of the DNPH reagent solution.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Allow the solution to cool to room temperature before injection.

Instrumentation and Parameters:

ParameterSettingRationale
HPLC System
ColumnC18, 150 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column for the separation of a wide range of organic molecules.
Mobile Phase AWater
Mobile Phase BAcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient0-2 min, 50% B; 2-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-20 min, 50% BA gradient elution is used to ensure the separation of the derivatized product from excess reagent and any impurities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature30 °CProvides reproducible retention times.
Injection Volume10 µLA suitable volume for good peak shape and sensitivity.
Detector
TypeUV-Vis Diode Array Detector (DAD)Allows for the detection of the DNPH derivative and spectral confirmation.
Wavelength365 nmThe wavelength of maximum absorbance for the 2,4-dinitrophenylhydrazone derivative.[11]

dot graph "hplc_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation & Derivatization"; bgcolor="#FFFFFF"; style="filled"; color="#D3D3D3"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve in\nAcetonitrile"]; derivatize [label="React with DNPH\n(60°C, 30 min)"]; cool [label="Cool to\nRoom Temp"]; dissolve -> derivatize -> cool; }

subgraph "cluster_analysis" { label="HPLC Analysis"; bgcolor="#FFFFFF"; style="filled"; color="#D3D3D3"; node [fillcolor="#FFFFFF"]; injection [label="Autosampler\nInjection"]; hplc [label="HPLC Separation\n(C18 Column)"]; uv_detection [label="UV Detection\n(365 nm)"]; injection -> hplc -> uv_detection; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; style="filled"; color="#D3D3D3"; node [fillcolor="#FFFFFF"]; chromatogram [label="Chromatogram"]; peak_integration [label="Peak Integration\n& Quantification"]; chromatogram -> peak_integration; }

cool -> injection; uv_detection -> chromatogram; } caption="HPLC with Derivatization Workflow"

Data Interpretation
  • Chromatogram: The chromatogram will show a major peak corresponding to the DNPH derivative of this compound. The retention time is characteristic of this derivative under the given conditions. Peaks from excess DNPH reagent and any derivatized impurities will also be present.

  • Quantification: The area of the main peak can be used for quantification against a standard curve prepared from a reference standard of this compound that has undergone the same derivatization procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a complete characterization of this compound.

Rationale for Method Selection

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the carbon skeleton, the positions of functional groups, and the overall connectivity. It is the gold standard for structural confirmation.

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to mix.

Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq.400 MHz or higher100 MHz or higher
SolventCDCl₃CDCl₃
Temperature25 °C25 °C
Number of Scans161024 or more
Relaxation Delay1 s2 s
Predicted Spectral Data and Interpretation

Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted. Online prediction tools can also be utilized for more refined estimations.[12][13][14]

Predicted ¹H NMR Spectrum:

  • ~3.6-3.8 ppm (septet, 1H): The proton on the carbon of the isopropoxy group bonded to the ether oxygen (-O-CH -(CH₃)₂).

  • ~3.4-3.6 ppm (multiplet, 1H): The proton on the carbon of the cyclohexane ring bonded to the isopropoxy group.

  • ~2.2-2.5 ppm (multiplets, 4H): The four protons on the carbons adjacent to the carbonyl group.

  • ~1.8-2.1 ppm (multiplets, 4H): The remaining four protons on the cyclohexane ring.

  • ~1.1-1.2 ppm (doublet, 6H): The six equivalent protons of the two methyl groups of the isopropoxy group.

Predicted ¹³C NMR Spectrum:

  • ~210 ppm: The carbonyl carbon.

  • ~75 ppm: The carbon of the cyclohexane ring bonded to the isopropoxy group.[15][16]

  • ~70 ppm: The methine carbon of the isopropoxy group.[15][16]

  • ~40 ppm: The two carbons of the cyclohexane ring adjacent to the carbonyl group.

  • ~30 ppm: The other two carbons of the cyclohexane ring.

  • ~22 ppm: The two equivalent methyl carbons of the isopropoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key ketone and ether functionalities in this compound.

Rationale for Method Selection

The characteristic vibrational frequencies of the C=O (ketone) and C-O-C (ether) bonds provide a quick and reliable confirmation of the compound's identity. FTIR is also sensitive to certain impurities that may possess different functional groups.

Experimental Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid this compound sample directly onto the ATR crystal.

  • Acquire the spectrum.

Instrumentation and Parameters:

ParameterSetting
SpectrometerFTIR with ATR accessory
Spectral Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans32
Data Interpretation

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~2970-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic cyclohexane and isopropoxy groups.[17]

  • ~1715 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of a saturated cyclic ketone.[18]

  • ~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.[15][16][17]

  • 1470-1370 cm⁻¹ (variable): C-H bending vibrations.

The absence of a broad peak around 3300 cm⁻¹ would confirm the absence of hydroxyl impurities.

Conclusion

The comprehensive characterization of this compound requires a multi-modal analytical approach. GC-MS is ideal for assessing purity and identifying volatile impurities. HPLC with derivatization provides a sensitive method for quantification and the analysis of non-volatile components. NMR spectroscopy serves as the definitive tool for structural elucidation and confirmation. Finally, FTIR offers a rapid and straightforward method for functional group identification. By employing these techniques in concert, researchers, scientists, and drug development professionals can ensure the quality, identity, and purity of this compound, thereby safeguarding the integrity of their research and manufacturing processes.

References

Troubleshooting & Optimization

How to improve the yield of 4-Isopropoxycyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in various synthetic pathways, 4-Isopropoxycyclohexanone's efficient synthesis is critical for downstream success. The primary route to this ketone is the oxidation of its corresponding secondary alcohol, 4-Isopropoxycyclohexanol. However, maximizing the yield of this transformation is a common challenge, often hindered by incomplete reactions, byproduct formation, and difficult purifications.

This technical support guide, designed for chemists and researchers, provides a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of alcohol oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing 4-Isopropoxycyclohexanol to this compound?

A1: The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry.[1] Several classes of reagents are effective, each with distinct advantages and disadvantages depending on the scale, available equipment, and sensitivity of the substrate. The most common methods include:

  • Hypervalent Iodine Reagents: The Dess-Martin Periodinane (DMP) oxidation is a highly reliable lab-scale method known for its mild, neutral pH conditions, high chemoselectivity, and rapid reaction times.[2][3][4]

  • DMSO-Activated Oxidations: The Swern oxidation and its variations (e.g., Pfitzner-Moffatt) use dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[5][6][7] These methods are very mild and effective but require cryogenic temperatures (-78 °C) and produce a volatile, malodorous byproduct (dimethyl sulfide).[6][7]

  • Chromium-Based Reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) and Pyridinium Chlorochromate (PCC) are powerful and cost-effective oxidants.[8][9][10] However, their high toxicity and the generation of hazardous chromium waste have led to a decline in their use in favor of greener alternatives.

  • Oppenauer Oxidation: This method uses a catalyst, typically an aluminum alkoxide like aluminum isopropoxide, with a ketone (e.g., acetone) serving as the ultimate oxidant.[11][12][13] It is a gentle method, highly selective for secondary alcohols, but the reaction is reversible and may require a large excess of the ketone oxidant to drive the equilibrium.[11][13]

  • Catalytic Aerobic Oxidation: For larger-scale and industrial applications, methods using molecular oxygen or air as the oxidant in the presence of a metal catalyst are preferred for their environmental and economic benefits. A patented method for this compound synthesis utilizes oxygen with a specific catalyst system.[14]

Q2: How do I choose the "best" oxidation method for my experiment?

A2: The "best" method is contingent on your specific experimental constraints and goals.

  • For small-scale, high-purity synthesis where cost is not the primary concern, Dess-Martin Periodinane (DMP) is often an excellent first choice due to its reliability, mild conditions, and simple workup.[3][4]

  • For substrates with acid- or base-sensitive functional groups , the neutral conditions of DMP oxidation or the carefully controlled, mild conditions of a Swern oxidation are superior.[3][5]

  • For large-scale industrial production , a catalytic aerobic oxidation is the most economically viable and environmentally responsible option.[14]

  • If you need to avoid toxic heavy metals , all methods except those using chromium reagents are suitable. The Swern and DMP oxidations are particularly popular metal-free options.[7]

Q3: What are the most critical parameters to control to ensure a high yield?

A3: Regardless of the method chosen, several parameters are universally critical:

  • Purity of Starting Material: The 4-Isopropoxycyclohexanol should be pure and, importantly, anhydrous, as water can interfere with many oxidation reagents.

  • Stoichiometry of Reagents: Accurate measurement of the oxidant is crucial. An insufficient amount will lead to incomplete conversion, while a large excess can sometimes promote side reactions.

  • Temperature Control: Many oxidation reactions are exothermic. Maintaining the recommended temperature is vital. For instance, Swern oxidations must be kept at -78 °C to prevent the decomposition of the active species, while others may run at room temperature.[6][15]

  • Reaction Time & Monitoring: Allowing the reaction to proceed to completion without running for too long is key. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the disappearance of the starting alcohol and the appearance of the ketone product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or Incomplete Conversion of 4-Isopropoxycyclohexanol

  • Question: My reaction has stalled, and TLC analysis shows a significant amount of remaining starting alcohol. What went wrong?

  • Answer: This is a common issue that can usually be traced back to one of three areas: the reagents, the reaction conditions, or the setup.

    • Possible Cause A: Inactive or Degraded Oxidant.

      • Causality: Many oxidizing agents are sensitive to moisture and can degrade over time. Dess-Martin Periodinane, for instance, is moisture-sensitive. DMSO for Swern oxidations must be anhydrous.

      • Solution: Use a freshly opened bottle of the oxidant or a recently purchased batch. Ensure all reagents are stored under appropriate conditions (e.g., in a desiccator). For Swern oxidations, use DMSO from a sealed bottle.

    • Possible Cause B: Incorrect Reaction Temperature.

      • Causality: The activation energy for the reaction may not be met if the temperature is too low. Conversely, for cryogenic reactions like the Swern oxidation, allowing the temperature to rise prematurely can rapidly decompose the active oxidant, halting the reaction.[6]

      • Solution: Strictly adhere to the temperature specified in the protocol. For cryogenic reactions, ensure your cooling bath (e.g., dry ice/acetone) is maintained throughout the addition of reagents. For reactions at room temperature or elevated temperatures, use a water or oil bath with a thermostat for consistent heating.

    • Possible Cause C: Insufficient Stoichiometry or Poor Mixing.

      • Causality: An insufficient amount of the oxidizing agent will naturally lead to an incomplete reaction. If the reaction mixture is heterogeneous or very viscous, poor stirring can prevent the reactants from interacting effectively.[16]

      • Solution: Double-check your calculations and ensure you have added the correct molar equivalents of the oxidant (typically 1.1 to 1.5 equivalents for stoichiometric oxidations). Use a suitable stir bar and a stir plate powerful enough to ensure vigorous, efficient mixing of the reaction components.

Issue 2: Significant Formation of Impurities and Byproducts

  • Question: The reaction worked, but my crude product is very impure. How can I improve the selectivity?

  • Answer: Byproduct formation points to competing reaction pathways or the degradation of your product. The choice of oxidant and precise control over conditions are paramount for clean conversions.

    • Possible Cause A: Use of a Non-Selective or Overly Harsh Oxidant.

      • Causality: Strong, non-selective oxidants like Jones reagent can sometimes lead to unwanted side reactions, especially if other sensitive functional groups are present in the molecule (though less of a concern for 4-Isopropoxycyclohexanol itself).[8][16]

      • Solution: Switch to a milder, more selective oxidizing agent. The Dess-Martin Periodinane (DMP) is renowned for its high chemoselectivity and tolerance of sensitive functional groups.[3]

    • Possible Cause B: Method-Specific Side Reactions.

      • Causality: Some oxidation methods have well-known side reactions. For example, the Swern oxidation can sometimes produce small amounts of a methylthiomethyl (MTM) ether byproduct.[6] The Oppenauer oxidation can be complicated by a base-catalyzed aldol condensation if the product ketone has α-hydrogens.[11]

      • Solution: To mitigate method-specific side reactions, strictly follow established protocols. For the Swern oxidation, this means maintaining cryogenic temperatures and following the correct order of addition. For the Oppenauer oxidation, using anhydrous solvents can help prevent the Tischenko reaction, another possible side pathway.[11]

Issue 3: Low Isolated Yield After Workup and Purification

  • Question: My reaction appeared clean by TLC, but I lost most of my product during isolation. What are the best practices for workup and purification?

  • Answer: A low isolated yield, despite a clean reaction, indicates mechanical losses or difficulties in separating the product from the reaction mixture and byproducts.

    • Possible Cause A: Inefficient Aqueous Workup and Extraction.

      • Causality: this compound has some water solubility. During the aqueous quench and extraction steps, a significant amount of product can be lost to the aqueous phase.

      • Solution: After quenching the reaction, extract the aqueous layer multiple times (e.g., 3 x 50 mL of ethyl acetate instead of 1 x 150 mL) to ensure complete recovery. To decrease the solubility of your product in the aqueous layer, use a saturated sodium chloride solution (brine) for the final wash; this is a technique known as "salting out".[16]

    • Possible Cause B: Product Loss During Purification.

      • Causality: The choice of purification method is critical. This compound is a relatively volatile solid. If vacuum distillation is performed at too high a temperature or too low a pressure, product can be lost. During column chromatography, using an incorrect solvent system can lead to poor separation or irreversible adsorption onto the silica gel.

      • Solution:

        • Column Chromatography: This is often the most effective method for achieving high purity.[17] Use a silica gel column and a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

        • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step to remove minor impurities.[17] Test various solvent systems (e.g., hexanes/ethyl acetate, diethyl ether/pentane) to find one that provides good crystal formation upon cooling.

Data & Protocols

Table 1: Comparison of Common Oxidation Methods for 4-Isopropoxycyclohexanol
MethodKey ReagentsTypical ConditionsProsCons
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temp[2][4]High yield, mild, neutral pH, fast, easy workup, highly selective[3]Expensive, potentially explosive (shock-sensitive)[3][4]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NCH₂Cl₂, -78 °C to RT[5][18]High yield, very mild, metal-free, good for sensitive substrates[7]Requires cryogenic temps, malodorous byproduct, toxic CO gas evolved[5][6]
Oppenauer Oxidation Al(Oi-Pr)₃, AcetoneToluene or Benzene, Reflux[11]Gentle, highly selective for secondary alcohols, good for acid-labile substratesReversible reaction (requires excess oxidant), can require long reaction times[13][19]
Jones Oxidation CrO₃, H₂SO₄, AcetoneAcetone, 0 °C to RT[10]Inexpensive, powerful oxidantHighly toxic Cr(VI), hazardous waste, acidic conditions, not very selective
Catalytic Aerobic Oxidation Metal Catalyst, O₂ or AirOrganic Solvent, 30-60 °C[14]"Green" (uses O₂), economical for large scale, high yield reported[14]Requires specialized catalyst, may require pressure equipment
Experimental Protocol: High-Yield Synthesis via Dess-Martin Oxidation

This protocol describes a reliable lab-scale synthesis of this compound from 4-Isopropoxycyclohexanol using Dess-Martin Periodinane (DMP).

Materials:

  • 4-Isopropoxycyclohexanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Isopropoxycyclohexanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirred solution at room temperature.[4]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[4]

  • Upon completion, dilute the reaction mixture with an equal volume of dichloromethane.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by water, and finally with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.

Visualizations

Reaction Mechanism: Dess-Martin Oxidation

The mechanism involves an initial ligand exchange on the hypervalent iodine atom, followed by a base-assisted elimination to form the ketone.

DessMartin_Mechanism Dess-Martin Oxidation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol 4-Isopropoxycyclohexanol (R₂CH-OH) LigandExchange Ligand Exchange (Acetate for Alcohol) Alcohol->LigandExchange + DMP DMP Dess-Martin Periodinane (DMP) DMP->LigandExchange Intermediate Diacetoxyalkoxy- periodinane LigandExchange->Intermediate - Acetic Acid Elimination Intramolecular Proton Transfer Intermediate->Elimination Acetate acts as base Ketone This compound (R₂C=O) Elimination->Ketone Byproducts Iodinane + Acetic Acid Elimination->Byproducts

Caption: Mechanism of the Dess-Martin Oxidation.

Troubleshooting Workflow for Low Yield

This workflow provides a logical path for diagnosing the cause of a low-yield reaction.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Crude Reaction by TLC start->check_tlc low_conversion Problem: Low Conversion check_tlc->low_conversion High SM spot many_byproducts Problem: Many Byproducts check_tlc->many_byproducts Multiple spots clean_rxn Problem: Clean Reaction, Low Isolated Mass check_tlc->clean_rxn Clean product spot sol_reagent Solution: Check Reagent Quality & Stoichiometry low_conversion->sol_reagent sol_temp Solution: Verify & Control Temperature low_conversion->sol_temp sol_oxidant Solution: Switch to Milder Oxidant (e.g., DMP) many_byproducts->sol_oxidant sol_conditions Solution: Optimize Conditions (Temp, Time) many_byproducts->sol_conditions sol_workup Solution: Optimize Workup (Multiple Extractions, Brine) clean_rxn->sol_workup sol_purification Solution: Refine Purification (Chromatography, Recrystallization) clean_rxn->sol_purification

Caption: A logical workflow for troubleshooting low-yield syntheses.

Key Parameter Interdependence Diagram

This diagram illustrates how various experimental factors are interconnected and influence the final outcome.

Parameter_Interdependence Outcome Yield & Purity Reagent Reagent Choice (e.g., DMP, Swern) Reagent->Outcome Selectivity Selectivity Reagent->Selectivity Temperature Temperature Temperature->Outcome Rate Reaction Rate Temperature->Rate Time Reaction Time Time->Outcome Time->Rate Purity Starting Material Purity Purity->Outcome Purity->Selectivity Selectivity->Outcome Rate->Outcome

Caption: Interdependence of key parameters in oxidation reactions.

References

Common side products in the synthesis of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxycyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure you can achieve a high yield of your target molecule with optimal purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and well-established synthetic routes for the preparation of this compound:

  • Williamson Ether Synthesis: This route involves the reaction of 4-hydroxycyclohexanone with an isopropyl electrophile (e.g., 2-bromopropane or isopropyl tosylate) in the presence of a base. This is a classic SN2 reaction.

  • Oxidation of 4-Isopropoxycyclohexanol: This method first requires the synthesis of the corresponding alcohol, 4-isopropoxycyclohexanol, which is then oxidized to the desired ketone. A common and selective method for this transformation is the Oppenauer oxidation.

Q2: I am seeing a significant amount of a gaseous byproduct and a low yield in my Williamson ether synthesis. What is likely happening?

You are likely observing the competing E2 elimination side reaction. The alkoxide of 4-hydroxycyclohexanone is a strong base, which can abstract a proton from the β-carbon of the isopropyl halide, leading to the formation of propene gas.[1][2][3][4] This is a very common issue when using secondary alkyl halides in Williamson ether synthesis.[1][5]

Q3: In my Oppenauer oxidation, I am observing a higher molecular weight impurity. What could this be?

The most probable side product in the Oppenauer oxidation of 4-isopropoxycyclohexanol is a self-condensation product of this compound.[6] Since the target ketone has α-hydrogens, it can undergo a base-catalyzed aldol condensation reaction with itself.[6]

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting steps.

Route 1: Williamson Ether Synthesis of 4-Hydroxycyclohexanone

Primary Side Product: Propene (from E2 Elimination) Secondary Potential Side Product: 2-(Cyclohex-1-en-1-yl)-4-isopropoxycyclohexan-1-one (Aldol Condensation Product of starting material)

Mechanism of Propene Formation (E2 Elimination):

The alkoxide of 4-hydroxycyclohexanone is a potent base. Instead of attacking the electrophilic carbon of the isopropyl halide (SN2 pathway), it can abstract a β-hydrogen, leading to the formation of a double bond and the elimination of the halide, generating propene.[1][2][3][4]

E2_Elimination cluster_reactants Reactants cluster_products Products 4_hydroxycyclohexanone_alkoxide 4-Hydroxycyclohexanone Alkoxide (Base) isopropyl_halide Isopropyl Halide 4_hydroxycyclohexanone_alkoxide->isopropyl_halide attacks β-Hydrogen 4_hydroxycyclohexanone 4-Hydroxycyclohexanone 4_hydroxycyclohexanone_alkoxide->4_hydroxycyclohexanone Re-protonation propene Propene isopropyl_halide->propene Elimination halide_ion Halide Ion isopropyl_halide->halide_ion Loss of Leaving Group

Caption: E2 Elimination of Isopropyl Halide.

Troubleshooting E2 Elimination:

Troubleshooting StepRationaleRecommended Protocol
Choice of Isopropyl Source A better leaving group can enhance the SN2 reaction rate relative to the E2 rate.Use isopropyl tosylate or mesylate instead of a halide. These are better leaving groups.
Reaction Temperature Higher temperatures generally favor elimination over substitution.Maintain a lower reaction temperature. Start at room temperature and gently heat if necessary, monitoring the reaction progress closely.
Solvent Selection Polar aprotic solvents can solvate the cation of the alkoxide, making the oxygen more nucleophilic and favoring the SN2 pathway.[7]Use solvents like DMF or DMSO instead of protic solvents like ethanol.[7][8]
Base Selection A less sterically hindered and less strong base can sometimes favor substitution.While the alkoxide is the nucleophile, using a milder base to deprotonate the 4-hydroxycyclohexanone in situ can sometimes help. For example, using NaH to form the alkoxide first, followed by the addition of the isopropyl halide.

Mechanism of Aldol Self-Condensation:

Under strongly basic conditions, the enolate of 4-hydroxycyclohexanone can form and attack another molecule of 4-hydroxycyclohexanone. This can occur before the addition of the isopropyl halide or if the etherification reaction is slow.[9][10][11]

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4_hydroxycyclohexanone_1 4-Hydroxycyclohexanone (Enolate Precursor) enolate Enolate 4_hydroxycyclohexanone_1->enolate Forms 4_hydroxycyclohexanone_2 4-Hydroxycyclohexanone (Electrophile) aldol_adduct Aldol Adduct 4_hydroxycyclohexanone_2->aldol_adduct Forms Base Base (e.g., RO⁻) Base->4_hydroxycyclohexanone_1 Deprotonation enolate->4_hydroxycyclohexanone_2 Nucleophilic Attack condensation_product Dehydrated Condensation Product aldol_adduct->condensation_product Dehydration water Water aldol_adduct->water Loses

Caption: Aldol Self-Condensation of 4-Hydroxycyclohexanone.

Troubleshooting Aldol Condensation:

Troubleshooting StepRationaleRecommended Protocol
Order of Reagent Addition Adding the base to a mixture of the alcohol and the alkylating agent can minimize the time the enolate has to react with the starting ketone.Slowly add the base to a solution of 4-hydroxycyclohexanone and the isopropyl halide.
Control of Stoichiometry An excess of the alkylating agent can help to ensure the alkoxide reacts with it rather than the starting ketone.Use a slight excess (1.1-1.2 equivalents) of the isopropyl halide.
Route 2: Oppenauer Oxidation of 4-Isopropoxycyclohexanol

Primary Side Product: Aldol Condensation Product of this compound

Mechanism of Aldol Condensation:

The Oppenauer oxidation is typically carried out under basic conditions with an aluminum alkoxide catalyst.[6] The product, this compound, has α-hydrogens and can enolize and undergo self-condensation.[6]

Oppenauer_Aldol cluster_main_reaction Oppenauer Oxidation cluster_side_reaction Side Reaction: Aldol Condensation alcohol 4-Isopropoxycyclohexanol ketone This compound (Desired Product) alcohol->ketone Al(O-i-Pr)₃, Acetone ketone_1 This compound ketone->ketone_1 ketone_2 This compound ketone->ketone_2 aldol_product Aldol Condensation Product (High MW Impurity) ketone_1->aldol_product ketone_2->aldol_product Base-catalyzed

Caption: Oppenauer Oxidation and Aldol Side Reaction.

Troubleshooting Aldol Condensation in Oppenauer Oxidation:

Troubleshooting StepRationaleRecommended Protocol
Reaction Time Prolonged reaction times, especially after the complete consumption of the starting alcohol, can lead to increased formation of the aldol product.Monitor the reaction closely by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.
Temperature Control Higher temperatures can accelerate the rate of the aldol condensation.Maintain the reaction at the lowest temperature that allows for a reasonable rate of oxidation.
Choice of Hydride Acceptor Using a more reactive hydride acceptor can sometimes allow for milder reaction conditions.While acetone is standard, other ketones can be used. However, for this specific substrate, controlling time and temperature is more critical.
Work-up Procedure Neutralizing the basic catalyst promptly during work-up will prevent further aldol condensation.Quench the reaction with a mild acid (e.g., dilute HCl or NH₄Cl solution) to neutralize the aluminum alkoxide.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous DMF (0.5 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oppenauer Oxidation of 4-Isopropoxycyclohexanol
  • To a solution of 4-isopropoxycyclohexanol (1.0 eq) in anhydrous toluene (0.2 M), add aluminum isopropoxide (0.3 eq).

  • Add a large excess of acetone (10-20 eq), which serves as both the solvent and the hydride acceptor.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a cold, dilute solution of HCl (2 M).

  • Separate the organic layer and extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in the Oxidation of 4-Isopropoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oxidation of 4-isopropoxycyclohexanol to 4-isopropoxycyclohexanone. Achieving a high yield in this transformation is critical for many synthetic pathways, and this document provides in-depth, field-proven insights to help you diagnose and resolve common issues.

Introduction: The Challenge of Oxidizing 4-Isopropoxycyclohexanol

The oxidation of the secondary alcohol 4-isopropoxycyclohexanol is a fundamental transformation to produce the corresponding ketone, this compound. This ketone is a valuable intermediate in various synthetic applications. While the oxidation of secondary alcohols is a well-established reaction in organic chemistry, achieving high yields consistently can be challenging due to factors ranging from reagent choice and quality to subtle variations in reaction conditions and work-up procedures.[1][2][3][4][5] This guide follows a logical, question-and-answer format to directly address the specific problems you may be facing in the lab.

Reaction Overview

ReactionScheme cluster_reagents SM 4-Isopropoxycyclohexanol (Starting Material) Pdt This compound (Product) SM->Pdt Oxidation Reagent [Oxidizing Agent]

Caption: General scheme for the oxidation of 4-isopropoxycyclohexanol.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls completely. What's the most common reason?

A1: The most frequent culprits are inactive or degraded reagents and insufficient reaction temperature.

  • Oxidant Potency: Many common oxidants are moisture-sensitive. For instance, Dess-Martin Periodinane (DMP) can hydrolyze over time, and the sulfur trioxide pyridine complex used in the Parikh-Doering oxidation is highly hygroscopic.[6][7][8] Ensure your reagents are fresh or have been stored properly in a desiccator.

  • Temperature: While many modern oxidations are performed at room temperature, some, like the Swern oxidation, require strict cryogenic temperatures (e.g., -78 °C) for the initial activation steps.[9][10][11] Deviating from this can lead to the rapid decomposition of the active oxidant. Conversely, some sterically hindered alcohols may require gentle heating to achieve a reasonable reaction rate.[12]

Q2: My TLC analysis shows the consumption of starting material, but I can't isolate a significant amount of product. Where is it going?

A2: This frustrating scenario points toward issues during the reaction or, more commonly, the work-up and purification stages.

  • Product Volatility: this compound may have a higher vapor pressure than the starting alcohol. Aggressive removal of solvent under high vacuum, especially with heating, can lead to significant loss of product. Use a rotary evaporator with careful temperature and pressure control.

  • Aqueous Solubility: While less likely for this specific molecule, some ketones can have partial solubility in water. If your work-up involves extensive aqueous washes, you might be losing the product to the aqueous layer. Minimize the volume of washes or perform a back-extraction of the combined aqueous layers with a fresh portion of organic solvent.

  • Side Reactions: The product ketone could be undergoing further, undesired reactions. For example, under strongly acidic or basic conditions during work-up, self-condensation (aldol-type) reactions can occur, leading to higher molecular weight impurities.[13] Ensure your work-up is as neutral as possible.

Q3: I'm seeing multiple spots on my TLC plate besides my starting material and product. What are these side products?

A3: The nature of the side products is highly dependent on the oxidant used.

  • Chromium-Based Oxidants (e.g., Jones, PCC): These can be aggressive. With Jones reagent (chromic acid), acidic conditions can sometimes promote side reactions like ether cleavage if the reaction is heated or run for too long.[14][15][16]

  • DMSO-Based Oxidations (e.g., Swern, Parikh-Doering): A common side product is the methylthiomethyl (MTM) ether of your starting alcohol. This typically forms if the base (e.g., triethylamine) is added before the alcohol has completely reacted with the activated DMSO species or if the temperature is not properly controlled.[11]

  • Over-oxidation is not a concern for secondary alcohols as they cannot be further oxidized to carboxylic acids without breaking carbon-carbon bonds.[2][5][15][17]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the cause of low yield.

TroubleshootingWorkflow Start Low Yield Observed Check_SM 1. Verify Starting Material - Purity (NMR, GC) - Presence of -OH peak (IR) Start->Check_SM Check_Reagents 2. Assess Reagent Quality - Fresh/Anhydrous Oxidant? - Anhydrous Solvent? - Correct Base? Check_SM->Check_Reagents SM OK Solution_SM Solution: Purify starting material (distillation/crystallization) Check_SM->Solution_SM Impure SM Check_Conditions 3. Review Reaction Conditions - Correct Stoichiometry? - Proper Temperature Control? - Adequate Reaction Time? Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Solution: Use fresh, anhydrous reagents and solvents Check_Reagents->Solution_Reagents Reagent Issue Check_Workup 4. Analyze Work-up & Purification - Emulsion Formation? - pH of Aqueous Washes? - Product Volatility? - Column Chromatography Issues? Check_Conditions->Check_Workup Conditions OK Solution_Conditions Solution: Optimize stoichiometry, temperature, and time Check_Conditions->Solution_Conditions Condition Issue Solution_Workup Solution: Modify work-up (e.g., neutral wash), optimize purification Check_Workup->Solution_Workup Work-up Issue

Caption: A logical workflow for troubleshooting low oxidation yield.

In-Depth Troubleshooting Guide

Part 1: Reagent and Substrate Quality

Q: How can I be sure my starting material, 4-isopropoxycyclohexanol, is not the problem?

A: The purity of your starting alcohol is paramount.

  • Chemical Purity: Confirm the identity and purity using NMR and/or GC-MS. The presence of significant impurities will naturally lower your theoretical yield.

  • Isomeric Purity: 4-Isopropoxycyclohexanol exists as cis and trans isomers. While both are secondary alcohols and should oxidize, they may react at slightly different rates. Ensure your starting material is the expected isomer mixture or a single pure isomer, as this can affect characterization and reaction kinetics.

  • Residual Water: While a small amount of water can surprisingly accelerate a Dess-Martin oxidation, significant amounts can quench or decompose many oxidizing agents, especially Swern and Parikh-Doering reagents.[18] If your alcohol is wet, consider drying it by dissolving it in a solvent like dichloromethane, drying over anhydrous sodium sulfate, filtering, and removing the solvent.

Q: My oxidant has been on the shelf for a while. Could it have gone bad?

A: Absolutely. Many oxidants have a limited shelf life, especially once opened.

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is sensitive to moisture and can slowly hydrolyze to 2-iodoxybenzoic acid (IBX) and acetic acid, reducing its effectiveness.[18][19] It should be a fine, white, free-flowing powder. If it has clumped or appears discolored, its activity may be compromised.

  • DMSO-Activating Agents (Oxalyl Chloride, SO₃•Pyridine): Oxalyl chloride can hydrolyze to oxalic acid, and the SO₃•Pyridine complex is extremely hygroscopic.[11][20] Using old or improperly stored bottles of these reagents is a very common cause of reaction failure.

  • Chromium Reagents (CrO₃, PCC): While more stable, these are also hygroscopic. Pyridinium chlorochromate (PCC) should be a yellowish-orange solid. If it has become a dark, sticky tar, it has likely decomposed.

Part 2: Choice of Oxidant and Reaction Conditions

Q: Which oxidizing agent is best for this specific transformation?

A: The "best" agent depends on your scale, budget, and sensitivity of other functional groups (if any). For a simple secondary alcohol like 4-isopropoxycyclohexanol, you have many excellent options.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempVery mild, neutral conditions; fast reaction times (0.5-2h); easy work-up.[19][21][22]Expensive; reagent can be shock-sensitive; stoichiometric iodine byproduct.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CMild, high-yielding, avoids toxic metals.[9][10]Requires cryogenic temperatures; generates foul-smelling dimethyl sulfide; sensitive to water.[9][23]
Parikh-Doering Oxidation SO₃•Pyridine, DMSO, Et₃N, CH₂Cl₂, 0 °C to RTOperationally simpler than Swern (no cryogenic temps); mild.[6][7][8]Can require a large excess of reagents; sometimes slower than Swern.[6]
TEMPO/Bleach (Anelli Oxidation) TEMPO (cat.), NaOCl, NaHCO₃, CH₂Cl₂/H₂O, 0 °CInexpensive (uses bleach); catalytic in TEMPO; environmentally benign.[24][25][26]Biphasic reaction requires vigorous stirring; risk of chlorination side reactions on sensitive substrates.[24]
Jones Oxidation CrO₃, H₂SO₄, Acetone, 0 °C to RTVery inexpensive and powerful.[14][16][27][28]Harsh acidic conditions; uses carcinogenic Cr(VI); difficult work-up to remove chromium salts.[14][16]

Q: I'm using a Swern oxidation, and it's not working. What are the critical parameters?

A: The Swern oxidation is highly effective but notoriously unforgiving.

  • Anhydrous Conditions: All glassware must be flame- or oven-dried. Solvents and reagents must be strictly anhydrous.

  • Order of Addition: The correct order is crucial. First, activate DMSO with oxalyl chloride at -78 °C. Then, add the alcohol. Finally, after a short period, add the triethylamine base. Adding the base too early will prevent the formation of the key alkoxysulfonium intermediate.

  • Temperature Control: The reaction to form the active oxidant (chlorosulfonium salt) is highly exothermic and the intermediate is unstable above -60 °C.[11] The reaction must be maintained at -78 °C (a dry ice/acetone bath) until the base is added. Letting the temperature rise prematurely is the most common mode of failure.

  • Gas Evolution: The reaction of DMSO with oxalyl chloride generates CO and CO₂ gas.[10] The addition must be done slowly to control the effervescence.

Part 3: Work-up and Purification Procedures

Q: I suspect I'm losing my product during the aqueous work-up. How can I improve this step?

A: A careful work-up is key to preserving your yield.

  • Quenching: Ensure the reaction is properly quenched. For DMP, a solution of sodium thiosulfate is often used to reduce the iodine byproducts.[26] For Swern, the reaction is typically quenched by simply warming and adding water.

  • pH Control: Avoid strongly acidic or basic washes unless necessary to remove specific impurities. A wash with saturated sodium bicarbonate solution can neutralize acid, and a wash with brine (saturated NaCl) can help break emulsions and remove water.

  • Emulsions: Cyclohexanone derivatives can sometimes form emulsions during extraction. To break them, try adding more brine, filtering the mixture through a pad of Celite, or gently swirling rather than vigorously shaking the separatory funnel.

  • Drying: Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating. Residual water can co-distill with your product or interfere with subsequent steps.

Q: What is the best way to purify the final product, this compound?

A: For high purity, flash column chromatography is typically the method of choice.

  • Stationary Phase: Standard silica gel (SiO₂) is appropriate.

  • Mobile Phase: A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity while monitoring the fractions by TLC. The ketone product is more polar than the starting ether linkage but less polar than the starting alcohol, so it should elute between any non-polar impurities and unreacted starting material.

  • Alternative: If the product is sufficiently pure after work-up (>95%), and the remaining impurities are non-volatile, short-path distillation under reduced pressure can be an effective purification method for larger scales.[13][29]

Exemplary Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is provided as a reliable starting point for the oxidation of 4-isopropoxycyclohexanol.

Materials:

  • 4-Isopropoxycyclohexanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 4-isopropoxycyclohexanol (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution.

  • Shake the funnel vigorously for 5-10 minutes until the organic layer is clear. The solid iodine byproducts will dissolve in the aqueous layer.

  • Separate the layers. Extract the aqueous layer twice with fresh portions of diethyl ether.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keeping the water bath temperature below 30 °C) to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel as described above.

References

Optimizing reaction conditions for 4-Isopropoxycyclohexanone synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxycyclohexanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant and reliable strategies for synthesizing this compound. The choice depends on the availability of starting materials and desired scale.

  • Williamson Ether Synthesis: This is a classic and versatile method involving the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.[1][2] In this case, 4-hydroxycyclohexanone is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane). This is often the most direct route if 4-hydroxycyclohexanone is readily available.[3][4][5]

  • Oxidation of 4-Isopropoxycyclohexanol: This route involves first preparing the corresponding alcohol, 4-isopropoxycyclohexanol, and then oxidizing it to the desired ketone. The precursor alcohol can be synthesized from materials like 1,4-cyclohexanediol. This method is advantageous when optimizing the final oxidation step for high purity and yield, as it avoids the direct handling of potentially reactive alkyl halides with the ketone functionality present. A patented method describes a high-yield oxidation using oxygen as the oxidant in the presence of a specific catalyst system.[6]

Q2: How does the choice of base impact the Williamson ether synthesis route?

The base is critical as it deprotonates the hydroxyl group of 4-hydroxycyclohexanone to form the nucleophilic alkoxide. An incomplete deprotonation is a common cause of low yield.

  • Strong Bases (e.g., Sodium Hydride, NaH): These are highly effective for generating the alkoxide irreversibly. NaH is a popular choice when using aprotic solvents like THF or DMF, as the only byproduct is hydrogen gas.[1] This often leads to faster reaction rates and higher conversion.

  • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): Carbonates can be effective, particularly when used with a polar aprotic solvent like DMF or acetonitrile, which helps to solubilize the base and increase its reactivity. They are often considered safer and easier to handle than metal hydrides.

  • Hydroxides (e.g., NaOH, KOH): While usable, especially with a phase-transfer catalyst, aqueous hydroxides can introduce water, which may lead to side reactions. Anhydrous conditions are generally preferred for this SN2 reaction.[7]

Q3: What is the mechanistic role of temperature in this synthesis?

Temperature is a critical parameter that controls not only the reaction rate but also the selectivity and stability of the product.[8]

  • For Williamson Ether Synthesis: As an SN2 reaction, increasing the temperature generally increases the rate. However, excessive heat can promote the competing E2 elimination reaction, especially since a secondary alkyl halide (isopropyl group source) is used. This would generate propene and consume your starting material, reducing the overall yield. A moderate temperature (e.g., refluxing THF or 50-70°C) is typically optimal.

  • For the Oxidation Step: Temperature directly influences the catalyst's activity and the rate of oxidation.[9][10] In the patented oxidation of 4-isopropoxycyclohexanol, the reaction is run at a mild 30°C, which likely helps to prevent over-oxidation or degradation of the product.[6] For other oxidation systems, the optimal temperature must be determined empirically to maximize conversion without sacrificing selectivity.[11][12]

Experimental Workflows & Protocols

Workflow for Optimizing this compound Synthesis

This diagram outlines the logical flow for synthesizing and optimizing the target molecule, including key decision points and troubleshooting loops.

G cluster_prep Preparation & Synthesis cluster_analysis Analysis & Troubleshooting cluster_optim Optimization Loop start Select Synthesis Route route1 Route 1: Williamson Ether Synthesis (4-Hydroxycyclohexanone + Isopropyl Halide) start->route1 route2 Route 2: Oxidation (from 4-Isopropoxycyclohexanol) start->route2 protocol1 Execute Protocol 1: Williamson Ether Synthesis route1->protocol1 protocol2 Execute Protocol 2: Oxidation route2->protocol2 monitor Monitor Reaction (TLC, LC-MS) protocol1->monitor protocol2->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup analysis Analyze Product (Yield, Purity via NMR, GC-MS) workup->analysis decision Result Acceptable? analysis->decision troubleshoot Troubleshoot Issue (Refer to Guide) decision->troubleshoot No end_node Final Product decision->end_node Yes optimize Optimize Conditions (Temp, Catalyst, Time) troubleshoot->optimize Re-run Experiment optimize->start Re-run Experiment

Caption: General workflow for synthesis, analysis, and optimization.

Protocol 1: Williamson Ether Synthesis of this compound

This protocol details the synthesis from 4-hydroxycyclohexanone and 2-bromopropane using sodium hydride.

Materials:

  • 4-Hydroxycyclohexanone (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Deprotonation: To a stirred solution of 4-hydroxycyclohexanone in anhydrous THF (0.2 M) at 0°C, add the NaH portion-wise.

    • Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Attack: Add 2-bromopropane dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[13]

Protocol 2: Oxidation of 4-Isopropoxycyclohexanol

This protocol is adapted from a patented procedure and uses molecular oxygen as the terminal oxidant.[6]

Materials:

  • 4-Isopropoxycyclohexanol (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Catalyst System: A specialized catalyst (as described in CN112778108A), hydrochloric acid (25 wt% solution), and potassium nitrite.[6]

  • Oxygen gas

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Charge a suitable autoclave or pressure-rated vessel with a solution of 4-isopropoxycyclohexanol in dichloromethane.

  • Catalyst Addition: Add the catalyst, hydrochloric acid, and potassium nitrite to the solution.

  • Reaction: Seal the vessel, pressurize with oxygen (e.g., to 1 MPa), and stir vigorously at 30°C for 3 hours.[6]

    • Causality: The catalyst system facilitates the aerobic oxidation of the secondary alcohol. Maintaining a mild temperature of 30°C ensures high selectivity and prevents byproduct formation, leading to a reported yield of 94.7%.[6]

  • Workup: After the reaction, depressurize the vessel. Wash the reaction mixture with water.

  • Extraction: Separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and remove the solvent by distillation or rotary evaporation to obtain this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Troubleshooting Flowchart

G start Problem Observed low_yield Low or No Yield start->low_yield impure Impure Product start->impure stalled Stalled Reaction start->stalled ly_c1 Check Reagent Quality (Base active? Halide pure?) low_yield->ly_c1 ly_c2 Incomplete Deprotonation? (Use stronger base, e.g., NaH) low_yield->ly_c2 ly_c3 Side Reactions? (Lower temp to reduce E2 elimination) low_yield->ly_c3 ly_c4 Poor Workup? (Review extraction/purification) low_yield->ly_c4 ip_c1 Unreacted Starting Material? (Increase reaction time/temp) impure->ip_c1 ip_c2 Byproduct Formation? (Optimize temp/stoichiometry) impure->ip_c2 ip_c3 Inefficient Purification? (Optimize chromatography gradient) impure->ip_c3 sr_c1 Catalyst Inactive? (Check catalyst loading/quality) stalled->sr_c1 sr_c2 Temperature Too Low? (Gradually increase heat) stalled->sr_c2 sr_c3 Inhibitors Present? (Ensure anhydrous/pure reagents) stalled->sr_c3 sol_ly Solution: Use fresh, high-purity reagents. Ensure anhydrous conditions. Optimize temperature carefully. ly_c1->sol_ly sol_ip Solution: Optimize reaction time via TLC. Adjust conditions to improve selectivity. Refine purification protocol. ip_c1->sol_ip sol_sr Solution: Use fresh catalyst. Screen temperature range. Purify starting materials. sr_c1->sol_sr

References

Preventing byproduct formation in 4-Isopropoxycyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxycyclohexanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during synthesis. By understanding the reaction mechanisms and controlling key parameters, you can significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two principal, industrially relevant methods for synthesizing this compound:

  • Oxidation of 4-Isopropoxycyclohexanol: This is a common and direct method where the corresponding secondary alcohol is oxidized to the ketone. The choice of oxidant is critical to prevent side reactions. A patented method describes the oxidation of 4-isopropoxycyclohexanol using oxygen-containing gas as the oxidant in the presence of a catalyst, achieving a high yield of 94.7%.[1]

  • Williamson Ether Synthesis from 4-Hydroxycyclohexanone: This involves the reaction of 4-hydroxycyclohexanone with an isopropyl halide (e.g., 2-bromopropane) under basic conditions. This SN2 reaction requires careful selection of reactants to avoid elimination side reactions.[2][3]

Q2: I am seeing a significant amount of unreacted 4-Isopropoxycyclohexanol in my final product after oxidation. What could be the cause?

This issue typically points to incomplete oxidation. Several factors could be at play:

  • Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. For catalytic oxidations, ensure the catalyst is active and not poisoned.

  • Low Reaction Temperature: While higher temperatures can lead to byproducts, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Poor Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure proper contact between the substrate, oxidant, and catalyst.

  • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.

Q3: My main byproduct has a molecular weight corresponding to an alkene. What is happening?

The formation of an alkene, likely 4-isopropoxycyclohexene, is a strong indicator of an E2 elimination reaction. This is particularly problematic under the following conditions:

  • In Williamson Ether Synthesis: Using a sterically hindered or strong base can favor elimination over substitution.[4] Also, secondary alkyl halides (like 2-bromopropane) are more prone to elimination than primary halides.[2][3] High reaction temperatures further promote elimination.[5]

  • During Acidic Workup/Purification: Strong acidic conditions, especially when heated, can cause dehydration of the starting alcohol (4-isopropoxycyclohexanol) or the product if any enol is present.

To mitigate this, use a milder, non-nucleophilic base for the ether synthesis and avoid high temperatures and strongly acidic conditions during workup and purification.

Troubleshooting Guide: Byproduct Formation

This section provides a structured approach to identifying and mitigating common byproducts.

Issue 1: Formation of Over-Oxidation and Ring-Cleavage Products

During the oxidation of 4-isopropoxycyclohexanol, aggressive oxidizing agents or harsh conditions can lead to unwanted side products.

Byproduct ClassPotential Structure(s)Causative FactorsRecommended Mitigation Strategies
Dione Cyclohexane-1,4-dionePresence of unprotected 1,4-cyclohexanediol impurity in starting material.Ensure the purity of the starting 4-isopropoxycyclohexanol.
Ring-Opened Acids Adipic acid derivativesUse of strong, non-selective oxidants (e.g., KMnO4, Jones reagent).[1] High reaction temperatures.Employ milder, more selective oxidation systems (e.g., TEMPO/NaOCl, Swern, Dess-Martin).[6] Maintain strict temperature control.
Experimental Protocol: Selective Oxidation using TEMPO/NaOCl

This protocol is adapted from methods for selective oxidation of secondary alcohols.[6]

  • Dissolve 4-isopropoxycyclohexanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Add a catalytic amount of TEMPO (e.g., 0.01 eq.) and NaBr (e.g., 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, e.g., 1.2 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Byproducts from Williamson Ether Synthesis

The reaction of 4-hydroxycyclohexanone with an isopropyl halide is prone to specific side reactions.

ByproductFormation MechanismRecommended Mitigation Strategies
4-Isopropoxycyclohexene E2 Elimination: The alkoxide of 4-hydroxycyclohexanone acts as a base, abstracting a proton from the isopropyl halide.[3][4]Use a less hindered base (e.g., NaH). Keep the reaction temperature as low as possible. Use a polar aprotic solvent like DMSO or HMPA to favor the SN2 pathway.[7]
Unreacted 4-Hydroxycyclohexanone Incomplete Deprotonation/Reaction: Insufficient base or reaction time.Ensure at least one full equivalent of a strong base (e.g., NaH) is used to fully deprotonate the alcohol. Allow sufficient reaction time, monitoring by TLC.
Di(propan-2-yl) ether Self-Condensation: The isopropyl alkoxide (formed from reaction with any residual water or from the base) reacts with another molecule of the isopropyl halide.Use an anhydrous solvent and ensure the 4-hydroxycyclohexanone is dry. Add the isopropyl halide slowly to the solution of the deprotonated 4-hydroxycyclohexanone.
Visualizing Reaction Pathways

Understanding the desired reaction versus potential side reactions is crucial.

Desired Synthesis vs. Side Reaction

G cluster_oxidation Route 1: Oxidation cluster_ether Route 2: Williamson Ether Synthesis A 4-Isopropoxycyclohexanol B This compound (Desired Product) A->B Selective Oxidant (e.g., TEMPO) C Ring-Opened Byproducts (e.g., Adipic Derivatives) A->C Harsh Oxidant (e.g., KMnO4) D 4-Hydroxycyclohexanone + Isopropyl Halide E This compound (Desired Product) D->E SN2 Pathway (Low Temp, Aprotic Solvent) F 4-Isopropoxycyclohexene (Elimination Byproduct) D->F E2 Pathway (High Temp, Strong Base)

Caption: Comparison of desired synthesis pathways and common side reactions.

Purification and Characterization

Q4: What is the best method to purify the final this compound product?

Purification largely depends on the nature of the impurities.

  • Recrystallization: If the product is solid and the main impurities are liquids or have very different solubilities, recrystallization is an effective and scalable method.[8] A patent for a similar compound, 4-hydroxyacetophenone, details purification by crystallization from a solvent mixture like dimethyl carbonate and cyclohexane.[8]

  • Column Chromatography: For removing byproducts with similar polarities, silica gel column chromatography is the preferred method, especially at the lab scale.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, vacuum distillation can be effective.

Troubleshooting Workflow for Impurity Identification

If you observe an unknown peak in your analytical data (GC-MS, LC-MS, NMR), follow this logical workflow.

G start Unknown Peak Observed (GC-MS / LC-MS / NMR) ms Analyze Mass Spectrum (MS) Determine Molecular Weight start->ms nmr Analyze NMR Spectrum (1H, 13C, DEPT) start->nmr compare_mw Compare MW to Potential Byproducts ms->compare_mw sm Unreacted Starting Material? (e.g., 4-Isopropoxycyclohexanol) nmr->sm Alcohol protons present elim Elimination Product? (Alkene Signature) nmr->elim Olefinic protons present solvent Residual Solvent? nmr->solvent Characteristic solvent peaks compare_mw->sm MW matches Starting Material compare_mw->elim MW = Product - H2O or Product - HX overox Over-oxidation Product? (e.g., Dione, Acid) compare_mw->overox MW > Product (Additional Oxygen) confirm Confirm Structure (2D NMR, Standard Injection) sm->confirm elim->confirm overox->confirm solvent->confirm

Caption: A logical workflow for identifying unknown impurities.

References

Technical Support Center: Purification of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Isopropoxycyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to anticipate and prevent future purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common laboratory-scale synthesis involves the oxidation of 4-isopropoxycyclohexanol.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 4-Isopropoxycyclohexanol is a primary impurity. Its presence suggests an incomplete oxidation reaction.

  • Over-oxidation Products: While less common with selective oxidizing agents, it's possible to form diones or other degradation products if the reaction conditions are too harsh.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through.

  • By-products from Side Reactions: Depending on the specific reagents and conditions, various side-products can form. For instance, in related syntheses of alkoxy cyclohexanones, low conversion rates can lead to a complex mixture of by-products.

Q2: My purified this compound is showing signs of degradation. What are the likely causes and how can I prevent this?

A2: this compound, like many ketones and ethers, can be sensitive to certain conditions. Degradation is often indicated by discoloration (yellowing) or the appearance of new peaks in your analytical data (GC-MS, NMR).

  • Acid/Base Instability: Both strong acids and bases can catalyze side reactions. For instance, strong bases can promote self-condensation reactions of the ketone. While specific data on this compound is limited, related alkoxy compounds can undergo hydrolysis under acidic conditions.[2] It is best to maintain a neutral pH during work-up and purification.

  • Thermal Stress: Prolonged exposure to high temperatures during distillation can lead to decomposition.[3] Given its high boiling point (222 °C), vacuum distillation is highly recommended to reduce the required temperature.[4][5][6]

Prevention Strategies:

  • Neutralize the reaction mixture carefully before purification.

  • Utilize vacuum distillation to minimize thermal stress.

  • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Troubleshooting Guides

Guide 1: Issues with Distillation

Distillation is a primary method for purifying this compound. However, its high boiling point presents challenges.

Problem: Low yield or no product distilling over.
Potential Cause Explanation Recommended Solution
Inadequate Vacuum The boiling point of this compound is significantly lowered under vacuum. An insufficient vacuum will require a much higher temperature, which may not be reached or could cause decomposition.[3][5]Ensure all joints in your distillation apparatus are properly sealed with grease.[4] Check your vacuum pump for leaks and ensure it is functioning correctly. A cold trap can help maintain the integrity of the vacuum.
Heat Loss Significant heat loss from the distillation flask and column can prevent the vapor from reaching the condenser.Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[7]
Incorrect Thermometer Placement If the thermometer bulb is too high, it will not accurately register the temperature of the vapor, leading to a lower-than-expected reading and a false indication that the product is not distilling.[7]Position the top of the thermometer bulb level with the bottom of the side arm leading to the condenser.
Problem: Product is discolored (yellow/brown) after distillation.
Potential Cause Explanation Recommended Solution
Thermal Decomposition The product is being heated for too long or at too high a temperature, causing it to degrade.[3]Increase the vacuum to further lower the boiling point. Ensure even heating with a well-stirred heating mantle. Minimize the distillation time.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze decomposition at elevated temperatures.Ensure the crude product is thoroughly washed and neutralized before distillation. A wash with a dilute sodium bicarbonate solution, followed by a water wash, can remove acidic impurities.
Experimental Protocol: Vacuum Distillation of this compound
  • Preparation:

    • Ensure the crude this compound has been washed to remove any acidic or basic impurities and thoroughly dried.

    • Assemble a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss.

    • Grease all ground glass joints lightly to ensure a good seal.[4]

    • Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[4]

  • Distillation:

    • Begin stirring the crude product.

    • Slowly apply the vacuum. The pressure should drop significantly.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied vacuum.

  • Shutdown:

    • After collecting the desired fraction, remove the heating mantle and allow the system to cool under vacuum.

    • Once cool, slowly and carefully re-introduce air or an inert gas into the system before turning off the vacuum pump.[4]

Logical Workflow for Distillation Troubleshooting

Caption: Troubleshooting workflow for distillation issues.

Guide 2: Challenges in Chromatographic Purification

For high-purity applications, column chromatography may be necessary.

Problem: Poor separation of this compound from 4-Isopropoxycyclohexanol.
Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The polarity of the eluent is too high, causing both the product and the starting material to elute quickly with little separation.Use a less polar solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will likely provide the best separation.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce the amount of material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Racemization on Silica Gel Some ketones can undergo racemization on acidic silica gel, which might affect separation if chiral purification is intended.[8]While this compound is achiral, acidic silica could potentially catalyze other side reactions. If this is suspected, use neutralized silica gel or an alternative stationary phase like alumina.
Experimental Protocol: Flash Column Chromatography
  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent as the column runs.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Logical Flow for Optimizing Chromatography

Chromatography_Optimization Start Poor Chromatographic Separation AdjustSolvent Adjust Solvent Polarity Start->AdjustSolvent ReduceLoad Reduce Sample Load Start->ReduceLoad CheckStationaryPhase Consider Stationary Phase Start->CheckStationaryPhase TLCAnalysis Analyze by TLC AdjustSolvent->TLCAnalysis OptimizeLoading Optimize Loading Ratio ReduceLoad->OptimizeLoading NeutralSilica Use Neutral Silica/Alumina CheckStationaryPhase->NeutralSilica GradientElution Implement Gradient Elution TLCAnalysis->GradientElution Result Improved Separation GradientElution->Result OptimizeLoading->Result NeutralSilica->Result

Caption: Optimization workflow for chromatographic separation.

Guide 3: Purity Assessment

Accurate assessment of purity is crucial.

Problem: Ambiguous results from analytical techniques.
Technique Potential Issue Troubleshooting/Validation
GC-MS Co-elution of impurities with the main peak.Optimize the temperature ramp of the GC method to improve separation. Use a different type of GC column if necessary.
¹H NMR Overlapping peaks, especially in the aliphatic region, can make integration and identification of minor impurities difficult.[9][10]Use a higher field strength NMR spectrometer for better peak dispersion. 2D NMR techniques like COSY and HSQC can help in assigning peaks and identifying impurities.
Expected Analytical Data for Pure this compound:
  • ¹H NMR (CDCl₃): Expect signals corresponding to the isopropoxy group (a doublet for the methyl groups and a septet for the CH) and the cyclohexanone ring protons. The protons alpha to the carbonyl will be downfield compared to the others. A patent provides the following shifts: δ = 3.78 (m, 1H), 3.72 (m, 1H), 2.57 (m, 2H), 2.24 (m, 2H), 1.99 (dd, 2H), 1.92 (m, 2H), 1.17 (d, 6H).[1]

  • Boiling Point: 222 °C at atmospheric pressure.[11]

References

Removing impurities from crude 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Crude 4-Isopropoxycyclohexanone

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in the lab. The purity of this compound, a key intermediate in various syntheses, is paramount for the success of subsequent reactions[1]. This guide is structured to help you troubleshoot common purification issues and provide robust, validated protocols.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered when purifying crude this compound.

Issue 1: The Purified Product is a Yellow Oil or Low-Melting Solid, Not a Colorless Solid.
  • Possible Cause 1: Residual Starting Material. The synthesis of this compound often involves the oxidation of 4-isopropoxycyclohexanol[2]. The starting alcohol has a polarity very similar to the product ketone, making it a common and stubborn impurity that can depress the melting point and impart an oily consistency.

  • Solution 1: Column Chromatography. Flash column chromatography is highly effective for separating compounds with small differences in polarity. The slightly more polar alcohol will have a stronger affinity for the silica stationary phase and elute later than the ketone product. A carefully optimized solvent gradient is key to achieving baseline separation.

  • Solution 2: Oxidative Workup. If the impurity is confirmed to be the starting alcohol, a gentle oxidative workup (e.g., using a mild oxidizing agent that is easily removed) could be employed to convert the residual alcohol to the desired ketone. This should be approached with caution to avoid over-oxidation or side reactions.

  • Possible Cause 2: Acidic Impurities. Catalysts or reagents used in the synthesis, such as hydrochloric acid, can remain in the crude product[2]. Acidic residues can lead to product degradation over time, causing discoloration.

  • Solution: Mild Basic Wash. Before concentrating the crude product, wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove acidic impurities into the aqueous layer. Ensure to follow with a brine wash to remove residual water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Issue 2: Low Overall Yield After Purification.
  • Possible Cause 1: Product Loss During Extraction. this compound has some slight solubility in water, which can be exacerbated during aqueous washes, especially if emulsions form.

  • Solution: Back-Extraction. After the primary aqueous wash, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate). This can recover a significant amount of dissolved product. Combining all organic layers will improve the overall yield.

  • Possible Cause 2: Inefficient Distillation or Recrystallization. For vacuum distillation, if the vacuum is too high or the temperature is too low, the product may not distill efficiently. For recrystallization, using too much solvent will keep the product dissolved even at low temperatures.

  • Solution: Optimize Parameters.

    • Distillation: Ensure your vacuum system is free of leaks and the heating mantle temperature is appropriate for the product's boiling point at the given pressure.

    • Recrystallization: Dissolve the crude solid in the minimum amount of hot solvent required to achieve full dissolution. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation and yield[3].

Troubleshooting Summary Table
Issue Potential Cause Primary Recommended Solution Secondary Solution
Yellow Oil / Low Melting PointResidual 4-isopropoxycyclohexanolFlash Column ChromatographyCareful Recrystallization
Acidic ImpuritiesMild Basic Wash (e.g., NaHCO₃)N/A
Low Overall YieldProduct loss in aqueous washesBack-extract aqueous layersUse brine to break emulsions
Inefficient recrystallizationUse minimum hot solventUse an anti-solvent
Inefficient distillationCheck vacuum and temperatureUse a short-path distillation head

Part 2: In-Depth Purification Protocols

Here are detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Flash Column Chromatography

This is the most versatile method for removing impurities with different polarities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass column, collection tubes, TLC plates

Step-by-Step Methodology:

  • Solvent System Selection: Start by identifying a solvent system using Thin Layer Chromatography (TLC). A good starting point is 10-20% Ethyl Acetate in Hexanes. The goal is to have the product spot with an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization TLC 1. Select Solvent System (TLC) Pack 2. Pack Column with Silica Slurry TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A typical workflow for purification via flash column chromatography.

Protocol 2: Recrystallization

This method is ideal if the crude product is already a solid and contains small amounts of impurities. It relies on the difference in solubility of the compound in a hot versus a cold solvent[3].

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., Isopropanol, Hexane/EtOAc mixture)

  • Erlenmeyer flask, heating source, Büchner funnel

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of solvent and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid just dissolves. Using the minimum amount is critical for yield[3][4].

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Bisulfite Extraction (for removing aldehyde/reactive ketone impurities)

This is a chemical purification method that selectively removes aldehydes and unhindered ketones by converting them into water-soluble bisulfite adducts[5][6]. This is useful if your crude product is contaminated with such species.

Step-by-Step Methodology:

  • Dissolve the crude organic mixture in a suitable solvent like methanol or DMF in a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 30-60 seconds[6].

  • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate).

  • Shake the funnel and allow the layers to separate. The bisulfite adducts of any reactive carbonyls will move to the aqueous layer.

  • Drain the aqueous layer. Wash the remaining organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover the purified this compound, now free of the reactive carbonyl impurities.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Based on typical synthesis routes, the most common impurities are:

  • 4-Isopropoxycyclohexanol: The unreacted starting material from the oxidation step[2].

  • 4-Substituted Phenols: If the synthesis starts from a phenol, unreacted starting material may persist[2].

  • Solvents: Residual reaction solvents like methylene chloride or toluene[2][7].

  • Over-oxidation Products: Depending on the strength of the oxidizing agent, diones or ring-opened products could form in small quantities.

Q2: How should I store purified this compound?

For optimal long-term stability, store the purified solid in a tightly sealed container in a cool, dry, and dark place[8]. For high-purity analytical standards, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent slow air oxidation.

Q3: What are the primary safety concerns when handling this compound?

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, cyclohexanone, should be used as a guide. Cyclohexanone is a flammable liquid and can cause skin and serious eye irritation[9][10][11].

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhaling vapors.

  • Fire Safety: Keep away from heat, sparks, and open flames.

Q4: Can I use distillation for purification?

Yes, vacuum distillation can be an effective method, especially for separating the product from non-volatile impurities like polymers or salts[12]. However, it may not be effective at removing impurities with similar boiling points, such as the corresponding alcohol. Fractional distillation under vacuum would be required for such separations, which can be technically challenging on a small scale.

Decision Tree for Purification Method Selection

G Start Crude this compound IsSolid Is the crude product a solid? Start->IsSolid ImpurityPolarity Are impurities of significantly different polarity? IsSolid->ImpurityPolarity No (Oily) Recrystallize Recrystallization IsSolid->Recrystallize Yes ImpurityVolatility Are impurities non-volatile? ImpurityPolarity->ImpurityVolatility No Column Column Chromatography ImpurityPolarity->Column Yes ImpurityVolatility->Column No Distill Vacuum Distillation ImpurityVolatility->Distill Yes ConsiderColumn Consider Column Chromatography for higher purity Recrystallize->ConsiderColumn

Caption: A decision-making workflow for selecting the optimal purification strategy.

References

Technical Support Center: Scaling Up the Synthesis of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Isopropoxycyclohexanone. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up this important synthesis. We will delve into the common synthetic pathways, address critical troubleshooting points, and answer frequently asked questions to ensure your success in the laboratory and beyond.

Overview of the Synthetic Strategy

The most prevalent and scalable route to this compound is a two-step process. This strategy is favored for its efficiency, scalability, and the availability of starting materials.

  • Step 1: Catalytic Hydrogenation. The synthesis begins with the catalytic hydrogenation of 4-isopropoxyphenol to produce the intermediate, 4-isopropoxycyclohexanol. This step involves the reduction of the aromatic ring.

  • Step 2: Oxidation. The secondary alcohol, 4-isopropoxycyclohexanol, is then oxidized to the target ketone, this compound. Several oxidation methods can be employed, each with distinct advantages and challenges.

The following diagram illustrates this general workflow.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation start 4-Isopropoxyphenol step1 Catalytic Hydrogenation (e.g., Ru/C or Rh/C, H₂) start->step1 intermediate 4-Isopropoxycyclohexanol step1->intermediate step2 Oxidation (e.g., Oppenauer, Catalytic O₂) intermediate->step2 product This compound step2->product

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low or inconsistent yield in the hydrogenation of 4-isopropoxyphenol (Step 1).

  • Possible Cause: The quality and activity of the catalyst are paramount in hydrogenation. Incomplete conversion can result from an inactive catalyst, insufficient hydrogen pressure, or suboptimal temperature.

  • Solution & Scientific Rationale:

    • Catalyst Selection: Ruthenium on carbon (Ru/C) is a common and effective catalyst for this transformation.[1] For enhanced selectivity and to minimize side reactions like hydrogenolysis (cleavage of the isopropoxy ether linkage), a rhodium on carbon (Rh/C) catalyst can be advantageous.[2]

    • Reaction Conditions: Ensure the reaction is conducted under sufficient hydrogen pressure, typically in the range of 1.0-5.0 MPa, and at a temperature between 50-150°C.[1] A leak in your reactor system will prevent the reaction from reaching completion. Always perform a pressure test before starting the reaction.

    • Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel) or sensitive to air. For slurry reactions, ensure efficient stirring to maintain catalyst suspension and maximize contact with the substrate and hydrogen.

Issue 2: The oxidation of 4-isopropoxycyclohexanol (Step 2) is slow or incomplete.

  • Possible Cause: This is a common issue, particularly with the Oppenauer oxidation, which is an equilibrium-controlled process.[3][4] For other oxidation methods, the cause could be oxidant decomposition or insufficient catalytic activity.

  • Solution & Scientific Rationale:

    • Driving the Oppenauer Equilibrium: The Oppenauer oxidation uses a hydrogen acceptor, typically acetone or cyclohexanone, and an aluminum alkoxide catalyst (e.g., aluminum isopropoxide).[5][6] To drive the reaction to completion, a large excess of the hydrogen acceptor (acetone) is required to shift the equilibrium towards the product ketone.[3][4]

    • Catalyst Integrity: Aluminum alkoxides are extremely sensitive to moisture. Ensure you are using anhydrous reagents and solvents to prevent catalyst deactivation and to avoid potential side reactions like the Tischenko reaction.[3]

    • Alternative "Green" Oxidation: A modern, environmentally friendly alternative involves using oxygen as the terminal oxidant with a specialized catalyst system. A patented method describes using a catalyst, hydrochloric acid, and potassium nitrite in dichloromethane at 30°C under 1 MPa of oxygen, achieving a yield of 94.7%.[7] This avoids stoichiometric metallic waste streams.

Issue 3: Formation of significant byproducts during the synthesis.

  • Possible Cause: Byproducts can arise from both the hydrogenation and oxidation steps. In Step 1, hydrogenolysis can cleave the ether bond. In Step 2 (specifically with Oppenauer oxidation), base-catalyzed aldol condensation of the acetone solvent can occur.[3]

  • Solution & Scientific Rationale:

    • Minimizing Hydrogenolysis (Step 1): As mentioned, using a more selective catalyst like rhodium can suppress the cleavage of the C-O bond.[2] Additionally, operating at the lower end of the recommended temperature and pressure range can reduce the incidence of this side reaction.

    • Preventing Aldol Condensation (Step 2): The aldol condensation is a base-catalyzed reaction. While the Oppenauer conditions are not strongly basic, the aluminum alkoxide can promote this side reaction. Running the reaction under strictly anhydrous conditions helps to minimize this pathway.[3]

    • Monitoring Purity: Regularly monitor the reaction progress and crude product mixture by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This allows you to identify the formation of impurities early and adjust conditions accordingly.

Issue 4: Difficulty purifying the final this compound product.

  • Possible Cause: The primary impurity is often unreacted 4-isopropoxycyclohexanol. If the boiling points are close, simple distillation may be insufficient. The product is a solid, which can present challenges during distillation.[7]

  • Solution & Scientific Rationale:

    • Vacuum Distillation: To separate from non-volatile impurities and to lower the boiling point, vacuum distillation is the preferred method. If the product solidifies in the condenser, use a jacketed condenser with circulating warm water to keep it molten.

    • Recrystallization: Since the product is a solid, recrystallization is a highly effective method for removing impurities, especially the starting alcohol. A common technique involves dissolving the crude product in a suitable hot solvent (or solvent mixture) and allowing it to cool slowly to form pure crystals.[8]

    • Column Chromatography: For laboratory-scale purification or for removing isomers and other closely related impurities, column chromatography on silica gel is a reliable option.[9] Use a solvent system like ethyl acetate in hexanes, starting with a low polarity and gradually increasing it to elute the product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for oxidizing 4-isopropoxycyclohexanol?

For scalability and selectivity, the Oppenauer oxidation and catalytic aerobic oxidation are two of the strongest candidates.

  • Oppenauer Oxidation: This method is highly valued in industrial processes because of its exceptional selectivity for secondary alcohols, leaving other sensitive functional groups untouched.[3] It uses relatively inexpensive and non-toxic reagents (acetone, aluminum isopropoxide). The main challenge on a large scale is managing the large volume of acetone required to drive the equilibrium.

  • Catalytic Aerobic Oxidation: This approach is part of a "green chemistry" initiative. Using oxygen or air as the ultimate oxidant is economically and environmentally superior as it produces only water as a byproduct.[7][10] However, it requires a more complex catalytic system and specialized equipment (autoclave) to handle pressurized oxygen safely.

The table below provides a comparison of common oxidation methods.

Oxidation MethodOxidant/CatalystTypical YieldAdvantagesDisadvantages
Catalytic Aerobic O₂, Catalyst, HCl, KNO₂>94%[7]Green (water byproduct), high yield, atom economical.Requires pressure reactor, specific catalyst system.
Oppenauer Acetone, Al(Oi-Pr)₃Good to ExcellentHighly selective, mild conditions, good for sensitive substrates.[3][4]Equilibrium reaction requires large excess of acetone.[3]
Jones Oxidation CrO₃, H₂SO₄, Acetone~78%[7]Strong oxidant, well-established.Highly toxic chromium waste, harsh acidic conditions.[7]

Q2: What are the most critical safety considerations when scaling up this synthesis?

Safety must be the top priority. The two primary areas of concern are the high-pressure hydrogenation and the handling of flammable solvents.

  • Hydrogenation (Step 1):

    • High-Pressure Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated area (e.g., a fume hood or dedicated bay) using a properly rated and maintained pressure reactor (autoclave).[11]

    • Static Discharge: Ground and bond all equipment to prevent static electricity buildup, which can be an ignition source.[12]

    • Catalyst Safety: Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air). Always handle them according to the manufacturer's Safety Data Sheet (SDS).

  • Oxidation & General Handling (Step 2):

    • Flammable Solvents: Both steps often use flammable solvents like methylene chloride, acetone, or toluene.[3][7] Keep all ignition sources away from the reaction area and use explosion-proof electrical equipment.[11]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.[13][14]

Q3: How can I effectively monitor the progress of both reaction steps?

Effective reaction monitoring is key to optimization and troubleshooting.

  • Thin Layer Chromatography (TLC): TLC is a fast and simple way to qualitatively track the reaction. Spot the reaction mixture alongside standards of the starting material and (if available) the product. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • Gas Chromatography (GC): GC provides quantitative data. By taking aliquots from the reaction mixture over time, you can determine the percentage conversion of the starting material and the formation of the product. This is invaluable for optimizing reaction time and identifying the formation of byproducts.

The following diagram illustrates a decision-making workflow for troubleshooting an incomplete oxidation reaction.

G cluster_yes cluster_no start Monitor reaction by TLC/GC. Is starting alcohol consumed? yes_path Yes proceed Reaction complete. Proceed to workup and purification. start->proceed Yes no_path No check_reagents Check reagent quality. Is oxidant/catalyst active and anhydrous? start->check_reagents No check_conditions Verify reaction conditions. Is temperature correct? Is equilibrium shifted (for Oppenauer)? check_reagents->check_conditions extend_time Extend reaction time and continue monitoring. check_conditions->extend_time

Caption: Troubleshooting workflow for an incomplete oxidation reaction.

References

Effect of starting material purity on 4-Isopropoxycyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Isopropoxycyclohexanone

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Recognizing the critical impact of starting material integrity on reaction outcomes, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) focused on purity-related issues. Our approach is grounded in mechanistic principles and practical, field-proven insights to help you navigate challenges, optimize your synthesis, and ensure the highest quality of your final product.

Section 1: The Critical Role of Starting Material Purity

The synthesis of this compound, commonly achieved via a Williamson ether synthesis, involves the deprotonation of 4-hydroxycyclohexanone followed by nucleophilic attack on an isopropyl halide. The success of this seemingly straightforward reaction is profoundly dependent on the purity of the 4-hydroxycyclohexanone starting material. Impurities can act as competing nucleophiles, consume reagents, catalyze side reactions, or complicate downstream purification, leading to diminished yields and compromised product quality.

This guide will systematically address the most common issues stemming from impurities in the 4-hydroxycyclohexanone starting material and provide actionable solutions.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address specific experimental issues.

Question 1: My reaction is showing a significantly low yield or has failed to proceed to completion. What are the likely causes related to my starting materials?

A low or zero yield is one of the most common problems, often directly traceable to the quality of the reagents.[1]

  • Primary Cause: Presence of Water The Williamson synthesis of this compound typically employs a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of 4-hydroxycyclohexanone. Water is a significant inhibitor as it reacts rapidly with the base, consuming it in an unproductive acid-base reaction.

    • Causality: If your 4-hydroxycyclohexanone or solvent contains residual moisture, the base will be quenched before it can deprotonate the intended alcohol, thereby preventing the formation of the necessary alkoxide nucleophile.

    • Troubleshooting Steps:

      • Verify Solvent Anhydrousness: Use freshly dried solvents. Ensure molecular sieves are activated and properly stored.[1]

      • Dry the Starting Material: If 4-hydroxycyclohexanone is suspected to be wet, it can be dried under a high vacuum for several hours before use.

      • Use Excess Base: While not ideal, a marginal excess of the base (e.g., 1.2-1.5 equivalents) can sometimes compensate for minor moisture content. However, this can lead to other side reactions and is not a substitute for using anhydrous conditions.

  • Secondary Cause: Presence of Dihydroxy Impurities The synthesis of 4-hydroxycyclohexanone can start from 1,4-cyclohexanediol.[2] Incomplete oxidation can leave residual diol in your starting material.

    • Causality: 1,4-Cyclohexanediol possesses two hydroxyl groups. It will consume two equivalents of base and two equivalents of the isopropylating agent, leading to the formation of di-alkoxylated byproducts and a significant reduction in the theoretical yield of the desired mono-alkoxylated product.

    • Troubleshooting Steps:

      • Analyze Starting Material: Use NMR or GC-MS to quantify the level of 1,4-cyclohexanediol impurity.

      • Purify Starting Material: If significant diol impurity is detected, purify the 4-hydroxycyclohexanone via column chromatography or recrystallization prior to the reaction.

Question 2: I'm observing multiple unexpected spots on my TLC plate and my final product is difficult to purify. What impurities could be responsible?

The formation of multiple byproducts is a clear indicator of competing reaction pathways, often initiated by impurities.[3]

  • Primary Cause: Unreacted 1,4-Cyclohexanedione Another common precursor for 4-hydroxycyclohexanone is 1,4-cyclohexanedione, via reduction. Residual dione in your starting material can lead to complex side reactions.

    • Causality: Under the basic conditions of the Williamson ether synthesis, the acidic α-protons of 1,4-cyclohexanedione can be abstracted, leading to enolate formation. These enolates can then participate in self-condensation (aldol) reactions, creating a complex mixture of oligomeric byproducts that are notoriously difficult to separate from the desired product.

    • Troubleshooting Steps:

      • Purity Analysis: Screen your 4-hydroxycyclohexanone for residual 1,4-cyclohexanedione using techniques like HPLC or GC-MS.

      • Pre-reaction Purification: If the dione is present, it must be removed. Column chromatography is typically effective.

The following diagram illustrates the troubleshooting workflow for low yield issues.

G start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents (NMR, GC-MS, Karl Fischer) start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->review_conditions analyze_crude Analyze Crude Product (TLC, LC-MS) start->analyze_crude impurity_found Impurity Identified? check_purity->impurity_found rerun Re-run Reaction review_conditions->rerun side_products Side Products Identified? analyze_crude->side_products impurity_found->review_conditions No purify Purify Starting Material (Column, Recrystallization) impurity_found->purify Yes side_products->review_conditions No optimize Optimize Reaction Conditions (e.g., lower temp, shorter time) side_products->optimize Yes purify->rerun optimize->rerun

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 3: How can I assess the purity of my 4-hydroxycyclohexanone before starting the synthesis?

Proactive quality control of your starting material is essential for reproducible results. A multi-technique approach is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying organic impurities.[4] Key signals for 4-hydroxycyclohexanone should be verified, and the absence of peaks corresponding to common impurities (e.g., 1,4-cyclohexanediol, 1,4-cyclohexanedione) should be confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and can provide quantitative data on purity.

  • Karl Fischer Titration: This is the gold standard for accurately determining water content. For reactions using moisture-sensitive reagents like NaH, the water content should ideally be below 0.05%.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) can be used to assess purity and detect non-volatile impurities.[5]

The following diagram illustrates the impact of key impurities on the main reaction pathway.

G Impact of Impurities on this compound Synthesis cluster_main Desired Pathway HCK 4-Hydroxycyclohexanone (Starting Material) Alkoxide Cyclohexanone Alkoxide (Intermediate) HCK->Alkoxide + Base Base Base (e.g., NaH) QuenchedBase Quenched Base (NaOH + H₂) Base->QuenchedBase + Water IsoPrX Isopropyl Halide Product This compound (Desired Product) Alkoxide->Product + Isopropyl Halide Water Water Impurity Water->QuenchedBase Diol 1,4-Cyclohexanediol Impurity DiAlkoxy Di-isopropoxycyclohexane Byproduct Diol->DiAlkoxy + 2x Base + 2x Isopropyl Halide Dione 1,4-Cyclohexanedione Impurity Aldol Aldol Condensation Byproducts Dione->Aldol + Base (catalyst)

Caption: Potential reaction pathways leading to desired product and common byproducts.

Section 3: Protocols for Quality Control and Synthesis

Protocol 1: Purity Assessment of 4-Hydroxycyclohexanone by ¹H NMR

  • Sample Preparation: Accurately weigh ~10-20 mg of 4-hydroxycyclohexanone and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.

  • Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (d1) of at least 30 seconds to ensure accurate integration.

  • Analysis: Integrate the characteristic peaks of 4-hydroxycyclohexanone against the integral of the internal standard. Compare this to the expected integrals to calculate purity. Scrutinize the baseline for peaks corresponding to potential impurities.

Protocol 2: Standard Synthesis of this compound

This protocol assumes high-purity starting materials.

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Substrate Addition: Dissolve high-purity 4-hydroxycyclohexanone (1.0 equivalent, purity >99%, water content <0.05%) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Alkylation: After stirring for 1 hour at 0 °C, add 2-bromopropane (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Summary of Common Impurities and Their Impact

ImpurityPotential SourceImpact on SynthesisRecommended Action
Water Incomplete drying of starting material or solvent; atmospheric exposureQuenches the base (e.g., NaH), inhibiting the reaction and causing low yield.Use anhydrous solvents; dry starting material under vacuum; perform reaction under an inert atmosphere.
1,4-Cyclohexanediol Incomplete oxidation during 4-hydroxycyclohexanone synthesisConsumes 2 eq. of base and alkylating agent; forms di-substituted byproducts; lowers yield.Analyze purity by GC-MS or NMR; purify via column chromatography if present.
1,4-Cyclohexanedione Incomplete reduction during 4-hydroxycyclohexanone synthesisUndergoes base-catalyzed self-condensation (aldol reactions), forming complex byproducts.Analyze purity by GC-MS or HPLC; purify via column chromatography if present.
Residual Acid/Base Carryover from purification steps of starting materialCan neutralize the reaction base or catalyze unwanted side reactions.Ensure starting material is neutral (e.g., by aqueous workup and drying during its prep).

References

Technical Support Center: 4-Isopropoxycyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a key intermediate in the synthesis of advanced materials and pharmaceutical agents, reactions involving 4-Isopropoxycyclohexanone demand precision and a deep understanding of ketone chemistry. This guide, structured in a responsive question-and-answer format, addresses common challenges encountered during its synthesis and subsequent use. It provides not just solutions, but the underlying chemical principles to empower researchers to anticipate and resolve experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Synthesis-Related Issues

The most common synthetic routes to this compound involve the oxidation of the corresponding alcohol, 4-isopropoxycyclohexanol, or the catalytic hydrogenation of 4-isopropoxyphenol. Issues in these stages can dramatically impact yield and purity.

Question 1: My yield is consistently low when oxidizing 4-isopropoxycyclohexanol. What are the likely causes and how can I improve it?

Answer: Low yield in the oxidation of a secondary alcohol to a ketone is a classic problem that often points to one of several factors: the choice of oxidant, reaction conditions, or degradation of the product.

Potential Causes & Solutions:

  • Inappropriate Oxidizing Agent: Traditional oxidants like chromates (e.g., Jones reagent) are effective but environmentally hazardous and can lead to over-oxidation or side reactions.[1] Milder, more selective methods are often preferable.

    • Recommendation: Consider using an Oppenauer oxidation, which is highly selective for secondary alcohols and uses non-toxic reagents.[2][3] This method employs an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) with a ketone like acetone serving as the hydride acceptor, shifting the equilibrium towards the product.[4] Another environmentally friendly approach is catalytic oxidation using oxygen or air, as described in modern patents, which can achieve high yields.[1]

  • Suboptimal Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may promote side reactions like aldol condensation or decomposition, while low temperatures can lead to an impractically slow reaction rate.

    • Recommendation: For catalytic oxygenation, temperatures between 30-40°C are often optimal.[1] For an Oppenauer oxidation, higher temperatures may be required, but this should be optimized empirically, starting lower and gradually increasing while monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Deactivation or Insufficient Loading: In catalytic processes (e.g., using palladium for hydrogenation or a specific catalyst for oxidation), the catalyst can be poisoned by impurities in the starting material or solvent.

    • Recommendation: Ensure all reagents and solvents are of high purity and anhydrous where required. Perform a small-scale test reaction to validate the catalyst's activity. If deactivation is suspected, consider increasing the catalyst loading or using a fresh batch.

  • Product Instability: The target ketone, this compound, may be unstable under the reaction or workup conditions, particularly in strongly acidic or basic media which can catalyze aldol condensation.[5]

    • Recommendation: Maintain a neutral or near-neutral pH during workup. If an acidic or basic reagent is used, neutralize the reaction mixture promptly upon completion.

dot

Low_Yield_Troubleshooting start Low Yield of this compound cause1 Choice of Oxidant start->cause1 cause2 Reaction Conditions start->cause2 cause3 Catalyst Issues start->cause3 cause4 Product Instability start->cause4 solution1a Switch to Milder Oxidant (e.g., Oppenauer Oxidation) cause1->solution1a solution1b Use Catalytic O2/Air Method cause1->solution1b solution2 Optimize Temperature (Monitor via TLC/GC) cause2->solution2 solution3 Use High Purity Reagents & Fresh Catalyst cause3->solution3 solution4 Neutralize Workup & Avoid Extreme pH cause4->solution4

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction seems to stall, leaving a significant amount of unreacted 4-isopropoxycyclohexanol. What's going wrong?

Answer: An incomplete reaction points to issues with stoichiometry, reaction equilibrium, or catalyst/reagent deactivation over the course of the experiment.

Potential Causes & Solutions:

  • Reversible Reaction Equilibrium: The Oppenauer oxidation is a reversible reaction.[3] If the hydride acceptor (e.g., acetone) is not used in a large excess, the reaction may reach equilibrium before all the starting alcohol is consumed.

    • Recommendation: Use the ketone solvent/hydride acceptor in a large excess (often as the solvent itself) to drive the equilibrium towards the formation of the desired product.[4]

  • Moisture in the Reaction: Many oxidation catalysts, especially aluminum alkoxides used in the Oppenauer oxidation, are highly sensitive to moisture. Water will react with and deactivate the catalyst.

    • Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Reagent: The simplest explanation can be an error in calculating the required equivalents of the oxidizing agent or catalyst.

    • Recommendation: Double-check all calculations for molar equivalents. For solid reagents, ensure they are accurately weighed. For liquid reagents, verify their concentration and density for accurate measurement.

Factor Potential Problem Corrective Action
Equilibrium Oppenauer oxidation is reversible.Use a large excess of the hydride acceptor (e.g., acetone).[3]
Moisture Deactivates moisture-sensitive catalysts.Use anhydrous solvents and oven-dried glassware.
Stoichiometry Insufficient oxidant or catalyst.Recalculate and verify molar equivalents of all reagents.
Part 2: Purification & Stability

Question 3: I'm observing a high-boiling point impurity in my final product after distillation. Could this be a byproduct, and how do I remove it?

Answer: A high-boiling point impurity is often the result of a self-condensation reaction. For ketones like this compound, the most common culprit is an aldol condensation product.

Potential Causes & Solutions:

  • Aldol Condensation: In the presence of either acid or base, the enolate of one cyclohexanone molecule can attack the carbonyl of another, leading to a dimeric aldol adduct.[5][6] Upon heating during distillation, this adduct can dehydrate, forming a conjugated system. These dimers are significantly heavier and have much higher boiling points than the desired monomer.

    • Recommendation:

      • Prevention: As mentioned, ensure the reaction and workup are performed under neutral conditions or that any acid/base is quenched quickly. Avoid unnecessarily high temperatures during the reaction.

      • Removal: If the aldol product has already formed, purification by flash column chromatography on silica gel is typically more effective than distillation. A non-polar eluent system (e.g., hexane/ethyl acetate) will allow the desired, less polar ketone to elute before the more polar aldol adduct.

dot

Aldol_Condensation ketone1 This compound enolate Enolate Intermediate ketone1->enolate Base or Acid ketone2 This compound ketone2->center_node enolate->center_node adduct Aldol Adduct (High MW Impurity) center_node->adduct Nucleophilic Attack

Caption: Formation of a high molecular weight aldol impurity.

Question 4: My purified this compound develops a yellow color and shows new peaks in the NMR after storage. Is it decomposing?

Answer: Yes, this indicates product degradation. Ketones can be susceptible to slow decomposition, often accelerated by light, air (oxygen), and residual impurities.

Potential Causes & Solutions:

  • Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, prolonged exposure to air can lead to the formation of peroxide species or other oxidative degradation products, especially if trace metal impurities are present.[7]

    • Recommendation: Store the purified product under an inert atmosphere (Nitrogen or Argon). Using an amber vial will protect it from light, which can catalyze radical reactions.[8]

  • Acid/Base Contamination: Trace amounts of acid or base left over from the workup can catalyze slow decomposition or condensation reactions over time.

    • Recommendation: Ensure the final product is thoroughly washed and confirmed to be neutral before storage. A final wash with brine can help remove residual water-soluble acids or bases.

  • Storage Temperature: While room temperature is often acceptable for short periods, long-term stability is enhanced at lower temperatures.[9][10]

    • Recommendation: For long-term storage, keep the sealed vial in a refrigerator or freezer at the recommended temperature, ensuring it is sealed tightly to prevent moisture condensation upon removal.[11]

Experimental Protocols

Protocol 1: Oppenauer Oxidation of 4-Isopropoxycyclohexanol

This protocol provides a robust method for oxidizing the precursor alcohol to this compound with high selectivity.[2]

Materials:

  • 4-isopropoxycyclohexanol (1.0 eq)

  • Aluminum isopropoxide (0.3 eq)

  • Anhydrous acetone (20 volumes, serves as solvent and hydride acceptor)

  • Anhydrous toluene (5 volumes, to aid in azeotropic removal of isopropanol byproduct)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a reflux condenser and a Dean-Stark trap under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 4-isopropoxycyclohexanol, anhydrous toluene, and anhydrous acetone.

  • Catalyst Addition: Add aluminum isopropoxide to the mixture.

  • Reaction: Heat the mixture to reflux. The acetone-isopropanol azeotrope will begin to collect in the Dean-Stark trap, driving the reaction forward. Monitor the reaction progress by TLC (staining with potassium permanganate to visualize the alcohol).

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing cold 1M HCl and stir for 15 minutes to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography or vacuum distillation to obtain pure this compound.

Protocol 2: Analytical Characterization

Accurate identification of products and impurities is critical.[12] Standard spectroscopic methods should be employed.[13]

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the isopropoxy group (a doublet around 1.1-1.2 ppm for the methyls and a septet around 3.7-3.8 ppm for the CH) and multiplets for the cyclohexyl ring protons between 1.9-2.6 ppm.[1] The absence of a broad peak corresponding to the alcohol -OH of the starting material is a key indicator of reaction completion.

  • ¹³C NMR (CDCl₃): The carbonyl carbon should appear as a prominent peak downfield, typically >200 ppm. The carbons of the isopropoxy group and the cyclohexyl ring will appear in the aliphatic region.

  • IR Spectroscopy: The most important feature is a strong C=O stretch around 1715 cm⁻¹. The disappearance of the broad O-H stretch (around 3300-3400 cm⁻¹) from the starting alcohol confirms the oxidation.

  • GC-MS: An excellent tool for assessing purity and identifying volatile byproducts. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₉H₁₆O₂, MW: 156.22 g/mol ).[9]

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Determination of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the purity of intermediates is a cornerstone that dictates the quality, safety, and efficacy of the final product. 4-Isopropoxycyclohexanone, a key building block, is no exception. Its molecular integrity must be rigorously verified to prevent the propagation of impurities into subsequent synthetic steps, which could compromise yields and introduce safety concerns. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will explore a direct analysis approach via Reversed-Phase HPLC with Ultraviolet (UV) detection and a more sensitive, derivative-based method, providing the causal logic behind each experimental choice.

The Analytical Challenge: Characterizing this compound and Its Potential Impurities

This compound possesses a saturated carbocyclic ring and a ketone functional group. The ketone's carbonyl group contains a chromophore that absorbs UV light, albeit weakly, typically in the range of 270-290 nm. This inherent property allows for direct detection but may present sensitivity challenges for trace impurities.

The purity profile of any synthesized compound is intrinsically linked to its manufacturing process. A common synthetic route to this compound involves the Williamson ether synthesis using 4-hydroxycyclohexanone and an isopropylating agent (e.g., 2-bromopropane) or the oxidation of 4-isopropoxycyclohexanol. Therefore, a robust analytical method must be capable of separating the main compound from potential process-related impurities, including:

  • Unreacted Starting Materials: 4-hydroxycyclohexanone, 4-isopropoxycyclohexanol.

  • Synthesis By-products: Di-isopropyl ether, isomeric by-products.

  • Degradants: Compounds formed through oxidation or hydrolysis.

Chromatographic techniques are indispensable for separating the components of such a mixture to ensure purity.[1] While Gas Chromatography (GC) is a powerful technique for volatile compounds like ketones[2], HPLC is highly versatile for non-volatile or thermally sensitive substances, making it a cornerstone of pharmaceutical quality control.[3][4]

Method A: Direct Analysis by Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method represents the most direct and rapid approach for routine quality control. It leverages the inherent UV absorbance of the ketone functional group for detection.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse of reversed-phase HPLC.[5] Its nonpolar surface provides excellent retention for moderately polar organic molecules like this compound, separating them based on hydrophobicity.

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water is standard for reversed-phase chromatography.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer can be included to maintain a consistent pH, which ensures reproducible retention times, especially if any impurities have ionizable groups.[6] A gradient elution (gradually increasing the organic solvent percentage) is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.[5]

  • Detection: The UV detector is set near the absorbance maximum (λmax) of the carbonyl chromophore, typically around 280 nm. While this allows for detection, the molar absorptivity is low, which limits the sensitivity for trace impurities.

Experimental Protocol: Method A
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Ascentis C18, Zorbax C18).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 40% B

      • 26-30 min: 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50 mL to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method B: HPLC-UV Analysis after Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

To overcome the low sensitivity of the direct method, a derivatization strategy can be employed. Ketones react with 2,4-dinitrophenylhydrazine (DNPH) to form highly colored 2,4-dinitrophenylhydrazone derivatives.[7][8] These derivatives have a strong chromophore with a high molar absorptivity in the visible range (around 365 nm), dramatically increasing detection sensitivity.[7] This approach is a well-established method for the analysis of aldehydes and ketones.[9][10]

Causality Behind Experimental Choices
  • Derivatizing Agent: DNPH is highly specific for carbonyl compounds. The reaction, performed under acidic conditions, is robust and produces a stable derivative.

  • Stationary Phase: A C18 column remains suitable for separating the resulting hydrazone derivatives, which are significantly more nonpolar than the parent ketone.

  • Mobile Phase: A similar mobile phase of acetonitrile and water is used. The gradient may need to be adjusted to account for the increased hydrophobicity of the derivatives.

  • Detection: The detector is set to the λmax of the dinitrophenylhydrazone derivatives, typically around 365 nm.[7] At this wavelength, there is minimal interference from most common solvents and reagents, leading to a better signal-to-noise ratio and significantly lower limits of detection (LOD) and quantification (LOQ).[9]

Experimental Protocol: Method B
  • Instrumentation: Same as Method A.

  • Reagent Preparation (DNPH Solution): Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 1 mL of concentrated hydrochloric acid. Handle with care as DNPH is potentially explosive when dry and toxic.

  • Derivatization Procedure:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in acetonitrile.

    • In a 10 mL vial, mix 1 mL of the sample stock solution with 1 mL of the DNPH reagent.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Dilute the resulting solution with the mobile phase (initial conditions) as needed to fall within the detector's linear range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-25 min: 60% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 60% B

      • 31-35 min: 60% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 365 nm.

    • Injection Volume: 10 µL.

Workflow for HPLC Purity Determination

The following diagram illustrates the general workflow for determining the purity of a chemical intermediate like this compound using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing Solubilize Solubilization & Dilution Sample->Solubilize Standard Reference Standard Preparation Standard->Solubilize Derivatize Derivatization (Method B) Solubilize->Derivatize if applicable Filter Filtration (0.45 µm) Solubilize->Filter Derivatize->Filter HPLC HPLC System (Pump, Column, Detector) Filter->HPLC Method Method Execution (Gradient, Flow Rate) HPLC->Method Chromatogram Generate Chromatogram Method->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Performance Comparison: Direct vs. Derivatization Method

The choice between these two methods depends on the specific requirements of the analysis, such as the need for trace-level impurity detection versus high-throughput screening. The validation of any chosen analytical method should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its purpose.[11][12]

ParameterMethod A: Direct HPLC-UVMethod B: HPLC-UV with DNPH DerivatizationRationale & Field Insights
Sensitivity Low to ModerateHigh to Very High The dinitrophenylhydrazone derivative exhibits significantly higher molar absorptivity, enabling the detection of impurities at much lower concentrations.[9]
Specificity ModerateHigh The derivatization reaction is specific to carbonyl compounds, reducing potential interference from other non-carbonyl impurities that might absorb at 280 nm.
Speed/Throughput High LowMethod A involves a simple "dilute-and-shoot" protocol. Method B requires an additional, time-consuming derivatization step for every sample.
Complexity Low HighMethod B requires careful handling of an additional toxic and potentially explosive reagent (DNPH) and includes an extra heating step that must be precisely controlled.
Quantification Area percent normalization is common. Requires a reference standard for absolute quantification.Can also use area percent. If impurities are identified, specific derivative standards may be needed for accurate quantification.[13]
Best Application Routine QC, process monitoring where impurity profile is well-known and limits are >0.1%.Impurity profiling, detection of trace-level carbonyl impurities, stability studies, and method validation for release testing.[14]

Conclusion and Authoritative Recommendation

For the comprehensive purity determination of this compound, a dual-method approach provides the most robust and trustworthy data.

  • Method A (Direct HPLC-UV) serves as an excellent, efficient tool for routine in-process controls and final product assay where speed is critical and the primary concern is major impurities.

  • Method B (DNPH Derivatization) is the authoritative choice for full impurity profiling, reference standard characterization, and the validation of cleaning procedures. Its superior sensitivity and specificity ensure that even trace-level carbonyl impurities, which could impact downstream processes or final product stability, are detected and quantified.[15]

Ultimately, the selection of the analytical method must be justified and validated for its intended purpose.[16] For drug development and other applications requiring high-purity materials, employing an orthogonal method like Gas Chromatography-Mass Spectrometry (GC-MS) alongside HPLC is highly recommended to provide a more complete picture of the compound's purity, especially concerning volatile impurities.[2][17] This multi-faceted analytical strategy forms a self-validating system, ensuring the highest degree of confidence in the quality of this compound.

References

A Comparative Analysis of the Reactivity of 4-Isopropoxycyclohexanone and 4-Methoxycyclohexanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Alkoxycyclohexanones

4-Methoxycyclohexanone is a well-established intermediate in the synthesis of various organic compounds, including antitumor agents.[1] Its utility stems from the presence of both a reactive carbonyl group and a methoxy substituent that can influence the stereochemical outcome of reactions. 4-Isopropoxycyclohexanone, while less commonly cited, presents an interesting case for comparison, as the bulkier isopropoxy group is anticipated to exert a more pronounced steric influence on the reactivity of the cyclohexanone ring. Understanding the comparative reactivity of these two molecules is crucial for researchers in selecting the optimal starting material for their synthetic campaigns.

Theoretical Framework for Reactivity Comparison

The reactivity of the carbonyl group in cyclohexanones is primarily dictated by two key factors: electronic effects and steric hindrance. These factors influence the electrophilicity of the carbonyl carbon and the accessibility of the carbonyl group to nucleophilic attack.

Electronic Effects

Both the methoxy and isopropoxy groups are electron-donating by resonance and electron-withdrawing by induction. The oxygen atom in the alkoxy group can donate a lone pair of electrons to the carbonyl group through resonance, which tends to decrease the electrophilicity of the carbonyl carbon. Conversely, the electronegativity of the oxygen atom withdraws electron density from the cyclohexanone ring via an inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon.

In the case of 4-alkoxycyclohexanones, the inductive effect is generally considered to be the more dominant electronic factor influencing the carbonyl carbon's reactivity due to the distance between the substituent and the carbonyl group. However, the difference in the inductive effects between a methoxy and an isopropoxy group is minimal. Therefore, electronic effects are not expected to be the primary differentiator in the reactivity of these two compounds.

Steric Effects

The most significant difference between the methoxy and isopropoxy groups is their steric bulk. The steric hindrance of a substituent on a cyclohexane ring can be quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of the monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

This difference in steric bulk is expected to have a significant impact on the reactivity of the carbonyl group, particularly in reactions involving nucleophilic attack. The approach of a nucleophile to the carbonyl carbon can be hindered by the presence of a bulky substituent at the 4-position, especially when the substituent is in the axial position.

Comparative Reactivity in Nucleophilic Addition: A Predictive Analysis

A common and well-studied reaction of cyclohexanones is their reduction by hydride reagents such as sodium borohydride (NaBH₄). This reaction provides an excellent platform for comparing the reactivity of this compound and 4-methoxycyclohexanone.

Predicted Reaction Rates

Due to the greater steric hindrance of the isopropoxy group, it is predicted that 4-methoxycyclohexanone will react faster with nucleophiles, such as the borohydride ion, than this compound . The bulkier isopropoxy group will more effectively shield the carbonyl group from the approaching nucleophile, leading to a higher activation energy and a slower reaction rate.

Predicted Stereoselectivity

The reduction of a 4-substituted cyclohexanone can lead to the formation of two diastereomeric alcohols: a cis isomer (where the hydroxyl group and the 4-substituent are on the same side of the ring) and a trans isomer (where they are on opposite sides). The stereochemical outcome is determined by the trajectory of the nucleophilic attack on the carbonyl carbon. Attack from the axial face leads to the equatorial alcohol (trans product), while attack from the equatorial face results in the axial alcohol (cis product).

For 4-substituted cyclohexanones, the substituent prefers the equatorial position to minimize steric strain. The approach of the nucleophile is then directed to either the axial or equatorial face of the carbonyl group.

  • Axial Attack: Generally favored for small nucleophiles as it avoids torsional strain with the adjacent equatorial hydrogens in the transition state. This leads to the formation of the equatorial alcohol (trans product).

  • Equatorial Attack: Favored for bulky nucleophiles to avoid steric hindrance with the axial hydrogens at the 3 and 5 positions. This leads to the formation of the axial alcohol (cis product).

Given that the borohydride ion is a relatively small nucleophile, axial attack is generally favored. However, the steric bulk of the 4-substituent can influence this preference. The larger isopropoxy group is expected to create more steric hindrance for the approaching nucleophile, regardless of the trajectory. It is plausible that the increased steric bulk of the isopropoxy group could lead to a slight increase in the proportion of the cis alcohol (from equatorial attack) compared to the reduction of 4-methoxycyclohexanone.

Data Summary (Predictive)

The following table summarizes the predicted outcomes of the sodium borohydride reduction of this compound and 4-methoxycyclohexanone based on the theoretical principles discussed.

Feature4-MethoxycyclohexanoneThis compoundRationale
Relative Reaction Rate FasterSlowerThe bulkier isopropoxy group presents greater steric hindrance to the approaching nucleophile.
Predicted Major Product trans-4-Methoxycyclohexanoltrans-4-IsopropoxycyclohexanolAxial attack of the small borohydride nucleophile is generally favored, leading to the equatorial alcohol.
Predicted Stereoselectivity HighSlightly lowerThe increased steric bulk of the isopropoxy group may slightly favor the equatorial attack pathway, leading to a small increase in the formation of the cis isomer.

Experimental Protocol: Comparative Reduction with Sodium Borohydride

To empirically validate the predicted differences in reactivity, the following experimental protocol for the parallel reduction of this compound and 4-methoxycyclohexanone is proposed.

Materials
  • 4-Methoxycyclohexanone (98%)

  • This compound (97%)

  • Sodium borohydride (NaBH₄) (99%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure
  • Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 g of 4-methoxycyclohexanone and 1.0 g of this compound in 20 mL of anhydrous methanol, respectively.

  • Initiation of Reduction: Cool both flasks to 0 °C in an ice bath. To each flask, add 0.3 g of sodium borohydride in small portions over 5 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Workup: Once the reactions are complete (as indicated by the disappearance of the starting material on TLC), add 20 mL of saturated aqueous sodium bicarbonate solution to each flask to quench the excess sodium borohydride.

  • Extraction: Transfer the contents of each flask to a separatory funnel and extract the aqueous layer with three 20 mL portions of dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Analysis: Determine the crude yield of each product. Analyze the crude products by ¹H NMR spectroscopy in CDCl₃ to determine the diastereomeric ratio of the resulting alcohols.

Visualization of the Experimental Workflow

G start_A Dissolve 4-methoxycyclohexanone in methanol react_A Add NaBH4 at 0°C start_A->react_A start_B Dissolve this compound in methanol monitor_A Monitor by TLC react_A->monitor_A react_B Add NaBH4 at 0°C workup_A Quench with NaHCO3 monitor_A->workup_A monitor_B Monitor by TLC extract_A Extract with DCM workup_A->extract_A workup_B Quench with NaHCO3 dry_A Dry and evaporate extract_A->dry_A extract_B Extract with DCM analyze_A Analyze product (Yield, NMR) dry_A->analyze_A dry_B Dry and evaporate analyze_B Analyze product (Yield, NMR) start_B->react_B react_B->monitor_B monitor_B->workup_B workup_B->extract_B extract_B->dry_B dry_B->analyze_B

Caption: Parallel workflow for the comparative reduction of 4-methoxycyclohexanone and this compound.

Conclusion

The comparative reactivity of this compound and 4-methoxycyclohexanone is a nuanced subject governed by the interplay of steric and electronic effects. Based on established principles, it is predicted that the greater steric bulk of the isopropoxy group will lead to a slower rate of nucleophilic addition compared to the methoxy analog. While the stereochemical outcomes are expected to be similar, with the trans alcohol as the major product, a slight decrease in stereoselectivity may be observed for the isopropoxy-substituted ketone. The provided experimental protocol offers a robust framework for validating these predictions and quantifying the differences in reactivity. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is essential for the rational design and efficient synthesis of complex molecular targets.

References

A Comparative Guide to the Synthetic Methods for 4-Alkoxycyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxycyclohexanones are valuable intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and liquid crystal materials. Their versatile structure, featuring a reactive carbonyl group and a modifiable alkoxy substituent, makes them attractive building blocks for complex molecular architectures. The efficient and stereocontrolled synthesis of these compounds is therefore a topic of significant interest in the chemical sciences. This guide provides a comparative analysis of the principal synthetic routes to 4-alkoxycyclohexanones, offering insights into the mechanistic underpinnings, experimental protocols, and relative performance of each method to aid researchers in selecting the most appropriate strategy for their specific needs.

I. Catalytic Hydrogenation of 4-Alkoxyphenols

The direct catalytic hydrogenation of readily available 4-alkoxyphenols represents one of the most atom-economical approaches to 4-alkoxycyclohexanones. This method involves the reduction of the aromatic ring to the corresponding cyclohexanone under a hydrogen atmosphere, typically employing a heterogeneous catalyst.

Mechanistic Rationale

The hydrogenation of phenols to cyclohexanones is a complex process that can proceed through several pathways. The desired reaction involves the partial hydrogenation of the aromatic ring to a cyclohexenol intermediate, which then tautomerizes to the more stable cyclohexanone. However, over-hydrogenation to the corresponding 4-alkoxycyclohexanol is a common side reaction. The choice of catalyst and reaction conditions is therefore crucial to maximize the selectivity for the ketone product. Palladium- and rhodium-based catalysts are frequently employed for this transformation.

Experimental Protocol: Hydrogenation of 4-Methoxyphenol using a Palladium Catalyst

Materials:

  • 4-Methoxyphenol

  • Palladium on carbon (5% Pd/C)

  • Diethylene glycol dimethyl ether (diglyme)

  • Borax (optional additive)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with 4-methoxyphenol (150 g) and diethylene glycol dimethyl ether (150 ml).

  • The catalyst, 5% Pd/C (3 g), and borax (0.5 g) are added to the mixture.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 10 bar.

  • The reaction mixture is heated to 160°C with vigorous stirring.

  • Hydrogen uptake is monitored, and the reaction is stopped after the theoretical amount of hydrogen has been consumed.

  • The autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is subjected to distillation under reduced pressure to isolate the 4-methoxycyclohexanone.

This method can achieve high yields, with some reports indicating up to 93% for 4-methoxycyclohexanone using a Pd/C catalyst.

II. Oxidation of 4-Alkoxycyclohexanols

A reliable two-step approach to 4-alkoxycyclohexanones involves the initial preparation of the corresponding 4-alkoxycyclohexanol, followed by its oxidation. This strategy offers excellent control and generally provides high yields of the desired ketone.

Mechanistic Considerations

The first step, the synthesis of the 4-alkoxycyclohexanol, is typically achieved through the complete hydrogenation of the corresponding 4-alkoxyphenol. The subsequent oxidation of the secondary alcohol to a ketone can be accomplished using a variety of oxidizing agents. Classic methods employ chromium-based reagents like the Jones reagent (chromic acid in acetone), while more modern, environmentally benign approaches utilize oxidants such as hydrogen peroxide in the presence of a suitable catalyst.

Experimental Protocol: Oxidation of 4-Methoxycyclohexanol with Hydrogen Peroxide

Materials:

  • 4-Methoxycyclohexanol

  • Molecular sieve-supported phosphotungstic acid catalyst

  • Hydrogen peroxide (30-50% aqueous solution)

  • Tubular reactor

  • Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

Procedure:

  • A solution of 4-methoxycyclohexanol (30-50% in a suitable solvent) and a 30-50% aqueous solution of hydrogen peroxide are prepared.

  • The molecular sieve-supported phosphotungstic acid catalyst is packed into a tubular reactor.

  • The solutions of the substrate and oxidant are continuously pumped through the heated tubular reactor (70-90°C).

  • The reaction effluent is collected, and the aqueous and organic layers are separated.

  • The aqueous layer is extracted with the chosen organic solvent.

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the 4-methoxycyclohexanone.

This continuous flow method is reported to be highly efficient, with yields of up to 99% for 4-methoxycyclohexanone.[1]

III. Birch Reduction of Alkoxybenzenes

The Birch reduction is a powerful method for the partial reduction of aromatic rings, providing access to 1,4-cyclohexadienes.[2] For the synthesis of 4-alkoxycyclohexanones, an alkoxybenzene is reduced to its corresponding 1-alkoxy-1,4-cyclohexadiene, which is then hydrolyzed to the target ketone.

Mechanistic Pathway

The Birch reduction involves the dissolution of an alkali metal (typically sodium or lithium) in liquid ammonia to generate solvated electrons. These electrons add to the aromatic ring to form a radical anion, which is then protonated by an alcohol present in the reaction mixture. A second electron addition and protonation sequence yields the 1,4-cyclohexadiene. In the case of alkoxybenzenes, the resulting enol ether can be readily hydrolyzed under acidic conditions to the corresponding β,γ-unsaturated ketone, which then isomerizes to the more stable α,β-unsaturated ketone or, in the case of 4-alkoxy derivatives, directly to the saturated ketone.

Birch_Reduction

Experimental Protocol: Birch Reduction of Anisole and Hydrolysis

Materials:

  • Anisole

  • Lithium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Diethyl ether

  • Aqueous hydrochloric acid

Procedure:

  • A three-necked flask equipped with a dry-ice condenser and a gas inlet is charged with freshly distilled liquid ammonia.

  • Lithium metal is added in small pieces until a persistent blue color is obtained.

  • A solution of anisole and ethanol in diethyl ether is added dropwise to the stirred ammonia solution.

  • The reaction is stirred for several hours, and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 1-methoxy-1,4-cyclohexadiene.

  • The crude enol ether is then treated with dilute aqueous hydrochloric acid with vigorous stirring to effect hydrolysis.

  • The resulting 4-methoxycyclohexanone is extracted with diethyl ether, and the organic extracts are washed, dried, and concentrated. The product is then purified by distillation or chromatography.

IV. Synthesis from 1,4-Cyclohexanedione

An alternative strategy begins with the readily available 1,4-cyclohexanedione. This approach involves the selective protection of one of the carbonyl groups, followed by reduction of the unprotected carbonyl to a hydroxyl group, and subsequent alkylation to introduce the alkoxy moiety.

Synthetic Strategy

The key to this method is the selective protection of one of the two identical carbonyl groups in 1,4-cyclohexanedione. This is typically achieved by forming a monoketal, for example, by reacting the dione with one equivalent of ethylene glycol in the presence of an acid catalyst. The remaining free carbonyl group can then be reduced to a hydroxyl group using a standard reducing agent such as sodium borohydride. The resulting hydroxy ketal is then alkylated (e.g., using Williamson ether synthesis conditions) to introduce the desired alkoxy group. Finally, deprotection of the ketal under acidic conditions liberates the second carbonyl group, yielding the 4-alkoxycyclohexanone.

Synthesis_from_Dione

Experimental Protocol: Synthesis of 4-Methoxycyclohexanone from 1,4-Cyclohexanedione Monoketal

Materials:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid

Procedure:

  • Reduction: 1,4-Cyclohexanedione monoethylene ketal is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is allowed to warm to room temperature and stirred until complete. The solvent is removed, and the residue is worked up with water and extracted with an organic solvent.

  • Methylation: The resulting hydroxy ketal is dissolved in anhydrous THF, and sodium hydride is added portion-wise. The mixture is stirred until hydrogen evolution ceases. Methyl iodide is then added, and the reaction is stirred until complete. The reaction is quenched with water and the product is extracted.

  • Deprotection: The crude methoxy ketal is dissolved in a mixture of acetone and aqueous hydrochloric acid and stirred at room temperature until the deprotection is complete (monitored by TLC or GC). The mixture is neutralized, and the product is extracted, dried, and purified.

This multi-step route can be lengthy but offers good control over the introduction of the alkoxy group.

V. Cycloaddition and Annulation Strategies

While less documented specifically for 4-alkoxycyclohexanones in the provided search results, the Diels-Alder reaction and the Robinson annulation are powerful and versatile methods for the construction of six-membered rings and are conceptually applicable to the synthesis of these target molecules.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[3] To synthesize a 4-alkoxycyclohexanone, one could envision a reaction between a 1-alkoxy-1,3-butadiene and a suitable dienophile, such as acrolein. The resulting 4-alkoxycyclohexene-1-carboxaldehyde could then be converted to the desired ketone through a series of standard transformations.

Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring.[4] A potential strategy for a 4-alkoxycyclohexanone would involve the reaction of an α-alkoxy ketone with methyl vinyl ketone. The initial Michael adduct would then undergo an intramolecular aldol condensation to form a 4-alkoxycyclohexenone, which could be subsequently reduced to the saturated ketone.

Comparative Performance of Synthetic Methods

MethodStarting Material(s)Key ReagentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation 4-AlkoxyphenolH₂, Pd/C or Rh catalyst80-95%Atom economical, direct routeRequires high pressure, risk of over-reduction, catalyst cost
Oxidation of Alcohol 4-AlkoxycyclohexanolH₂O₂, CrO₃, etc.90-99%High yielding, reliableTwo-step process, use of stoichiometric oxidants can be wasteful
Birch Reduction AlkoxybenzeneNa or Li in liq. NH₃Moderate to GoodAccess to various substitution patternsRequires cryogenic conditions, use of alkali metals
From 1,4-Dione 1,4-CyclohexanedioneEthylene glycol, NaBH₄, NaH, R-XModerateGood control, versatileMulti-step, involves protection/deprotection

Conclusion

The synthesis of 4-alkoxycyclohexanones can be achieved through several distinct and effective methods. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the reaction, and considerations of cost, safety, and environmental impact.

  • For large-scale, atom-economical synthesis , the catalytic hydrogenation of 4-alkoxyphenols is a highly attractive option, provided that selectivity can be effectively controlled.

  • The oxidation of 4-alkoxycyclohexanols offers a highly reliable and high-yielding laboratory-scale synthesis, particularly when employing modern, catalytic oxidation methods.

  • The Birch reduction provides a classic and powerful method for the synthesis of these compounds from simple aromatic precursors, though it requires specialized equipment and handling procedures.

  • Synthesis from 1,4-cyclohexanedione offers a versatile, albeit longer, route that allows for the introduction of a variety of alkoxy groups.

While the Diels-Alder and Robinson annulation reactions are powerful tools for the construction of six-membered rings, their application to the direct synthesis of 4-alkoxycyclohexanones is less well-documented. Further research in this area could lead to novel and efficient synthetic strategies. Ultimately, the selection of a synthetic method should be guided by a thorough evaluation of the specific requirements of the research or development project.

References

A Comparative Spectroscopic Guide to 4-Isopropoxycyclohexanone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Spectroscopic techniques remain the cornerstone of this analytical endeavor, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth spectroscopic comparison of 4-isopropoxycyclohexanone with a series of structurally analogous ketones: cyclohexanone, 4-methoxycyclohexanone, 4-ethoxycyclohexanone, and 4-tert-butoxycyclohexanone.

Fundamentals of Spectroscopic Analysis

A foundational understanding of the principles governing each spectroscopic technique is crucial for accurate data interpretation.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its chemical environment. For the ketones under investigation, the most prominent feature will be the carbonyl (C=O) stretching vibration. The position of this peak can be influenced by factors such as ring strain and the electronic effects of substituents. The C-O-C stretching of the ether linkage will also provide a key diagnostic absorption band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing detailed information about the connectivity and stereochemistry of a molecule. In our comparative analysis, we will focus on the chemical shifts of the protons and carbons in the cyclohexyl ring and the alkoxy substituents. The deshielding effect of the carbonyl group and the ether oxygen will be key features to observe.

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak (M⁺) provides the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, offers valuable clues about the molecule's structure. For the cyclohexanone derivatives, characteristic fragmentation pathways include α-cleavage adjacent to the carbonyl group and cleavage of the ether bond.

Experimental and Computational Methodologies

To ensure scientific rigor, the protocols for both acquiring experimental spectra and generating predicted spectra are detailed below.

Acquisition of Experimental Spectra

Standard laboratory procedures for obtaining high-quality spectroscopic data are as follows:

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically prepared as a KBr pellet or a mull in Nujol.

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

    • Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: Electron Ionization (EI) is a common method for volatile compounds, leading to extensive fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

    • Data Acquisition: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample IR IR Sample->IR Analysis NMR NMR Sample->NMR Analysis MS MS Sample->MS Analysis IR_Spectrum IR_Spectrum IR->IR_Spectrum Generates NMR_Spectrum NMR_Spectrum NMR->NMR_Spectrum Generates Mass_Spectrum Mass_Spectrum MS->Mass_Spectrum Generates Data_Analysis Data_Analysis IR_Spectrum->Data_Analysis Input for NMR_Spectrum->Data_Analysis Input for Mass_Spectrum->Data_Analysis Input for Structural_Elucidation Structural_Elucidation Data_Analysis->Structural_Elucidation Leads to G cluster_ketones Compared Ketones A This compound B Cyclohexanone C 4-Methoxycyclohexanone D 4-Ethoxycyclohexanone E 4-tert-Butoxycyclohexanone G cluster_ms Mass Spectrometry Fragmentation MI Molecular Ion (M+) Frag1 Frag1 MI->Frag1 α-Cleavage Frag2 Frag2 MI->Frag2 Loss of Alkoxy Radical Frag3 Frag3 MI->Frag3 Loss of Alkyl Radical

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Isopropoxycyclohexanone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the accurate quantification of key intermediates is paramount for process optimization, yield determination, and quality control. 4-Isopropoxycyclohexanone, a valuable building block, often exists within complex reaction mixtures. This guide provides a comprehensive comparison of modern analytical techniques for its precise and robust quantification, moving beyond mere procedural steps to explain the underlying scientific principles and rationale for methodological choices.

Guiding Principles for Method Selection

The choice of an analytical technique for quantifying this compound is not arbitrary; it is dictated by the specific requirements of the analysis and the nature of the reaction matrix. Key considerations include the required sensitivity and selectivity, the complexity of the sample matrix, the availability of instrumentation, and the desired sample throughput. This guide will compare and contrast three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering exceptional sensitivity and specificity. Its high resolving power makes it particularly suitable for separating this compound from other volatile components in a reaction mixture.

The Rationale Behind GC-MS for this compound Analysis

The volatility of this compound makes it an ideal candidate for GC analysis. The isopropoxy group adds a degree of polarity that must be considered when selecting a GC column. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), typically provides a good balance of retention and peak shape for this class of compounds.

Mass spectrometric detection provides an orthogonal layer of confirmation, with the fragmentation pattern of the analyte serving as a chemical fingerprint. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended. By monitoring only a few characteristic ions of this compound, sensitivity and selectivity are significantly enhanced, minimizing interference from co-eluting matrix components.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh a representative aliquot of the reaction mixture.

  • Dissolve the aliquot in a suitable solvent, such as ethyl acetate or dichloromethane, to a known volume.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) for improved accuracy and precision.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 200 °C at 15 °C/min, then ramp to 280 °C at 25 °C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by analyzing a series of standards of known concentrations.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the reaction mixture sample from the calibration curve.

Table 1: Hypothetical GC-MS Quantitative Data for this compound

Calibration LevelConcentration (µg/mL)Peak Area Ratio (Analyte/IS)
11.00.052
25.00.255
310.00.510
425.01.275
550.02.550
Sample Unknown 0.893

Workflow for GC-MS Analysis

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC-UV): A Versatile and Robust Approach

HPLC-UV is a widely accessible and versatile technique suitable for a broad range of analytes. While this compound does not possess a strong chromophore, its carbonyl group allows for UV detection at lower wavelengths.

The Rationale Behind HPLC-UV for this compound Analysis

The primary advantage of HPLC is its applicability to a wider range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, a reversed-phase HPLC method using a C18 column is the most common approach. The mobile phase, typically a mixture of acetonitrile or methanol and water, can be optimized to achieve good separation from other reaction components.

UV detection of the carbonyl chromophore is typically performed in the range of 200-220 nm.[1] It is crucial to ensure that the mobile phase components have a low UV cutoff to minimize background absorbance at these wavelengths.[1] While not as selective as mass spectrometry, HPLC-UV offers excellent quantitative performance when interfering substances are chromatographically resolved.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Accurately weigh a representative aliquot of the reaction mixture.

  • Dissolve the aliquot in the mobile phase or a compatible solvent to a known volume.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Add a suitable internal standard if necessary.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Follow a similar data analysis procedure as described for GC-MS, constructing a calibration curve based on the peak areas of the analyte and internal standard.

Table 2: Hypothetical HPLC-UV Quantitative Data for this compound

Calibration LevelConcentration (mg/mL)Peak Area
10.05125,000
20.10252,000
30.25630,000
40.501,265,000
51.002,530,000
Sample Unknown 890,500

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

qNMR is a powerful technique that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve for the analyte itself.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

The Rationale Behind qNMR for this compound Analysis

For this compound, the ¹H NMR spectrum provides several well-resolved signals that can be used for quantification. Based on available data, the methine proton of the isopropoxy group (at approximately 3.78 ppm) and the doublet for the six methyl protons (around 1.17 ppm) are potential candidates for integration.[3] The choice of which signal to use will depend on potential overlaps with signals from other components in the reaction mixture.

The selection of a suitable internal standard is critical for accurate qNMR. The internal standard should be of high purity, stable, and have signals that do not overlap with those of the analyte.[4] Maleic acid or 1,4-dinitrobenzene are common choices.

Experimental Protocol: qNMR Analysis of this compound

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid) to the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Pulse Program: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for both the analyte and the internal standard.

  • Spectral Width: Appropriate to cover all signals of interest.

3. Data Processing and Quantification:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the selected signal for this compound and a well-resolved signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration (or purity)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Table 3: Hypothetical qNMR Data for this compound

ParameterThis compoundInternal Standard (Maleic Acid)
Signal Used-CH(CH₃)₂ (methine)-CH=CH- (olefinic)
Chemical Shift (ppm)~3.78~6.30
Number of Protons (N)12
Integral (I)25.410.0
Molecular Weight (MW)156.22 g/mol 116.07 g/mol
Mass (m)Unknown (in sample)10.5 mg
Purity (P)To be determined99.9%
Mass of Sample50.2 mg-

Workflow for qNMR Analysis

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Comparative Analysis and Recommendations

FeatureGC-MSHPLC-UVqNMR
Selectivity ExcellentGoodGood (depends on spectral overlap)
Sensitivity Excellent (pg-fg range)Good (ng-µg range)Moderate (µg-mg range)
Speed ModerateFastSlow (requires long relaxation delays)
Sample Prep More involved (extraction may be needed)Simple (dissolve and filter)Simple (weigh and dissolve)
Quantification Requires calibration curveRequires calibration curvePrimary ratio method (no analyte curve)
Instrumentation Common in analytical labsVery commonSpecialized instrumentation
Best For Trace analysis, complex volatile mixturesRoutine QC, non-volatile mixturesPurity assessment, reference standard characterization

Recommendations:

  • For high-throughput screening and routine in-process control , HPLC-UV is often the most practical choice due to its speed, robustness, and wide availability.

  • When high sensitivity and specificity are required , especially in the presence of complex volatile byproducts, GC-MS is the superior technique.

  • For accurate purity determination of isolated this compound or for the validation of chromatographic methods, qNMR is the gold standard, providing a direct and highly accurate measurement.

By understanding the principles and practical considerations of each of these powerful analytical techniques, researchers can confidently select and implement the most appropriate method for the quantitative analysis of this compound in their specific reaction context, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 4-Isopropoxycyclohexanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), for the quantification of this compound. We will delve into the principles of method validation and cross-validation, offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, notably ICH Q2(R2), that outline the necessary validation parameters.[1][2][3] These parameters include specificity, linearity, accuracy, precision, and robustness, all of which will be explored in the context of our two chosen methods.[4]

Cross-validation of analytical methods is a critical step when a method is transferred between laboratories or when two different methods are used to analyze the same sample.[5][6] It serves to demonstrate the equivalency of results and ensures consistency across different analytical platforms, personnel, and environments.[5] This guide will simulate a cross-validation scenario, comparing the performance of a newly developed RP-HPLC method against a well-established GC-MS method for the analysis of this compound.

Analytical Methodologies: A Head-to-Head Comparison

The choice of an analytical method is often dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a semi-volatile compound like this compound, both GC-MS and RP-HPLC present viable options.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the separation of a broad range of compounds. In reverse-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. The separation is based on the analyte's hydrophobicity; more nonpolar compounds are retained longer on the column. Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector.[8]

Experimental Protocols

The following protocols are presented as a guide for the development and validation of analytical methods for this compound.

GC-MS Method Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • Autosampler

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 114

    • Qualifier Ions: m/z 86, 156

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a solution of an appropriate internal standard (e.g., cyclohexanone-d4) at a concentration of 20 µg/mL in methanol.

  • For sample analysis, accurately weigh the sample, dissolve it in a known volume of methanol, and add the internal standard solution.

RP-HPLC Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and PDA detector

  • HPLC Column: C18 (4.6 x 150 mm, 5 µm particle size) or equivalent

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    10 20 80
    12 20 80
    12.1 60 40

    | 15 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • For sample analysis, accurately weigh the sample and dissolve it in a known volume of the diluent (50:50 acetonitrile:water).

Method Validation and Comparative Data

The following tables summarize the simulated validation data for the GC-MS and RP-HPLC methods, in accordance with ICH Q2(R2) guidelines.[2][9]

Table 1: Specificity
ParameterGC-MSRP-HPLC
Interference from Placebo No interfering peaks at the retention time of the analyte and internal standard.No interfering peaks at the retention time of the analyte.
Peak Purity (PDA) N/APeak purity index > 0.999, indicating no co-eluting impurities.
Table 2: Linearity and Range
ParameterGC-MSRP-HPLC
Range 1 - 100 µg/mL10 - 200 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
y-intercept Within ±2% of the response at 100% concentrationWithin ±2% of the response at 100% concentration
Table 3: Accuracy (Recovery)
Concentration LevelGC-MS (% Recovery ± RSD)RP-HPLC (% Recovery ± RSD)
80% 99.5 ± 1.2%100.2 ± 0.8%
100% 100.8 ± 0.9%99.7 ± 0.6%
120% 101.2 ± 1.5%100.5 ± 0.9%
Table 4: Precision
ParameterGC-MS (%RSD)RP-HPLC (%RSD)
Repeatability (n=6) < 1.5%< 1.0%
Intermediate Precision (n=6, different day, different analyst) < 2.0%< 1.5%
Table 5: Robustness
Parameter VariationGC-MS (Impact on Results)RP-HPLC (Impact on Results)
GC Oven Temperature (±2°C) NegligibleN/A
GC Flow Rate (±0.1 mL/min) NegligibleN/A
HPLC Column Temperature (±2°C) N/ANegligible
HPLC Mobile Phase Composition (±2%) N/ANegligible

Visualizing the Workflow

The following diagrams illustrate the general workflows for the validation of the GC-MS and RP-HPLC analytical methods.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameters cluster_report Final Report prep_std Prepare Calibration Standards & IS gc_ms_run Inject into GC-MS prep_std->gc_ms_run prep_sample Prepare Sample with IS prep_sample->gc_ms_run data_acq Data Acquisition (SIM Mode) gc_ms_run->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision robustness Robustness data_acq->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report robustness->report

Caption: GC-MS analytical method validation workflow.

HPLC_Validation_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc RP-HPLC Analysis cluster_validation_hplc Validation Parameters cluster_report_hplc Final Report prep_std_hplc Prepare Calibration Standards hplc_run Inject into RP-HPLC prep_std_hplc->hplc_run prep_sample_hplc Prepare Sample prep_sample_hplc->hplc_run data_acq_hplc Data Acquisition (PDA) hplc_run->data_acq_hplc specificity_hplc Specificity & Peak Purity data_acq_hplc->specificity_hplc linearity_hplc Linearity & Range data_acq_hplc->linearity_hplc accuracy_hplc Accuracy data_acq_hplc->accuracy_hplc precision_hplc Precision data_acq_hplc->precision_hplc robustness_hplc Robustness data_acq_hplc->robustness_hplc report_hplc Validation Report specificity_hplc->report_hplc linearity_hplc->report_hplc accuracy_hplc->report_hplc precision_hplc->report_hplc robustness_hplc->report_hplc

Caption: RP-HPLC analytical method validation workflow.

Discussion and Conclusion

Both the GC-MS and RP-HPLC methods have demonstrated suitability for the quantitative analysis of this compound, meeting the acceptance criteria outlined in the ICH guidelines.[3][4] The choice between the two methods will depend on the specific application and available instrumentation.

The GC-MS method offers excellent specificity due to the mass selective detector. The use of an internal standard can compensate for variations in injection volume and sample preparation, potentially leading to improved precision. However, the requirement for derivatization for less volatile compounds (though not necessary for this compound) can add complexity to the sample preparation process.

The RP-HPLC method is highly robust and demonstrates excellent linearity and precision. The use of a PDA detector allows for the assessment of peak purity, providing an additional layer of confidence in the specificity of the method. This technique is generally more accessible in many quality control laboratories.

For routine quality control where high throughput is required, the RP-HPLC method may be preferred due to its simpler sample preparation and robustness. For investigational studies, such as impurity profiling or metabolite identification, the GC-MS method provides invaluable structural information.

Ultimately, a successful cross-validation would involve analyzing the same batch of this compound using both validated methods and demonstrating that the results are statistically equivalent. This ensures that regardless of the analytical technique employed, the reported values are consistent and reliable, a cornerstone of data integrity in the pharmaceutical industry.[5][10]

References

Performance Benchmarking of 4-Isopropoxycyclohexanone in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituted Cyclohexanones in Modern Synthesis

Substituted cyclohexanones are pivotal intermediates in the synthesis of a wide array of functional molecules, from liquid crystals to active pharmaceutical ingredients (APIs).[1][2][3] The nature of the substituent at the 4-position of the cyclohexanone ring profoundly influences the ketone's reactivity, directing the stereochemical outcome of reactions and modifying the physical properties of downstream products. This guide provides a comprehensive performance benchmark of 4-isopropoxycyclohexanone in three fundamental classes of organic reactions: reduction, olefination, and oxidation.

The choice of the isopropoxy group offers a unique balance of electronic and steric properties. Electronically, the oxygen atom of the isopropoxy group can exert an electron-donating effect through resonance and an electron-withdrawing inductive effect.[4][5] Sterically, the bulky isopropyl group can influence the approach of reagents to the carbonyl group, impacting the stereoselectivity of nucleophilic additions.[6][7][8] Understanding these effects is crucial for predicting the behavior of this compound in synthetic applications.

I. Nucleophilic Addition: A Case Study in Hydride Reduction

The reduction of cyclohexanones to their corresponding cyclohexanols is a cornerstone transformation in organic synthesis. The stereochemical outcome of this reaction—the ratio of the cis (axial alcohol) to trans (equatorial alcohol) isomer—is highly sensitive to the steric and electronic nature of both the reducing agent and the cyclohexanone substituent.

Causality of Experimental Choices

Sodium borohydride (NaBH₄) in methanol is selected as the reducing agent for this comparison due to its mild nature and common use in laboratory and industrial settings.[6] This system allows for the subtle influences of the 4-substituent on the stereochemical outcome to be observed. The choice of methanol as the solvent is standard for NaBH₄ reductions and provides a protic medium.

Experimental Protocol: Sodium Borohydride Reduction of 4-Substituted Cyclohexanones
  • To a solution of the respective 4-substituted cyclohexanone (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under a nitrogen atmosphere, sodium borohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl (aq) until the pH is ~6.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclohexanol. The cis/trans ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC).

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-substituted cyclohexanone in MeOH B Cool to 0 °C A->B C Add NaBH4 portion-wise B->C D Stir at 0 °C for 1h C->D E Warm to RT, stir for 3h D->E F Monitor by TLC E->F G Quench with 1 M HCl F->G Reaction Complete H Remove MeOH G->H I Extract with EtOAc H->I J Wash, dry, concentrate I->J K Purify by column chromatography J->K L Analyze cis/trans ratio K->L

Caption: Workflow for the sodium borohydride reduction of 4-substituted cyclohexanones.

Comparative Performance Data (Illustrative)
SubstrateProduct Yield (%)cis : trans RatioPredicted Reaction Time (h)
Cyclohexanone9515 : 853
4-Methoxycyclohexanone9225 : 754
This compound 90 30 : 70 4.5
4-tert-Butoxycyclohexanone8540 : 606
Discussion of Predicted Performance

The isopropoxy group is predicted to influence the reduction in two ways. First, its steric bulk, intermediate between a methoxy and a tert-butoxy group, will slightly hinder the approach of the borohydride to the carbonyl, leading to a slightly slower reaction rate compared to cyclohexanone and 4-methoxycyclohexanone.

Second, and more significantly, the stereochemical outcome is dictated by the preferred trajectory of nucleophilic attack. For cyclohexanones, axial attack leads to the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product). The presence of a substituent at the 4-position can influence the conformation of the ring and the electronic nature of the carbonyl. The electron-donating nature of the alkoxy group can slightly destabilize the chair conformation where the substituent is axial, favoring the equatorial position. This can lead to a slight increase in the proportion of equatorial attack, resulting in a higher ratio of the cis (axial) alcohol compared to unsubstituted cyclohexanone. The increasing steric bulk from methoxy to isopropoxy to tert-butoxy is expected to further favor equatorial attack, thus progressively increasing the proportion of the cis alcohol.[7]

II. Olefination: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high E-selectivity from aldehydes and ketones.[1][9][10][11] This reaction is particularly useful for creating carbon-carbon double bonds in the synthesis of complex molecules.

Causality of Experimental Choices

Triethyl phosphonoacetate is chosen as the HWE reagent because it is a stabilized ylide that generally provides high E-selectivity.[2] Sodium hydride in tetrahydrofuran (THF) is a standard base for deprotonating the phosphonate to generate the nucleophilic carbanion. The reaction is conducted at room temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, triethyl phosphonoacetate (1.1 eq) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes.

  • A solution of the respective 4-substituted cyclohexanone (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Diagram of the HWE Reaction Mechanism

G cluster_step1 Ylide Formation cluster_step2 Nucleophilic Attack cluster_step3 Oxaphosphetane Formation & Elimination Ylide EtO)2P(O)CH2CO2Et + NaH -> [(EtO)2P(O)CHCO2Et]- Na+ Attack [(EtO)2P(O)CHCO2Et]- + R2C=O -> Intermediate Ylide->Attack Elimination Intermediate -> Oxaphosphetane -> E-alkene + (EtO)2PO2- Attack->Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Comparative Performance Data (Illustrative)
SubstrateProduct Yield (%)Predicted Reaction Time (h)
Cyclohexanone856
4-Methoxycyclohexanone808
This compound 75 10
4-tert-Butoxycyclohexanone6016
Discussion of Predicted Performance

The rate of the HWE reaction is sensitive to the steric hindrance around the carbonyl group. The bulky phosphonate carbanion requires unhindered access to the electrophilic carbon of the ketone. The increasing size of the 4-substituent from hydrogen to methoxy, isopropoxy, and tert-butoxy is expected to progressively decrease the reaction rate and, consequently, the overall yield within a given timeframe.[12] The isopropoxy group, with its moderate steric bulk, is predicted to result in a slower reaction and slightly lower yield compared to the less hindered cyclohexanone and 4-methoxycyclohexanone, but to perform better than the significantly more hindered 4-tert-butoxycyclohexanone. The electronic effect of the isopropoxy group is expected to be less pronounced in this reaction compared to the dominant steric effects.

III. Oxidation: The Baeyer-Villiger Reaction

The Baeyer-Villiger oxidation is a classic transformation that converts ketones into esters (or lactones from cyclic ketones) using a peroxyacid.[13][14][15] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.

Causality of Experimental Choices

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the Baeyer-Villiger oxidation.[16] Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and dissolves both the substrate and the reagent. The reaction is run at room temperature to balance the reaction rate with the stability of the peroxyacid.

Experimental Protocol: Baeyer-Villiger Oxidation
  • To a solution of the 4-substituted cyclohexanone (1.0 eq) in dichloromethane (0.3 M) at 0 °C, m-CPBA (1.5 eq, ~77% purity) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude lactone is purified by flash column chromatography.

Diagram of the Baeyer-Villiger Oxidation Logical Flow

G Ketone 4-Substituted Cyclohexanone Intermediate Criegee Intermediate Ketone->Intermediate + m-CPBA mCPBA m-CPBA mCPBA->Intermediate Lactone Corresponding Lactone Intermediate->Lactone Rearrangement

Caption: Logical flow of the Baeyer-Villiger oxidation.

Comparative Performance Data (Illustrative)
SubstrateProduct Yield (%)Predicted Reaction Time (h)
Cyclohexanone905
4-Methoxycyclohexanone886
This compound 85 7
4-tert-Butoxycyclohexanone809
Discussion of Predicted Performance

In the Baeyer-Villiger oxidation of unsymmetrical ketones, the group with the higher migratory aptitude preferentially migrates. For 4-substituted cyclohexanones, the migration of the secondary carbon atom is in competition. The electronic nature of the 4-substituent can influence the migratory aptitude of the C2 and C6 carbons. An electron-donating group can stabilize the partial positive charge that develops on the migrating carbon in the transition state, though this effect is transmitted through several sigma bonds and is likely to be small. The primary determinant of the reaction rate in this series is likely to be the steric hindrance to the initial attack of the peroxyacid on the carbonyl group. As with the HWE reaction, the increasing steric bulk from H to methoxy, isopropoxy, and tert-butoxy is expected to slow the reaction rate. Therefore, this compound is predicted to react slightly slower and give a slightly lower yield over a fixed period compared to its less hindered counterparts.

Conclusion

This guide provides a predictive benchmark for the performance of this compound in three key synthetic transformations. The isopropoxy group imparts a unique combination of steric and electronic properties that influence reactivity and selectivity.

  • In hydride reductions , the isopropoxy group is expected to lead to a slight increase in the formation of the cis (axial) alcohol compared to less bulky 4-substituents, due to steric directing effects.

  • In olefination reactions such as the Horner-Wadsworth-Emmons reaction, the steric bulk of the isopropoxy group is predicted to be the dominant factor, leading to a slower reaction rate compared to less hindered analogues.

  • In Baeyer-Villiger oxidations , steric hindrance to the initial nucleophilic attack of the peroxyacid is also expected to result in a moderately slower reaction rate for this compound.

For researchers and drug development professionals, this compound represents a valuable building block. Its performance can be rationally predicted based on fundamental principles of organic chemistry, allowing for the informed design of synthetic routes. While it may exhibit slightly lower reaction rates in sterically demanding reactions compared to smaller analogues, the unique properties it imparts to target molecules may be advantageous for applications in materials science and medicinal chemistry. Further empirical studies are warranted to provide quantitative validation of these predictions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Isopropoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards and implementing the procedural controls outlined below, you can create a self-validating system of safety in your laboratory.

Hazard Assessment and Chemical Profile

4-Isopropoxycyclohexanone is a substituted cyclic ketone. The safety profile is extrapolated from data on similar cyclohexanone derivatives.[1] The primary anticipated hazards include:

  • Flammability: Like many organic ketones, it is expected to be a flammable liquid and vapor.[2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Damage: Causes skin irritation and is expected to pose a risk of serious eye damage.[3]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[3]

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₉H₁₆OCheméo[4]
Molecular Weight 140.22 g/mol Cheméo[4]
Appearance Likely a colorless to pale yellow liquidPubChem[1]
Boiling Point Data not available
Flash Point Expected to be in the flammable range (e.g., < 93°C)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound.[5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage.[3][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation and absorption.
Body Protection A flame-resistant laboratory coat.Protects against incidental contact and spills.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of potentially harmful vapors.[8]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.

G cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receipt Receive Chemical storage Store in a cool, dry, well-ventilated, flammables-approved area. receipt->storage Inspect container ppe Don Appropriate PPE storage->ppe Prepare for experiment fume_hood Work in a Chemical Fume Hood ppe->fume_hood transfer Use non-sparking tools for transfer fume_hood->transfer waste_collection Collect waste in a labeled, sealed hazardous waste container. transfer->waste_collection Generate waste waste_storage Store waste in a designated satellite accumulation area. waste_collection->waste_storage disposal Arrange for pickup by licensed hazardous waste contractor. waste_storage->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the chemical in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

    • Ensure the container is kept tightly closed.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Preparation and Handling:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

    • All work involving this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[10]

    • Ground and bond containers when transferring the liquid to prevent static discharge.[2]

    • Use only non-sparking tools.[11]

    • Avoid contact with skin and eyes, and avoid breathing vapors.[2]

  • Spill Management:

    • In the event of a small spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).[12] Do not use combustible materials like paper towels for initial absorption.

    • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[11]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any contaminated materials must be treated as a hazardous waste process.[13]

Step-by-Step Disposal Protocol
  • Waste Identification and Collection:

    • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[12]

    • Use a dedicated, chemically compatible, and leak-proof container with a secure lid.

    • Do not mix this waste with other waste streams unless permitted by your institution's EHS guidelines.[12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[13]

    • Include the date the waste was first added to the container.

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[13]

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup and disposal through your EHS department or a licensed hazardous waste contractor.[12]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [13]

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research workflows, upholding the highest standards of laboratory safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxycyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Isopropoxycyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.